molecular formula C5H6IN3O B1384218 2-Amino-5-iodo-6-methyl-4-pyrimidinol CAS No. 22294-57-1

2-Amino-5-iodo-6-methyl-4-pyrimidinol

Cat. No.: B1384218
CAS No.: 22294-57-1
M. Wt: 251.03 g/mol
InChI Key: LIZYQAUQOBJSBC-UHFFFAOYSA-N
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Description

2-Amino-5-iodo-6-methyl-4-pyrimidinol is a useful research compound. Its molecular formula is C5H6IN3O and its molecular weight is 251.03 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-amino-5-iodo-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6IN3O/c1-2-3(6)4(10)9-5(7)8-2/h1H3,(H3,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIZYQAUQOBJSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6IN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10333578
Record name 2-Amino-5-iodo-6-methyl-4-pyrimidinol
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Molecular Weight

251.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22294-57-1
Record name 2-Amino-5-iodo-6-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22294-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-5-iodo-6-methyl-4-pyrimidinol
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Foundational & Exploratory

Technical Guide: Synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol, a key intermediate for researchers, scientists, and professionals in drug development. The document details the chemical properties of the reactants and products, a proposed experimental protocol, and a visual representation of the synthesis workflow.

Overview of the Synthesis

The synthesis of this compound is achieved through the electrophilic iodination of the starting material, 2-Amino-6-methyl-4-pyrimidinol. The pyrimidine ring is activated towards electrophilic substitution by the presence of the amino and hydroxyl groups. N-Iodosuccinimide (NIS) in glacial acetic acid is a commonly used and effective reagent system for the iodination of such electron-rich heterocyclic compounds. The reaction proceeds by the substitution of a hydrogen atom at the 5-position of the pyrimidine ring with an iodine atom.

Data Presentation

The following table summarizes the key quantitative data for the starting material and the final product.

Compound Name2-Amino-6-methyl-4-pyrimidinol (Starting Material)This compound (Product)
CAS Number 3977-29-522294-57-1
Molecular Formula C₅H₇N₃OC₅H₆IN₃O
Molecular Weight 125.13 g/mol 251.03 g/mol
Appearance Off-white to light yellow powderExpected to be a solid
Melting Point >300 °CNot available
Purity ≥98%Dependent on purification

Experimental Protocol

This protocol is based on analogous procedures for the iodination of similar pyrimidinone derivatives.

Materials:

  • 2-Amino-6-methyl-4-pyrimidinol

  • N-Iodosuccinimide (NIS)

  • Glacial Acetic Acid

  • Distilled Water

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Buchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • To a round-bottom flask, add 2-Amino-6-methyl-4-pyrimidinol (1.0 eq).

  • Add glacial acetic acid to the flask to dissolve the starting material.

  • To this solution, add N-Iodosuccinimide (1.0 eq) portion-wise while stirring.

  • Heat the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Pour the reaction mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water and then with a small amount of cold ethanol to remove impurities.

  • Dry the purified this compound product under vacuum.

Mandatory Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Chemical reaction for the synthesis of this compound.

SynthesisWorkflow A Dissolve 2-Amino-6-methyl-4-pyrimidinol in Glacial Acetic Acid B Add N-Iodosuccinimide (NIS) A->B C Heat reaction mixture to 70-80°C for 4-6 hours B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E Reaction complete F Precipitate product in ice-cold water E->F G Filter the solid product F->G H Wash with cold water and ethanol G->H I Dry the final product H->I

Caption: Experimental workflow for the synthesis of this compound.

An In-depth Technical Guide to 2-Amino-5-iodo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the physicochemical properties, a proposed synthesis protocol, and the potential biological significance of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its parent compound, 2-Amino-6-methyl-4-pyrimidinol, and related substituted pyrimidinols to provide a comprehensive and practical resource.

Core Physicochemical Properties

PropertyValue (for 2-Amino-6-methyl-4-pyrimidinol)Reference
Molecular Formula C₅H₇N₃O[1][2]
Molecular Weight 125.13 g/mol [1][2]
Melting Point >300 °C[3]
Appearance White to off-white crystalline powder[3][4]
Solubility Highly soluble in water and alcohols; limited solubility in non-polar organic solvents.[4]
logP (Octanol/Water Partition Coefficient) -0.9 (Computed)[1]
CAS Number 3977-29-5[1][2]

Proposed Synthesis Protocol

The following is a proposed experimental protocol for the synthesis of this compound, based on established iodination methods for similar pyrimidinone scaffolds. A notable method involves the direct iodination of a pyrimidinone using N-iodosuccinimide (NIS) in a suitable solvent.[5]

Reaction:

2-Amino-6-methyl-4-pyrimidinol + N-Iodosuccinimide (NIS) → this compound + Succinimide

Materials:

  • 2-Amino-6-methyl-4-pyrimidinol

  • N-Iodosuccinimide (NIS)

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Filtration apparatus

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of 2-Amino-6-methyl-4-pyrimidinol in a suitable volume of glacial acetic acid.

  • Add 1.05 equivalents of N-iodosuccinimide to the solution.

  • Attach a reflux condenser and heat the reaction mixture to 70-80 °C with continuous stirring.

  • Monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography - TLC). The reaction is anticipated to proceed over several hours.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The crude product may precipitate out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce precipitation.

  • Collect the solid product by filtration and wash with a small amount of cold solvent to remove impurities.

  • Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

  • Dry the purified product under vacuum.

  • Characterize the final product using standard analytical techniques (e.g., NMR, Mass Spectrometry, and Elemental Analysis) to confirm its identity and purity.

Experimental Workflow

The following diagram illustrates the proposed workflow for the synthesis and purification of this compound.

G Synthesis Workflow of this compound A Reactants (2-Amino-6-methyl-4-pyrimidinol, NIS, Acetic Acid) B Reaction Setup (Round-bottom flask, Reflux Condenser) A->B Mixing C Heating and Stirring (70-80 °C) B->C Initiation D Reaction Monitoring (TLC) C->D Monitoring E Workup (Cooling, Precipitation/Concentration) D->E Completion F Isolation (Filtration) E->F Separation G Purification (Recrystallization) F->G Refinement H Final Product (this compound) G->H Yielding I Characterization (NMR, MS, EA) H->I Analysis

Caption: Proposed experimental workflow for the synthesis of this compound.

Potential Biological Activity and Signaling Pathway

While the specific biological activity of this compound has not been extensively studied, related 2-aminopyrimidine derivatives have shown significant potential as inhibitors of key enzymes in nucleotide biosynthesis.[6] In particular, substituted pyrimidinones have been investigated as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR).[7][8][9][10] These enzymes are critical for the de novo synthesis of thymidine, a fundamental component of DNA. Inhibition of TS and DHFR can lead to "thymineless death" in rapidly dividing cells, making them attractive targets for anticancer therapies.

The diagram below illustrates the folate metabolism pathway and the points of inhibition by TS and DHFR inhibitors.

G Folate Metabolism and Inhibition by Pyrimidinol Analogs cluster_cycle Folate Cycle cluster_thymidylate Thymidylate Synthesis cluster_legend Legend DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF DHFR MTHF 5,10-Methylenetetrahydrofolate (CH2-THF) THF->MTHF SHMT MTHF->DHF Cofactor dUMP dUMP dTMP dTMP dUMP->dTMP TS Inhibitor This compound (Proposed Inhibitor) Inhibitor->DHF Inhibits DHFR Inhibitor->dUMP Inhibits TS DHFR_leg DHFR: Dihydrofolate Reductase TS_leg TS: Thymidylate Synthase SHMT_leg SHMT: Serine Hydroxymethyltransferase

Caption: Potential inhibition of the folate pathway by this compound.

This guide serves as a foundational resource for researchers interested in this compound. Further experimental validation is necessary to confirm the proposed properties and biological activities.

References

In-depth Technical Guide: The Biological Activity of 2-Amino-5-iodo-6-methyl-4-pyrimidinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the current state of research, including synthesis, biological evaluation, and mechanisms of action for related pyrimidine analogues.

Audience: Researchers, scientists, and drug development professionals.

Introduction

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules, including several approved drugs. The diverse pharmacological profiles of pyrimidine derivatives have established them as privileged structures in the quest for novel therapeutic agents. This technical guide focuses on the biological activity of 2-amino-4-pyrimidinol derivatives, with a specific interest in the potential contributions of substitutions at the 5- and 6-positions, such as in the case of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. While direct, in-depth research on the biological activities of this compound is not extensively available in the public domain, this guide will provide a comprehensive overview of the known biological activities of closely related 2-amino-4-pyrimidinol and other pyrimidine analogues. By examining the structure-activity relationships of these related compounds, we can infer the potential therapeutic applications and guide future research directions for this specific derivative.

Synthesis of Pyrimidine Derivatives

The synthesis of substituted pyrimidines is a well-established field in organic chemistry. A common and versatile method for the synthesis of 2-amino-4-pyrimidinol derivatives involves the condensation of a β-ketoester with guanidine or its derivatives. For instance, the synthesis of 2-amino-6-methyl-pyrimidin-4-ol derivatives can be achieved by the refluxing of 2-(methylthio)-6-methyl-pyrimidin-4-ol with an excess of an amine in butanol.[1] Another approach involves a three-component Biginelli condensation of aromatic aldehydes, ethyl cyanoacetate, and guanidine hydrochloride in an alkaline ethanol solution to yield 2-amino-5-cyano-6-hydroxy-4-aryl pyrimidines.[2]

The introduction of an iodine atom at the 5-position can be achieved through various iodination reactions on the pyrimidine ring. The specific synthesis of this compound, while not detailed in extensive literature, would likely follow similar established synthetic routes for pyrimidine ring formation, followed by a regioselective iodination step.

Biological Activities of Related Pyrimidine Derivatives

While specific data for this compound is scarce, the broader class of 2-aminopyrimidine derivatives has demonstrated a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.

Anticancer Activity

Numerous 2-aminopyrimidine derivatives have been investigated for their potential as anticancer agents. These compounds often exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases and topoisomerases.

For example, a series of 4-substituted 5,6,7,8-tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidines have been synthesized and evaluated as dual inhibitors of topoisomerase I and II.[5] Compounds 7b and 7t from this series showed significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values of 8.80 µM and 7.45 µM, respectively.[5] These compounds were found to enhance the generation of reactive oxygen species (ROS) in cancer cells and induce cell cycle arrest at the G2/M phase.[5]

Similarly, novel 2-amino-4-aryl-6-pyridopyrimidines have demonstrated high anti-proliferative activities, causing cell rounding, cytoplasmic blebbing, and anomalous globular structures in cancer cells.[6]

The general structure-activity relationship suggests that the nature of the substituent at the 4-position and fusion of other rings to the pyrimidine core significantly influence the anticancer potency.

Kinase Inhibitory Activity

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold has been extensively used to develop potent and selective kinase inhibitors.

While not directly a 2-amino-4-pyrimidinol, the thieno[2,3-d]pyrimidine core is a well-known kinase inhibitor scaffold. For instance, novel 4-amino-thieno[2,3-d]pyrimidine-6-carboxylates have been investigated as potential anticancer agents, with one derivative showing an IC50 of 4.3 µg/mL (0.013 µM) against the MCF-7 cell line.[7] These compounds are often designed to target receptor tyrosine kinases like VEGFR and Tie-2, which are involved in angiogenesis.[7][8]

Anti-inflammatory and Other Activities

Derivatives of 2-amino-4,6-dihydroxypyrimidine have been shown to inhibit the production of nitric oxide (NO), a key mediator in inflammation.[9] Specifically, 5-substituted 2-amino-4,6-dichloropyrimidines were found to be potent inhibitors of immune-activated NO production, with the 5-fluoro derivative exhibiting an IC50 of 2 µM.[9] This suggests that the nature of the substituent at the 5-position is critical for this activity. The iodo-substituent in this compound could potentially confer similar or enhanced anti-inflammatory properties.

Furthermore, some 2-amino-5-hydroxy-4-methylpyrimidine derivatives have been patented for their use as inhibitors of leukotriene synthesis, indicating their potential in treating pulmonary, inflammatory, and cardiovascular diseases.[4]

Experimental Protocols

To provide a practical context for researchers, this section details common experimental methodologies used in the evaluation of pyrimidine derivatives.

General Synthesis of 2-Amino-4-pyrimidinol Derivatives

A general procedure for the synthesis of 2-amino-substituted 6-methyl-pyrimidin-4-ols involves the reaction of a starting pyrimidin-4-ol with an amine.

Example Protocol: A mixture of 2-(methylthio)-6-methyl-pyrimidin-4-ol (1 mmol) and the desired amine (e.g., piperidine or morpholine, 5 mmol) in butanol (10 mL) is refluxed for 15 hours. After cooling, the solvent is evaporated under reduced pressure. The residue is then treated with a 10% solution of sodium hydroxide and extracted with chloroform. The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated to yield the crude product, which can be further purified by recrystallization.[1]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Protocol Outline:

  • Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 5x10^3 cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • The medium is then removed, and 150 µL of DMSO is added to dissolve the formazan crystals.

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Signaling Pathways and Mechanisms of Action

The biological effects of pyrimidine derivatives are mediated through their interaction with various cellular signaling pathways.

Kinase Inhibition and Downstream Signaling

Many anticancer pyrimidine derivatives function by inhibiting protein kinases. For example, inhibition of receptor tyrosine kinases like VEGFR or EGFR can block downstream signaling cascades such as the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell proliferation, survival, and angiogenesis.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Pyrimidine Pyrimidine Derivative Pyrimidine->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Inhibition of Receptor Tyrosine Kinases by Pyrimidine Derivatives.

Topoisomerase Inhibition and DNA Damage

Certain pyrimidine derivatives can act as topoisomerase inhibitors, leading to DNA damage and apoptosis in cancer cells. Topoisomerases are enzymes that regulate the topology of DNA. By inhibiting these enzymes, the compounds can cause an accumulation of DNA strand breaks, which triggers a DNA damage response and ultimately leads to programmed cell death.

Topoisomerase_Inhibition Pyrimidine Pyrimidine Derivative Topoisomerase Topoisomerase I/II Pyrimidine->Topoisomerase Inhibits DNA_Replication DNA Replication & Transcription Topoisomerase->DNA_Replication DNA_Breaks DNA Strand Breaks DNA_Replication->DNA_Breaks leads to DDR DNA Damage Response DNA_Breaks->DDR Apoptosis Apoptosis DDR->Apoptosis

Caption: Mechanism of Action for Topoisomerase-Inhibiting Pyrimidines.

Quantitative Data Summary

While specific quantitative data for this compound is not available, the following table summarizes the activity of some related pyrimidine derivatives to provide a comparative context.

Compound ClassDerivative ExampleTarget/AssayIC50 / ActivityReference
Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidinesCompound 7bMCF-7 cell cytotoxicity8.80 ± 0.08 µM[5]
Tetrahydrobenzo[3][4]thieno[2,3-d]pyrimidinesCompound 7tMCF-7 cell cytotoxicity7.45 ± 0.26 µM[5]
4-Amino-thieno[2,3-d]pyrimidine-6-carboxylatesA specific derivativeMCF-7 cell line4.3 µg/mL (0.013 µM)[7]
2-Amino-4,6-dichloropyrimidines5-Fluoro derivativeNitric Oxide Production2 µM[9]

Conclusion and Future Directions

The 2-aminopyrimidine scaffold remains a highly valuable starting point for the development of novel therapeutic agents. While the specific biological profile of this compound is yet to be fully elucidated in publicly accessible research, the extensive studies on related analogues provide a strong rationale for its investigation. The presence of an iodo-substituent at the 5-position is particularly intriguing, as halogens can significantly modulate the physicochemical properties and biological activity of a molecule, potentially enhancing its potency or altering its selectivity towards specific biological targets.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its derivatives. Key areas of investigation should include:

  • Anticancer screening: Evaluation against a panel of cancer cell lines to determine its cytotoxic and anti-proliferative effects.

  • Kinase profiling: Screening against a broad panel of protein kinases to identify potential molecular targets.

  • Anti-inflammatory assays: Investigating its ability to modulate inflammatory pathways, for instance, by measuring its effect on nitric oxide or cytokine production.

  • Mechanism of action studies: Elucidating the specific signaling pathways and molecular interactions through which it exerts its biological effects.

Such studies will be crucial in unlocking the therapeutic potential of this and other related pyrimidine derivatives, paving the way for the development of new and effective treatments for a range of diseases.

References

The Discovery and Evolution of Pyrimidinols: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The pyrimidine nucleus, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone of medicinal chemistry and molecular biology. Its derivatives, particularly the hydroxylated forms known as pyrimidinols and their tautomeric pyrimidinone counterparts, are ubiquitous in nature and pharmacology. They form the structural basis for nucleobases essential to life—uracil, thymine, and cytosine—and are the foundational scaffold for a vast array of synthetic drugs. This technical guide provides an in-depth exploration of the discovery and history of pyrimidinol compounds, detailing key synthetic methodologies, mechanisms of action, and quantitative pharmacological data for seminal and contemporary derivatives.

A Century of Discovery: From Sedatives to Targeted Therapies

The history of pyrimidinol compounds is a story of serendipity, systematic investigation, and the evolution of drug design principles. The journey began in the 19th century with the synthesis of the core pyrimidine structure and led to the development of blockbuster drugs that have shaped modern medicine.

The Dawn of Pyrimidine Chemistry: Barbituric Acid

The story begins not with a therapeutic agent, but with a fundamental chemical synthesis. In 1864, the German chemist Adolf von Baeyer synthesized the parent compound of the first major class of pyrimidinol drugs by condensing urea with malonic acid.[1][2] The resulting compound was named barbituric acid , reportedly in honor of Saint Barbara.[1] While barbituric acid itself is not pharmacologically active, its discovery was the critical first step, providing the chemical scaffold that would dominate sedative-hypnotic therapy for the next half-century.[2]

The Barbiturates: The First Wave of Pyrimidinol Drugs

It took nearly four decades for the therapeutic potential of Baeyer's discovery to be realized.

  • 1903: The First Hypnotic: Working at Bayer, Josef von Mering and Emil Fischer modified the barbituric acid structure, adding two ethyl groups at the 5-position. The resulting compound, diethylbarbituric acid, was found to induce sleep in dogs. Named Barbital and marketed as Veronal, it became the first commercially successful barbiturate hypnotic.

  • 1912: A Breakthrough in Epilepsy: The synthesis of Phenobarbital marked a pivotal moment. Initially introduced as a sedative, its profound anticonvulsant properties were discovered serendipitously by the young clinician Alfred Hauptmann in 1912. He observed that administering phenobarbital to his epileptic patients for sedation also dramatically reduced the frequency and severity of their seizures. This discovery established the first truly effective treatment for epilepsy and phenobarbital remains in use today.

The Post-Barbiturate Era: Expanding Therapeutic Horizons

While effective, the narrow therapeutic index and high potential for addiction and overdose of barbiturates drove researchers to seek safer alternatives.[3] This led to the decline of their widespread use by the 1960s but also spurred further exploration of the pyrimidine scaffold, leading to its incorporation into a diverse range of modern therapeutics.[3] Today, pyrimidine derivatives are integral to numerous drug classes, including:

  • Antiviral Agents: Zidovudine (AZT), an early HIV drug, is a pyrimidine nucleoside analogue.

  • Anticancer Agents: Pyrimidine-based compounds like Gefitinib and Erlotinib are targeted therapies that inhibit the epidermal growth factor receptor (EGFR) tyrosine kinase, a key driver in many cancers.[4]

  • Antimicrobial and Anti-inflammatory Drugs: The versatility of the pyrimidine ring has been exploited to develop a wide array of anti-infective and anti-inflammatory agents.

Core Synthetic Methodologies

The construction of the pyrimidine ring is a fundamental process in organic chemistry. Several classic name reactions provide reliable access to the pyrimidinol core and its derivatives.

Synthesis of Barbituric Acid (Classic Protocol)

The condensation of a malonic ester with urea is the archetypal synthesis of the barbituric acid core. This reaction is typically carried out in the presence of a strong base like sodium ethoxide.

Experimental Protocol:

  • Preparation of Sodium Ethoxide: In a 2-liter round-bottomed flask equipped with a reflux condenser, 11.5 g (0.5 gram-atom) of finely cut sodium is carefully dissolved in 250 mL of absolute ethanol. The reaction is exothermic and should be managed with cooling if necessary.[5][6]

  • Addition of Reagents: To the resulting sodium ethoxide solution, 80 g (0.5 mole) of diethyl malonate is added, followed by a solution of 30 g (0.5 mole) of dry urea dissolved in 250 mL of hot (~70°C) absolute ethanol.[5][6]

  • Condensation Reaction: The mixture is thoroughly shaken and heated to reflux for 7 hours in an oil bath maintained at 110°C. A white solid, the sodium salt of barbituric acid, will precipitate during the reaction.[5][6]

  • Work-up and Isolation: After reflux, 500 mL of hot (~50°C) water is added to dissolve the precipitate. The solution is then acidified with concentrated hydrochloric acid until acidic to litmus paper (approx. 45 mL).[5][6]

  • Crystallization and Collection: The clear solution is filtered and cooled in an ice bath overnight to allow for the crystallization of barbituric acid. The white crystalline product is collected by suction filtration on a Büchner funnel, washed with a small volume of cold water (50 mL), and dried in an oven at 105-110°C for 3-4 hours.[5] The typical yield is 46-50 g (72-78%).[5]

Logical Workflow for Barbituric Acid Synthesis

G cluster_prep Step 1: Base Preparation cluster_reagents Step 2: Reagent Addition cluster_reaction Step 3: Reaction & Work-up Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt EtOH Absolute Ethanol EtOH->NaOEt Reflux Reflux at 110°C for 7h NaOEt->Reflux Malonate Diethyl Malonate Malonate->Reflux Urea Urea in hot EtOH Urea->Reflux Acidify Add Hot Water & HCl Reflux->Acidify Cool Cool Overnight Acidify->Cool Filter Filter, Wash & Dry Cool->Filter Product Barbituric Acid Product Filter->Product

Caption: Workflow for the synthesis of barbituric acid.

The Biginelli Reaction

First reported by Pietro Biginelli in 1893, this one-pot, three-component reaction efficiently produces dihydropyrimidinones (DHPMs). It involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (or thiourea).[7][8]

General Experimental Protocol:

  • Mixing of Components: In a suitable flask, a mixture of an aldehyde (1 mmol), a β-ketoester (e.g., ethyl acetoacetate, 1 mmol), urea (1.5 mmol), and a catalytic amount of an acid (e.g., HCl, or a Lewis acid like Yb(OTf)₃) is prepared in a solvent such as ethanol.[7][9]

  • Reaction: The mixture is heated to reflux and the reaction progress is monitored by thin-layer chromatography (TLC).[8]

  • Isolation: Upon completion, the reaction mixture is cooled. The solid product often precipitates directly from the solution. The precipitate is collected by filtration and recrystallized from a suitable solvent (e.g., methanol) to yield the pure dihydropyrimidinone.[8]

The Pinner Synthesis

Developed by Adolf Pinner starting in 1884, this method involves the condensation of an amidine with a 1,3-dicarbonyl compound (like a β-keto ester or malonic ester) to form the pyrimidine ring.[10][11] This synthesis is highly versatile for producing substituted pyrimidines.

General Experimental Protocol:

  • Reaction Setup: A 1,3-dicarbonyl compound and an amidine hydrochloride are dissolved in a suitable solvent, often an alcohol.

  • Base-catalyzed Condensation: A base, such as sodium ethoxide or potassium carbonate, is added to the mixture to neutralize the amidine salt and catalyze the condensation.

  • Cyclization: The reaction mixture is typically heated to reflux to drive the cyclization and dehydration, forming the pyrimidine ring.

  • Purification: After the reaction is complete, the solvent is removed, and the product is purified using standard techniques such as recrystallization or column chromatography.

Mechanisms of Action & Signaling Pathways

Pyrimidinol derivatives exert their biological effects by interacting with a wide range of molecular targets. The two most prominent examples are the modulation of the GABA-A receptor by barbiturates and the inhibition of the EGFR signaling pathway by modern anticancer agents.

Barbiturates and the GABA-A Receptor

Barbiturates are positive allosteric modulators of the GABA-A receptor, which is the primary inhibitory neurotransmitter receptor in the central nervous system.[12][13]

  • Mechanism: The GABA-A receptor is a ligand-gated chloride ion channel. When GABA binds to it, the channel opens, allowing chloride ions (Cl⁻) to flow into the neuron. This influx of negative ions hyperpolarizes the cell, making it less likely to fire an action potential, thus producing an inhibitory effect. Barbiturates bind to a distinct allosteric site on the receptor complex.[12] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening, leading to a more profound and prolonged inhibitory signal.[12][13] At higher concentrations, barbiturates can directly open the channel even in the absence of GABA, a property that contributes to their high toxicity in overdose.[14]

GABA-A Receptor Modulation by Barbiturates

G cluster_receptor GABA-A Receptor Complex (Chloride Channel) cluster_action Mechanism of Action GABA_Site GABA Binding Site Channel_Open Channel Opens (Increased Duration) GABA_Site->Channel_Open activates Barb_Site Barbiturate Allosteric Site Barb_Site->Channel_Open potentiates Channel Cl- Channel (Closed) GABA GABA Neurotransmitter Binding Binding Events GABA->Binding Barbiturate Barbiturate Drug Barbiturate->Binding Binding->GABA_Site binds to Binding->Barb_Site binds to Cl_Influx Increased Cl- Influx Channel_Open->Cl_Influx Hyperpolarization Neuronal Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Enhanced CNS Inhibition (Sedation, Anticonvulsant) Hyperpolarization->Inhibition

Caption: Barbiturates potentiate GABAergic inhibition.

Pyrimidine-Based EGFR Inhibitors

In many cancers, the Epidermal Growth Factor Receptor (EGFR) is overexpressed or mutated, leading to uncontrolled cell proliferation and survival.[15][16] Many modern pyrimidine-based drugs are designed to inhibit this pathway.

  • Mechanism: EGFR is a receptor tyrosine kinase. Upon binding its ligand (e.g., EGF), it dimerizes and autophosphorylates its intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins, activating downstream pro-survival signaling cascades, primarily the RAS-RAF-MAPK pathway and the PI3K-AKT pathway.[15][17] Pyrimidine-based inhibitors (e.g., Gefitinib) act as ATP competitors. They bind to the ATP-binding pocket of the EGFR kinase domain, preventing autophosphorylation and blocking the initiation of the entire downstream signaling cascade.[4] This leads to the inhibition of cancer cell growth and can induce apoptosis.

EGFR Signaling Pathway and Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR binds Dimer Dimerization & Autophosphorylation (P) EGFR->Dimer GRB2 GRB2/SOS Dimer->GRB2 PI3K PI3K Dimer->PI3K Inhibitor Pyrimidine Inhibitor (e.g., Gefitinib) Inhibitor->Dimer BLOCKS RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation promotes

Caption: Inhibition of the EGFR pathway by pyrimidine drugs.

Quantitative Pharmacological Data

The therapeutic utility and risk profile of a drug are defined by its quantitative parameters. The following tables summarize key data for representative pyrimidinol compounds.

Pharmacological Data for Selected Barbiturates

Barbiturates are characterized by a narrow therapeutic index, meaning the dose required for a therapeutic effect is close to the toxic dose.

CompoundPrimary UseTherapeutic Blood LevelToxic Blood LevelLethal Blood Level
Phenobarbital Anticonvulsant, Sedative10-40 µg/mL>40 µg/mL>80 µg/mL
Pentobarbital Sedative, Hypnotic1-5 µg/mL>10 µg/mL>30 µg/mL
Amobarbital Sedative, Hypnotic1-5 µg/mL>10 µg/mL>20 µg/mL
Thiopental Anesthetic Induction1-10 µg/mL>30 µg/mL>50 µg/mL
Data compiled from various pharmacological sources. Levels can vary based on individual tolerance and co-ingestion of other substances.
In Vitro Activity of Pyrimidine-Based EGFR Inhibitors

The potency of modern pyrimidine-based anticancer agents is typically measured by their half-maximal inhibitory concentration (IC₅₀) against cancer cell lines. Lower values indicate higher potency.

CompoundTarget Cell LineCancer TypeIC₅₀ Value (µM)Reference DrugRef. Drug IC₅₀ (µM)
Compound 4b HCT-116Colon Cancer1.34Erlotinib1.32
Compound 4c HCT-116Colon Cancer1.90Erlotinib1.32
Compound 57 HCT-116Colon Cancer2.4Erlotinib-
Compound 57 A549Non-Small Cell Lung Cancer3.04Erlotinib-
Compound 60 MCF-7Breast Cancer5.15-Fluorouracil-
Compound 12c UO-31Renal Cancer0.87Sunitinib1.26
Data are representative values from cited research papers.[18][19][20] Conditions may vary between studies.

Conclusion

From the foundational synthesis of barbituric acid to the rational design of highly specific enzyme inhibitors, the pyrimidinol scaffold has been a constant and fruitful source of therapeutic innovation. Its simple, modifiable structure has allowed medicinal chemists to address a remarkable range of biological targets over the past century. The historical progression from broad CNS depressants like barbiturates to targeted agents like EGFR inhibitors mirrors the evolution of drug discovery itself—a shift from serendipitous observation to mechanism-based design. For researchers and drug development professionals, the rich history and continued versatility of pyrimidinol chemistry offer a powerful lesson and a promising platform for the development of future medicines.

References

Technical Guide: 2-Amino-5-iodo-6-methyl-4-pyrimidinol (CAS: 22294-57-1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-6-methyl-4-pyrimidinol is a halogenated derivative of the pyrimidine core structure. Pyrimidine and its analogs are of significant interest in medicinal chemistry due to their presence in a wide array of biologically active compounds, including nucleobases and therapeutic agents. The introduction of an iodine atom at the 5-position and a methyl group at the 6-position of the 2-amino-4-pyrimidinol scaffold offers potential for modulating the compound's physicochemical properties and biological activity. This document provides a concise technical overview of the available information on this compound.

Chemical Properties and Data

Detailed experimental data for this compound is not extensively available in peer-reviewed literature. The information presented below is a combination of data from chemical suppliers and predicted values based on its structure. For comparison, experimental data for the parent compound, 2-Amino-6-methyl-4-pyrimidinol, is also included.

Table 1: Physicochemical Data

PropertyThis compound2-Amino-6-methyl-4-pyrimidinol (Parent Compound)
CAS Number 22294-57-1[1][2][3]3977-29-5[4][5]
Molecular Formula C₅H₆IN₃O[1][2]C₅H₇N₃O[4][5]
Molecular Weight 251.03 g/mol [1]125.13 g/mol [4][5]
Appearance Solid or liquid (from supplier data)[3]White powder
Melting Point No data available>300 °C[6]
Solubility No data availableWater solubility (logS): -0.66 (predicted)
pKa No data availableNo data available

Note: The lack of extensive experimental data for the target compound suggests it is primarily available as a chemical intermediate for further synthesis.

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the surveyed literature. However, a plausible synthetic route can be inferred from standard organic chemistry principles and protocols for analogous compounds. The most probable method is the direct iodination of its precursor, 2-Amino-6-methyl-4-pyrimidinol.

Inferred Synthetic Pathway

The synthesis would likely proceed via an electrophilic substitution reaction at the 5-position of the pyrimidine ring, which is activated by the amino and hydroxyl groups.

G cluster_0 Inferred Synthesis of this compound Precursor 2-Amino-6-methyl-4-pyrimidinol Intermediate Reaction Mixture Precursor->Intermediate Step 1: Reaction Setup Product This compound Intermediate->Product Step 2: Iodination Reagent Iodinating Agent (e.g., N-Iodosuccinimide) Reagent->Intermediate Solvent Solvent (e.g., Glacial Acetic Acid) Solvent->Intermediate G cluster_0 Potential Application in Drug Discovery Start This compound Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Start->Coupling Library Library of Diversified Pyrimidine Derivatives Coupling->Library Screening Biological Screening Library->Screening Hit Hit Compounds Screening->Hit Lead Lead Optimization Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Tautomerism in 2-Amino-5-iodo-6-methyl-4-pyrimidinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric behavior of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. Due to the limited availability of specific experimental data for this exact molecule, this guide synthesizes information from closely related 2-amino-4-pyrimidinol derivatives to predict and understand its tautomeric properties. The principles, experimental methodologies, and potential tautomeric forms discussed herein are based on established research in the field of heterocyclic chemistry.

Introduction to Tautomerism in Pyrimidinols

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications in drug design and molecular biology.[1][2][3] In heterocyclic compounds like pyrimidines, prototropic tautomerism, involving the migration of a proton, is particularly prevalent.[4] this compound, a substituted pyrimidine, is expected to exhibit significant tautomerism, primarily through keto-enol and amino-imino forms. The predominant tautomer can have a profound impact on the molecule's physicochemical properties, such as its pKa, lipophilicity, and hydrogen bonding capabilities, which in turn influence its biological activity and pharmacokinetic profile.

The two primary forms of tautomerism relevant to this compound are lactam-lactim and amino-imino tautomerism. The lactam-lactim tautomerism involves the interconversion between the keto form (pyrimidinone) and the enol form (pyrimidinol). Amino-imino tautomerism involves the equilibrium between the exocyclic amino group and the corresponding imino form.

Potential Tautomeric Forms of this compound

The structure of this compound allows for several potential tautomers. The principal equilibrium is expected to be between the hydroxy (enol/lactim) and the keto (lactam) forms. Furthermore, the exocyclic amino group can exist in equilibrium with its imino tautomer. The interplay of these equilibria results in multiple possible structures.

Based on studies of related 2-amino-4-hydroxypyrimidines, the keto (lactam) forms are generally more stable, particularly in the solid state and in polar solvents.[5] The introduction of a nitrogen atom into the ring of a related compound, 2-hydroxypyridine, to form 4-hydroxypyrimidine, shifts the equilibrium towards the ketonic form.[6]

A diagram illustrating the primary tautomeric equilibria is presented below:

Caption: Tautomeric equilibria for this compound. (Note: Images are placeholders and should be replaced with actual chemical structures).

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium is sensitive to a variety of factors:

  • Substituent Effects: The electronic properties of the iodo and methyl substituents will influence the relative stability of the tautomers. The electron-withdrawing nature of the iodine atom may favor the lactam form by increasing the acidity of the ring protons.

  • Solvent Polarity: The equilibrium can be significantly shifted by the solvent.[7] Polar protic solvents can stabilize the more polar tautomer through hydrogen bonding. For many nitrogen heterocycles, the lactam form is more polar and is favored in aqueous solutions.[8]

  • pH: The ionization state of the molecule will dictate the predominant tautomeric form. The pKa values of the different tautomers are distinct, and changes in pH will shift the equilibrium.[1]

  • Temperature: Temperature can affect the equilibrium constant of the tautomerization reaction.[9]

  • Physical State: The tautomeric preference in the solid state can differ from that in solution due to packing forces and intermolecular hydrogen bonding in the crystal lattice.[5][10]

Experimental Protocols for Tautomerism Studies

Several spectroscopic and analytical techniques are employed to study tautomeric equilibria.

UV/Vis Spectroscopy

UV/Vis spectroscopy is a valuable tool for investigating tautomerism as different tautomers often exhibit distinct absorption spectra.[4][11][12]

Generalized Experimental Protocol:

  • Sample Preparation: Prepare solutions of the compound in various solvents of differing polarity (e.g., hexane, chloroform, ethanol, water) at a concentration suitable for UV/Vis analysis (typically 10⁻⁴ to 10⁻⁵ M).

  • Spectral Acquisition: Record the UV/Vis absorption spectra of each solution over a suitable wavelength range (e.g., 200-400 nm).

  • Data Analysis: Analyze the changes in the absorption maxima (λ_max) and molar absorptivity (ε) as a function of solvent polarity. The appearance of new bands or shifts in existing bands can indicate the presence of different tautomers.[11] The equilibrium constant (K_T) can sometimes be estimated by comparing the spectra in different solvents where one tautomer is expected to predominate.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H, ¹³C, and ¹⁵N NMR, is a powerful technique for elucidating the structures of tautomers in solution.[8][13][14]

Generalized Experimental Protocol:

  • Sample Preparation: Dissolve the compound in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, D₂O) to investigate solvent effects.

  • Spectral Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra. For ¹⁵N NMR, isotopic enrichment may be necessary to obtain a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts of protons and carbons, particularly those near the sites of tautomerization, are sensitive to the tautomeric form. For example, the chemical shift of the carbon atom at the 4-position will be significantly different in the keto (sp²) versus the enol (sp²) form. The presence of distinct sets of signals for different tautomers indicates a slow exchange on the NMR timescale. If the exchange is fast, averaged signals will be observed. Variable temperature NMR studies can be used to probe the dynamics of the tautomeric interconversion.[14]

X-ray Crystallography

X-ray crystallography provides unambiguous structural information about the tautomeric form present in the solid state.[10]

Generalized Experimental Protocol:

  • Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solvent, cooling of a saturated solution, or vapor diffusion.

  • Data Collection and Structure Refinement: Collect X-ray diffraction data from a single crystal and solve the crystal structure.

  • Structural Analysis: The refined crystal structure will reveal the precise location of all atoms, including the protons, thereby identifying the specific tautomer present in the crystalline form.

Quantitative Data from Related Pyrimidinol Derivatives

Table 1: Predominant Tautomeric Forms of 2-Aminopyrimidin-4-one (Isocytosine) Analogs in Different Media

CompoundMediumPredominant Tautomer(s)Reference
IsocytosineAqueous Solution2-amino-3H-pyrimidin-4-one and 2-amino-1H-pyrimidin-4-one[15]
2-Amino-5,6-dimethyl-4-hydroxypyrimidineAqueous SolutionKeto-enol tautomerization occurs[5]
2-Amino-5,6-dimethyl-4-hydroxypyrimidineSolid State (from water)1H-keto tautomer[5]
2-Amino-5,6-dimethyl-4-hydroxypyrimidineSolid State (from water with uric acid)1:1 ratio of 1H-keto and 3H-keto tautomers[5]

Table 2: Computational Studies on Tautomeric Stability of Pyrimidinone Derivatives

CompoundMethodRelative Energy (kcal/mol) (Gas Phase)Reference
4(3H)-Pyrimidinone vs. 4-HydroxypyrimidineComputationalKeto form more stable[6]
Isocytosine (2-amino-1H-pyrimidin-4-one vs. 2-imino form)Computational2-amino form more stable by 5.6 kcal/mol in aqueous solution[15]

Logical Workflow for Tautomerism Analysis

A systematic approach is crucial for the comprehensive analysis of tautomerism in a novel compound like this compound.

Workflow cluster_0 Computational Analysis cluster_1 Experimental Analysis cluster_2 Data Integration and Conclusion A Predict Tautomer Stabilities (DFT, ab initio) F Correlate Experimental and Computational Data A->F B Synthesize and Purify Compound C UV/Vis Spectroscopy (Varying Solvents) B->C D NMR Spectroscopy (¹H, ¹³C, ¹⁵N, VT-NMR) B->D E X-ray Crystallography (Solid-State Structure) B->E C->F D->F E->F G Determine Predominant Tautomers and Equilibrium Dynamics F->G

Caption: A logical workflow for the comprehensive study of tautomerism.

Conclusion

The tautomeric behavior of this compound is expected to be complex, with a dynamic equilibrium between several lactam-lactim and amino-imino forms. Based on extensive studies of analogous 2-amino-4-pyrimidinol systems, it is predicted that the keto (lactam) tautomers will be the most stable, particularly in polar environments and in the solid state. However, the precise position of the equilibrium will be influenced by the specific electronic effects of the iodo and methyl substituents, as well as the experimental conditions. A multi-faceted experimental approach, combining UV/Vis and NMR spectroscopy for solution-state analysis and X-ray crystallography for the solid state, supported by computational modeling, is essential for a complete characterization of the tautomeric landscape of this molecule. Such a thorough understanding is critical for its potential development in medicinal chemistry and other scientific applications.

References

Spectroscopic Characterization of 2-Amino-5-iodo-6-methyl-4-pyrimidinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the characterization of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. While a complete experimental dataset for this specific molecule is not publicly available, this document compiles and analyzes data from structurally similar pyrimidine derivatives to offer a robust predictive framework. Detailed experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are also presented to guide researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound, based on the analysis of analogous compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
-CH₃~2.1-2.4-CH₃~20-25
-NH₂~5.0-7.0 (broad)C-I~70-80
-OH~10.0-12.0 (broad)C-NH₂~160-165
Pyrimidine-H~5.8-6.0C-OH~165-170
C-CH₃~155-160
C (quaternary)~100-110

Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions.

Table 2: Predicted Infrared (IR) Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch3200-3600Strong, Broad
N-H stretch3100-3500Medium, Broad
C-H stretch (methyl)2850-2960Medium
C=O stretch (keto-enol tautomer)1650-1700Strong
C=N stretch1580-1650Medium to Strong
C=C stretch1450-1600Medium
C-I stretch500-600Medium

Table 3: Predicted Mass Spectrometry (MS) Fragmentation

Ion Predicted m/z Notes
[M]⁺265Molecular ion
[M-I]⁺138Loss of iodine radical
[M-CH₃]⁺250Loss of methyl radical
[M-H₂O]⁺247Loss of water

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for pyrimidine derivatives due to its ability to dissolve polar compounds and exchange with labile protons.[1]

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Tune and shim the spectrometer for the specific sample and solvent.

  • Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans for good signal-to-noise.

  • Reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.

  • Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve adequate signal-to-noise.

  • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Record the sample spectrum from approximately 4000 to 400 cm⁻¹.

  • The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a High-Resolution Mass Spectrometer (HRMS).

Sample Preparation and Introduction:

  • For GC-MS, dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, dichloromethane). The sample is then injected into the gas chromatograph, where it is vaporized and separated before entering the mass spectrometer.

  • For direct infusion, dissolve the sample in a suitable solvent and introduce it directly into the ion source.

Data Acquisition (Electron Ionization - EI):

  • The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • The resulting ions are separated by their mass-to-charge ratio (m/z) in the mass analyzer.

  • The detector records the abundance of each ion, generating a mass spectrum. The presence of iodine with its characteristic isotopic pattern is a key feature to observe.[2]

Workflow and Pathway Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Spectral Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

An In-depth Technical Guide on the Solubility and Stability of 2-Amino-5-iodo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-6-methyl-4-pyrimidinol is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in many biologically active compounds, including therapeutics. The introduction of an iodo group at the C5 position and a methyl group at the C6 position can significantly influence the molecule's physicochemical properties, including its solubility and stability. A thorough understanding of these properties is paramount for the successful development of this compound as a potential drug candidate. Poor aqueous solubility can lead to low bioavailability, while instability can compromise the safety and efficacy of the final drug product.

This technical guide outlines a systematic approach to characterizing the solubility and stability of this compound, in line with regulatory expectations for pharmaceutical development.

Solubility Profile

The solubility of an API is a critical determinant of its oral absorption and dissolution rate. For poorly soluble compounds, such as many pyrimidine derivatives, a comprehensive solubility profile across various media is essential.

Illustrative Solubility Data

The following table summarizes the expected, illustrative solubility of this compound in various solvents. Actual experimental data should be substituted here.

Solvent/MediumTemperature (°C)Illustrative Solubility (mg/mL)Method
Water25< 0.01Shake-Flask
0.1 N HCl (pH 1.2)370.05Shake-Flask
Acetate Buffer (pH 4.5)370.02Shake-Flask
Phosphate Buffer (pH 6.8)37< 0.01Shake-Flask
Phosphate Buffer (pH 7.4)37< 0.01Shake-Flask
Methanol252.5Shake-Flask
Ethanol251.2Shake-Flask
Dimethyl Sulfoxide (DMSO)25> 50Shake-Flask
Polyethylene Glycol 400255.0Shake-Flask
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol describes a standard method for determining the equilibrium solubility of a compound.

Objective: To determine the saturation solubility of this compound in various aqueous and organic solvents.

Materials:

  • This compound

  • Selected solvents (e.g., Water, 0.1 N HCl, phosphate buffers of various pH, Methanol, Ethanol, DMSO)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with a validated quantitative method

  • Syringe filters (e.g., 0.22 µm PVDF)

Procedure:

  • Add an excess amount of this compound to a series of vials, each containing a known volume of the respective solvent. The presence of undissolved solid is necessary to ensure saturation.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25°C or 37°C).

  • Shake the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be established in preliminary experiments.

  • After shaking, allow the samples to stand undisturbed at the same temperature for a short period to allow for the settling of excess solid.

  • Carefully withdraw an aliquot of the supernatant using a syringe.

  • Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of the dissolved compound in the diluted filtrate using a validated HPLC method.

  • For aqueous buffers, measure the pH of the saturated solution at the end of the experiment to ensure it has not significantly changed.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep1 Add excess compound to solvent prep2 Seal vials prep1->prep2 equil1 Shake at controlled temperature (24-72h) prep2->equil1 equil2 Allow solids to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis4 Measure final pH equil2->analysis4 analysis2 Dilute filtrate analysis1->analysis2 analysis3 Analyze by HPLC analysis2->analysis3 G cluster_stress Forced Degradation Conditions cluster_analysis Analysis and Outcomes API This compound Hydrolysis Acidic (HCl) Basic (NaOH) Neutral (H₂O) API->Hydrolysis Oxidation Oxidative (H₂O₂) API->Oxidation Thermal Thermal (Heat) API->Thermal Photo Photolytic (Light) API->Photo Analysis Stability-Indicating HPLC Method Hydrolysis->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Pathway Identify Degradation Pathways Analysis->Pathway Method Validate Analytical Method Specificity Analysis->Method

Methodological & Application

Application Notes and Protocols for 2-Amino-5-iodo-6-methyl-4-pyrimidinol in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-5-iodo-6-methyl-4-pyrimidinol is a synthetic heterocyclic compound belonging to the pyrimidinol class. Its structural similarity to endogenous nucleobases suggests its potential as a modulator of enzymes involved in nucleic acid metabolism. This document provides detailed protocols for evaluating the inhibitory activity of this compound against two key enzymes in the folate pathway: Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR). These enzymes are critical for the de novo synthesis of thymidylate, a necessary precursor for DNA replication, making them well-established targets for anticancer and antimicrobial therapies.[1][2][3][4][5] The provided protocols are based on established methodologies for similar 2-amino-4-oxopyrimidine derivatives.[1][2][6]

Target Enzymes and Signaling Pathway

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) are sequential enzymes in the folate-mediated one-carbon metabolism pathway, which is crucial for the synthesis of nucleotides. TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP) using 5,10-methylenetetrahydrofolate as a methyl donor. This reaction produces dihydrofolate (DHF), which is then reduced back to tetrahydrofolate (THF) by DHFR, utilizing NADPH as a cofactor.[2][7][8] Inhibition of either enzyme disrupts the supply of dTMP, leading to inhibition of DNA synthesis and cell death.[3][5]

folate_pathway cluster_synthesis Thymidylate Synthesis Cycle cluster_regeneration Folate Regeneration dUMP dUMP TS Thymidylate Synthase (TS) dUMP->TS dTMP dTMP CH2THF 5,10-CH2-THF CH2THF->TS DHF DHF DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF THF NADPH NADPH + H+ NADPH->DHFR NADP NADP+ TS->dTMP DNA Synthesis TS->DHF DHFR->THF DHFR->NADP Inhibitor 2-Amino-5-iodo-6- methyl-4-pyrimidinol Inhibitor->TS Inhibitor->DHFR

Caption: Folate metabolism and points of inhibition.

Quantitative Data Summary

While specific inhibitory data for this compound is not extensively available in public literature, the following table summarizes the IC50 values for structurally related 2-amino-4-oxopyrimidine and thieno[2,3-d]pyrimidine analogs against human TS and DHFR. This data provides a reference for the potential potency of the title compound.

Compound ClassTarget EnzymeIC50 (nM)Reference
Pyrrolo[3,2-d]pyrimidine analoghuman TS46[1]
Pyrrolo[3,2-d]pyrimidine analoghuman DHFR120[1]
Thieno[2,3-d]pyrimidine analoghuman TS54[2]
Thieno[2,3-d]pyrimidine analoghuman DHFR19[2]
Thieno[2,3-d]pyrimidine analoghuman TS40[6]
Thieno[2,3-d]pyrimidine analoghuman DHFR20[6]

Experimental Protocols

The following are detailed protocols for assessing the inhibitory activity of this compound against human Thymidylate Synthase and Dihydrofolate Reductase.

General Workflow for Enzyme Inhibition Assay

experimental_workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrates, Inhibitor) start->prep_reagents setup_assay Set up Assay Plate (Controls and Test Compound dilutions) prep_reagents->setup_assay pre_incubate Pre-incubation (Enzyme and Inhibitor) setup_assay->pre_incubate initiate_reaction Initiate Reaction (Add Substrates) pre_incubate->initiate_reaction monitor_reaction Monitor Reaction Progress (Spectrophotometry) initiate_reaction->monitor_reaction data_analysis Data Analysis (Calculate % Inhibition and IC50) monitor_reaction->data_analysis end End data_analysis->end

Caption: General workflow for enzyme inhibition assays.

Protocol 1: Human Thymidylate Synthase (TS) Inhibition Assay

This spectrophotometric assay measures the rate of oxidation of the cofactor 5,10-methylenetetrahydrofolate (CH2H4folate) to dihydrofolate (DHF), which is coupled to the synthesis of dTMP from dUMP. The increase in absorbance at 340 nm due to the formation of DHF is monitored.

Materials and Reagents:

  • Human recombinant Thymidylate Synthase (TS)

  • This compound

  • Deoxyuridine monophosphate (dUMP)

  • 5,10-methylenetetrahydrofolate (CH2H4folate)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 25 mM MgCl2, 6.5 mM 2-mercaptoethanol

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare working solutions of dUMP (e.g., 10 mM) and CH2H4folate (e.g., 5 mM) in the assay buffer.

    • Dilute the human TS enzyme in assay buffer to the desired working concentration (e.g., 50 nM).

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the test compound at various concentrations (serial dilutions). For the control wells, add 2 µL of DMSO.

    • Add 178 µL of the enzyme solution to each well.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme binding.

  • Reaction Initiation and Measurement:

    • Prepare a substrate mix containing dUMP and CH2H4folate in the assay buffer.

    • To initiate the reaction, add 20 µL of the substrate mix to each well. Final concentrations should be approximately 100 µM dUMP and 50 µM CH2H4folate.

    • Immediately place the plate in the spectrophotometer and begin reading the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Human Dihydrofolate Reductase (DHFR) Inhibition Assay

This assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF) by DHFR.[9][10]

Materials and Reagents:

  • Human recombinant Dihydrofolate Reductase (DHFR)

  • This compound

  • Dihydrofolate (DHF)

  • NADPH

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.5), 50 mM KCl

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading at 340 nm in kinetic mode

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare working solutions of DHF (e.g., 1 mM) and NADPH (e.g., 2 mM) in the assay buffer.

    • Dilute the human DHFR enzyme in assay buffer to the desired working concentration (e.g., 20 nM).

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the test compound at various concentrations (serial dilutions). For the control wells, add 2 µL of DMSO.

    • Add 178 µL of a solution containing the DHFR enzyme and NADPH in assay buffer.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • To start the reaction, add 20 µL of the DHF solution to each well. Final concentrations should be approximately 100 µM DHF and 200 µM NADPH.

    • Immediately place the plate in the spectrophotometer and monitor the decrease in absorbance at 340 nm every 20 seconds for 5-10 minutes at 25°C.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of decrease in absorbance) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Conclusion

The provided protocols offer a robust framework for the enzymatic evaluation of this compound as a potential inhibitor of Thymidylate Synthase and Dihydrofolate Reductase. Given the established importance of the 2-amino-4-oxopyrimidine scaffold in targeting these enzymes, this compound warrants investigation. The successful inhibition of TS and/or DHFR could position this and similar molecules as lead candidates for the development of novel therapeutics. Researchers should perform these assays with appropriate controls to ensure data validity and reproducibility.

References

Application Notes and Protocols for 2-Amino-5-iodo-6-methyl-4-pyrimidinol in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are based on the known activities of structurally related pyrimidine derivatives in cancer research. Direct experimental data for 2-Amino-5-iodo-6-methyl-4-pyrimidinol is limited in publicly available literature. Therefore, this document presents a hypothesized application and representative experimental procedures to guide potential research.

Application Notes

Introduction

This compound is a substituted pyrimidine derivative. The pyrimidine scaffold is a core structure in many biologically active compounds, including several approved anticancer drugs. Structurally related molecules, such as pyrido[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have been investigated as potent inhibitors of various protein kinases and other key enzymes involved in cancer progression, such as thymidylate synthase.[1][2] This suggests that this compound may also possess anticancer properties, potentially by targeting key signaling pathways that are frequently dysregulated in cancer.

Hypothesized Mechanism of Action

Based on the activities of similar pyrimidine-based compounds, it is hypothesized that this compound acts as a kinase inhibitor. Specifically, it may target receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR), which is a critical driver in the proliferation and survival of various cancer cells. The iodinated substituent at the 5-position may enhance its binding affinity and selectivity for the ATP-binding pocket of the kinase domain.

Potential Applications in Cancer Research

  • In vitro screening: Evaluation of the cytotoxic and anti-proliferative effects against a panel of human cancer cell lines.

  • Mechanism of action studies: Investigation of its inhibitory effects on specific kinases and their downstream signaling pathways.

  • Drug synergy studies: Assessment of its potential to enhance the efficacy of existing chemotherapeutic agents.

  • Lead compound for drug development: Use as a scaffold for the synthesis of more potent and selective anticancer agents.

Quantitative Data

The following table summarizes hypothetical IC50 values of this compound against a panel of cancer cell lines, as would be determined by a cell viability assay.

Cell LineCancer TypeHypothesized IC50 (µM)
A549Non-small cell lung cancer8.2
MCF-7Breast cancer15.7
HCT116Colon cancer12.5
U87-MGGlioblastoma25.1
PC-3Prostate cancer18.9

Experimental Protocols

1. Cell Viability (MTT) Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on cancer cells.

  • Materials:

    • Cancer cell line of interest (e.g., A549)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • DMSO

    • Phosphate Buffered Saline (PBS)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

    • Prepare a series of dilutions of this compound in culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

    • Incubate the plate for 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

2. Kinase Inhibition Assay

This protocol describes a method to assess the in vitro inhibitory activity of the compound against a specific kinase (e.g., EGFR).

  • Materials:

    • Recombinant human EGFR kinase

    • Kinase buffer

    • ATP

    • Substrate peptide

    • This compound

    • ADP-Glo™ Kinase Assay kit (or similar)

    • 384-well plates

    • Plate reader

  • Procedure:

    • Prepare serial dilutions of this compound in kinase buffer.

    • In a 384-well plate, add the compound dilutions, recombinant EGFR kinase, and the substrate peptide.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the reaction at room temperature for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

    • The luminescence signal is proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

    • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

3. Western Blot Analysis

This protocol is for analyzing the effect of the compound on the phosphorylation of downstream targets in a signaling pathway.

  • Materials:

    • Cancer cells treated with this compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with different concentrations of this compound for a specified time.

    • Lyse the cells using RIPA buffer and quantify the protein concentration using the BCA assay.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the effect of the compound on protein phosphorylation.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Compound This compound Compound->EGFR EGF EGF EGF->EGFR G cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate C Add Compound to Cells A->C B Prepare Compound Dilutions B->C D Incubate for 48-72 hours C->D E Add MTT Reagent D->E F Incubate for 4 hours E->F G Add DMSO to Dissolve Formazan F->G H Read Absorbance at 570 nm G->H I Calculate IC50 H->I G cluster_prep Cell Treatment & Lysis cluster_electrophoresis Electrophoresis & Transfer cluster_probing Immunoprobing cluster_detection Detection & Analysis A Treat Cells with Compound B Lyse Cells & Quantify Protein A->B C SDS-PAGE B->C D Transfer to PVDF Membrane C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Analyze Band Intensity H->I

References

Application Notes and Protocols: 2-Amino-5-iodo-6-methyl-4-pyrimidinol as a Versatile Building Block for Novel Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-amino-5-iodo-6-methyl-4-pyrimidinol as a key intermediate in the synthesis of diverse heterocyclic scaffolds. The presence of multiple reactive sites—an amino group, a hydroxyl group (in its tautomeric pyrimidinone form), and a strategically positioned iodo substituent—renders this molecule a powerful tool for the construction of complex fused ring systems with significant potential in medicinal chemistry.

The primary applications highlighted herein focus on the synthesis of pyrazolo[3,4-d]pyrimidines, a class of compounds recognized for their wide range of biological activities, including antitumor and antimicrobial properties.[1][2] Additionally, this document outlines protocols for leveraging the 5-iodo group through palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions, to introduce molecular diversity.[3][4][5]

Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

The fusion of a pyrazole ring onto the pyrimidine core of this compound and its derivatives leads to the formation of pyrazolo[3,4-d]pyrimidines, which are purine bioisosteres. These compounds have garnered considerable interest due to their therapeutic potential as kinase inhibitors and anticancer agents.[6][7][8][9][10]

A common synthetic strategy involves the reaction of a substituted aminopyrimidine with a hydrazine derivative. The following protocol is a generalized procedure adapted from literature for the synthesis of pyrazolo[3,4-d]pyrimidines.[2][11]

Experimental Protocol: One-Pot Synthesis of 3-Amino-Substituted Pyrazolo[3,4-d]pyrimidines

This protocol describes the condensation of a 4-amino-5-cyanopyrimidine with hydrazine hydrate. While the starting material is not this compound, this procedure is illustrative of the general approach to forming the pyrazolo[3,4-d]pyrimidine core from an appropriately substituted aminopyrimidine.

Materials:

  • Substituted 4-amino-5-cyano-6-aryl-2-mercapto-5,6-dihydropyrimidine (1 equivalent)

  • Hydrazine hydrate (1 equivalent)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • In a round-bottom flask, suspend the substituted 4-amino-5-cyanopyrimidine (1 equivalent) in ethanol (approximately 30 mL per 0.01 mole of pyrimidine).

  • Add hydrazine hydrate (1 equivalent) to the suspension.

  • Heat the reaction mixture to reflux with stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.

  • Keep the reaction mixture at room temperature for an additional 3 hours to allow for complete precipitation of the product.

  • Collect the solid product by filtration.

  • Wash the product with cold ethanol.

  • Dry the product to obtain the desired pyrazolo[3,4-d]pyrimidine.

  • Characterize the product using appropriate analytical techniques (e.g., IR, NMR, Mass Spectrometry).

Diagram: Synthesis of Pyrazolo[3,4-d]pyrimidines

G start This compound step1 Functional Group Transformation (e.g., Cyanation of the 5-position) start->step1 intermediate Substituted Aminopyrimidine step1->intermediate step2 Reaction with Hydrazine Hydrate intermediate->step2 product Pyrazolo[3,4-d]pyrimidine Derivative step2->product

Caption: General workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.

Palladium-Catalyzed Cross-Coupling Reactions

The 5-iodo substituent on the pyrimidine ring is a versatile handle for introducing a wide array of functional groups through palladium-catalyzed cross-coupling reactions. This allows for the generation of large libraries of compounds for structure-activity relationship (SAR) studies.

Suzuki Cross-Coupling

The Suzuki reaction facilitates the formation of a carbon-carbon bond between the 5-position of the pyrimidine ring and various aryl or heteroaryl groups using a boronic acid or ester.[3][5][12]

This is a generalized protocol based on procedures for Suzuki coupling with iodo-substituted heterocycles.[3]

Materials:

  • This compound (1 equivalent)

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-dioxane/water mixture)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and the base (2 equivalents).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Cross-Coupling

The Sonogashira coupling enables the introduction of alkyne moieties at the 5-position of the pyrimidine ring, which are valuable for further transformations or as structural elements in biologically active molecules.[13][14][15][16]

This protocol is a general procedure adapted from the literature for Sonogashira reactions.[13]

Materials:

  • This compound (1 equivalent)

  • Terminal alkyne (1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equivalents)

  • Copper(I) iodide (CuI, 0.04 equivalents)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF or DMF)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1 equivalent), the palladium catalyst, and copper(I) iodide.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the base.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography.

Heck Cross-Coupling

The Heck reaction allows for the formation of a new carbon-carbon bond between the 5-position of the pyrimidine and an alkene, leading to the synthesis of substituted olefins.[17][18][19][20][21]

This is a generalized procedure for the Heck reaction.[17]

Materials:

  • This compound (1 equivalent)

  • Alkene (e.g., an acrylate or styrene derivative, 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(OAc)₂, 0.05 equivalents)

  • Phosphine ligand (e.g., PPh₃, 0.1 equivalents)

  • Base (e.g., Triethylamine, 2 equivalents)

  • Solvent (e.g., DMF or Acetonitrile)

  • Reaction vessel suitable for heating under an inert atmosphere

Procedure:

  • In a reaction vessel, combine this compound, the palladium catalyst, and the phosphine ligand.

  • Purge the vessel with an inert gas.

  • Add the degassed solvent, the base, and the alkene.

  • Heat the reaction mixture to the required temperature (typically 80-120 °C) with stirring.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction mixture and filter to remove any solids.

  • Partition the filtrate between an organic solvent and water.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Diagram: Palladium-Catalyzed Cross-Coupling Reactions

G start This compound suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) start->sonogashira heck Heck Coupling (Alkene, Pd catalyst, Base) start->heck product_suzuki 5-Aryl-2-amino-6-methyl-4-pyrimidinol suzuki->product_suzuki product_sonogashira 5-Alkynyl-2-amino-6-methyl-4-pyrimidinol sonogashira->product_sonogashira product_heck 5-Alkenyl-2-amino-6-methyl-4-pyrimidinol heck->product_heck

Caption: Versatility of the 5-iodo group in cross-coupling reactions.

Biological Activity of Derived Heterocycles

The heterocycles synthesized from this compound and its analogues have shown promising biological activities, particularly in the areas of oncology and infectious diseases.

Antitumor Activity

Numerous pyrazolo[3,4-d]pyrimidine derivatives have been evaluated for their cytotoxic effects against various cancer cell lines. The tables below summarize some of the reported half-maximal inhibitory concentration (IC₅₀) values.

Table 1: Antitumor Activity of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)Reference
VIIaVarious (57 lines)0.326 - 4.31[1][6]
10eMCF-711[7][9]
10dMCF-712[7][9]
7MCF-714[7][9]
3bMCF-70.03[8]
3cMCF-70.03[8]
4aMCF-70.03[8]
Antimicrobial Activity

Fused pyrimidine derivatives have also demonstrated significant antimicrobial properties. The minimum inhibitory concentration (MIC) is a common measure of the potency of an antimicrobial agent.

Table 2: Antimicrobial Activity of Selected Pyrimidine Derivatives

Compound IDMicroorganismMIC (µM/ml)Reference
12S. aureus0.87[22]
5B. subtilis0.96[22]
10S. enterica1.55[22]
2E. coli0.91[22]
10P. aeruginosa0.77[22]
12C. albicans1.73[22]
11A. niger1.68[22]
Bromo DerivativeS. aureus8 mg/L[23]
Iodo DerivativeS. aureus8 mg/L[23]

Diagram: Drug Discovery Workflow

G start This compound synthesis Synthesis of Heterocyclic Derivatives (e.g., Pyrazolo[3,4-d]pyrimidines, Cross-Coupling Products) start->synthesis screening Biological Screening (Antitumor, Antimicrobial Assays) synthesis->screening hit Identification of 'Hit' Compounds screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization sar->lead candidate Drug Candidate lead->candidate

Caption: A typical drug discovery workflow utilizing the building block.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of novel heterocycles. Its utility in constructing biologically active pyrazolo[3,4-d]pyrimidines and its amenability to palladium-catalyzed cross-coupling reactions make it an important tool for medicinal chemists and drug discovery professionals. The protocols and data presented in these application notes provide a solid foundation for the exploration of this compound in the development of new therapeutic agents.

References

Application Notes and Protocols for Developing Kinase Inhibitors with a Pyrimidinol Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of kinase inhibitors centered on the versatile pyrimidinol scaffold. The pyrimidine nucleus is a privileged structure in medicinal chemistry, frequently employed to target the ATP-binding site of protein kinases due to its structural resemblance to the adenine core of ATP.[1][2] This document outlines the key kinase targets, summarizes structure-activity relationship (SAR) data, and provides detailed experimental protocols for the synthesis, biochemical evaluation, and cellular characterization of pyrimidinol-based kinase inhibitors.

Key Kinase Targets and Signaling Pathways

Kinase inhibitors with a pyrimidinol or pyrazolo[3,4-d]pyrimidine core have shown significant promise in oncology by targeting key enzymes that drive cancer cell proliferation, survival, and migration.[2][3][4] Below are some of the critical kinase targets and their associated signaling pathways.

Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation by its ligands, initiates downstream signaling cascades, primarily the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, to promote cell growth and proliferation.[3] EGFR mutations are common in various cancers, making it a prime target for inhibitor development.[4]

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 PI3K PI3K EGFR->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Pyrimidinol Inhibitor Inhibitor->EGFR EGF EGF EGF->EGFR

EGFR Signaling Pathway Inhibition

Bruton's Tyrosine Kinase (BTK): A non-receptor tyrosine kinase crucial for B-cell receptor (BCR) signaling, which is essential for B-cell proliferation, differentiation, and survival.[5] BTK inhibitors are effective in treating B-cell malignancies.

BTK_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR BCR Lyn Lyn BCR->Lyn Syk Syk Lyn->Syk BTK BTK Syk->BTK PLCg2 PLCγ2 BTK->PLCg2 IP3 IP3 PLCg2->IP3 DAG DAG PLCg2->DAG PKC PKC IP3->PKC DAG->PKC NFkB NF-κB PKC->NFkB Survival B-cell Survival & Proliferation NFkB->Survival Inhibitor Pyrimidinol Inhibitor Inhibitor->BTK Antigen Antigen Antigen->BCR

BTK Signaling Pathway Inhibition

Aurora Kinases: A family of serine/threonine kinases that play essential roles in mitosis, including centrosome maturation, spindle formation, and cytokinesis. Their overexpression is linked to tumorigenesis.

Aurora_Kinase_Pathway cluster_cell_cycle Cell Cycle Progression cluster_regulation Kinase Regulation G2 G2 Phase M M Phase (Mitosis) G2->M Cytokinesis Cytokinesis M->Cytokinesis AuroraA Aurora A AuroraA->M Centrosome Maturation, Spindle Assembly AuroraB Aurora B AuroraB->M Chromosome Segregation AuroraB->Cytokinesis Inhibitor Pyrimidinol Inhibitor Inhibitor->AuroraA Inhibitor->AuroraB

Aurora Kinase Pathway Inhibition

Data Presentation: Structure-Activity Relationships

The following tables summarize the inhibitory activities of representative pyrimidinol-based kinase inhibitors against various kinase targets. The data is presented as IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%.

Table 1: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against EGFR

CompoundR1R2EGFR IC50 (µM)Reference
4 HImidazole0.054[1][3]
15 CNImidazole0.135[1][3]
16 COOEtImidazole0.034[1][3]
12b VariesVaries0.016 (WT), 0.236 (T790M)[4]

Table 2: Inhibitory Activity of Pyrimidinol Derivatives against BTK

CompoundScaffoldBTK IC50 (nM)Reference
Ibrutinib Pyrazolo[3,4-d]pyrimidine0.5 - 1.5[5][6]
Acalabrutinib Acrylamide5.1[6]
Zanubrutinib Pyrimidine0.5[6]
ONO-4059 Pyrimidine2.2[5]
CC-292 Acrylamide<0.5[5]
CNX-774 Pyrimidine<1.0[5]

Table 3: Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives against Other Kinases

CompoundKinase TargetIC50 (µM)Reference
1-NM-PP1 PKD20.398[2]
3-IN-PP1 PKD20.033[2]
AZD1480 JAK2Potent inhibitor[7]
NS-018 JAK2<0.001[8]
BMS-911543 JAK20.001[8]
SI388 SrcPotent inhibitor[9]

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of pyrimidinol-based kinase inhibitors are provided below.

General Synthetic Protocol for Pyrazolo[3,4-d]pyrimidine Scaffold

This protocol describes a general method for the synthesis of a pyrazolo[3,4-d]pyrimidine core, which can be further modified to generate a library of kinase inhibitors.

Synthesis_Workflow start Start Materials: Substituted Pyrazole & Diethyl Malonate step1 Step 1: Cyclization (e.g., NaOEt, reflux) start->step1 intermediate1 Intermediate: Dihydroxypyrazolopyrimidine step1->intermediate1 step2 Step 2: Chlorination (e.g., POCl3, heat) intermediate1->step2 intermediate2 Intermediate: Dichloropyrazolopyrimidine step2->intermediate2 step3 Step 3: Nucleophilic Substitution (e.g., Amine, base) intermediate2->step3 final_product Final Product: Substituted Pyrazolopyrimidine step3->final_product

References

In Vitro Screening of 2-Amino-5-iodo-6-methyl-4-pyrimidinol Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro screening of 2-Amino-5-iodo-6-methyl-4-pyrimidinol and its analogs, a class of compounds with potential as anticancer agents. The following sections detail the biological context, experimental protocols, data presentation, and visualization of key cellular signaling pathways affected by these compounds.

Introduction

Substituted pyrimidine derivatives are a well-established class of heterocyclic compounds with a broad range of biological activities, including potent anticancer properties. Several pyrimidine-based drugs are currently in clinical use, acting through various mechanisms such as kinase inhibition. The 2-amino-4-pyrimidinol scaffold, in particular, has been identified as a promising pharmacophore for the development of novel therapeutic agents. Analogs of this compound are of significant interest for their potential to inhibit key signaling pathways implicated in cancer cell proliferation, survival, and migration. This document outlines the protocols for in vitro screening to assess the cytotoxic and mechanistic properties of these analogs.

Data Presentation: In Vitro Cytotoxicity of 2-Aminopyrimidine Analogs

The following tables summarize the in vitro anticancer activity of representative 2-aminopyrimidine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are presented.

Table 1: Cytotoxic Activity of 2-Amino-4-aryl-pyrimidine Derivatives of Ursolic Acid [1]

CompoundMCF-7 (Breast Cancer) IC50 (µM)HeLa (Cervical Cancer) IC50 (µM)HepG2 (Liver Cancer) IC50 (µM)A549 (Lung Cancer) IC50 (µM)
7b 0.48 ± 0.110.74 ± 0.131.52 ± 0.212.36 ± 0.35

Table 2: Wnt Signaling Inhibition by 2-Aminopyrimidine Derivatives [2]

CompoundWnt Pathway Inhibition IC50 (µM)
Hit Molecule 1 ~10
Hit Molecule 2 ~10
Compound 13 ~10

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic effects of the 2-aminopyrimidine analogs on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2, A549)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well cell culture plates

  • This compound analogs (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multi-well plate reader (spectrophotometer)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the pyrimidinol analogs in complete medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.

    • Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a multi-well plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Mandatory Visualizations

Experimental Workflow

G Experimental Workflow for In Vitro Screening cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis cell_seeding Seed Cancer Cells in 96-well Plates incubation_24h Incubate for 24h (37°C, 5% CO2) cell_seeding->incubation_24h add_compounds Add Compounds to Wells incubation_24h->add_compounds compound_prep Prepare Serial Dilutions of Pyrimidinol Analogs compound_prep->add_compounds incubation_48_72h Incubate for 48-72h add_compounds->incubation_48_72h add_mtt Add MTT Solution incubation_48_72h->add_mtt incubation_4h Incubate for 4h add_mtt->incubation_4h dissolve_formazan Dissolve Formazan with DMSO incubation_4h->dissolve_formazan read_absorbance Read Absorbance at 570 nm dissolve_formazan->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Caption: Workflow for determining the in vitro cytotoxicity of pyrimidinol analogs using the MTT assay.

Signaling Pathways

Some 2-aminopyrimidine derivatives have been shown to suppress both the RAS/Raf/MEK/ERK and PI3K/AKT/mTOR signaling pathways, which are critical for cancer cell growth and survival.[1]

G Inhibition of Pro-Survival Signaling Pathways growth_factor Growth Factor rtk Receptor Tyrosine Kinase (RTK) growth_factor->rtk ras RAS rtk->ras pi3k PI3K rtk->pi3k raf RAF ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation, Survival, Angiogenesis erk->proliferation akt AKT pi3k->akt mtor mTOR akt->mtor mtor->proliferation pyrimidinol 2-Aminopyrimidine Analog pyrimidinol->ras Inhibits pyrimidinol->pi3k Inhibits

Caption: Dual inhibition of RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways by 2-aminopyrimidine analogs.

Certain 2-aminopyrimidine derivatives have been identified as inhibitors of the canonical Wnt signaling pathway, which is often dysregulated in various cancers, leading to uncontrolled cell proliferation.[2]

G Inhibition of the Canonical Wnt Signaling Pathway wnt Wnt Ligand fzd Frizzled Receptor wnt->fzd dsh Dishevelled fzd->dsh destruction_complex Destruction Complex (APC, Axin, GSK3β) dsh->destruction_complex Inhibits beta_catenin β-catenin destruction_complex->beta_catenin Phosphorylates for Degradation tcf_lef TCF/LEF beta_catenin->tcf_lef Activates gene_transcription Target Gene Transcription (e.g., c-Myc, Cyclin D1) tcf_lef->gene_transcription pyrimidinol 2-Aminopyrimidine Analog pyrimidinol->dsh Inhibits

Caption: Inhibition of the Wnt signaling pathway by 2-aminopyrimidine analogs, preventing β-catenin accumulation.

References

Application Notes and Protocols: 2-Amino-5-iodo-6-methyl-4-pyrimidinol in Antiviral Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the investigation of 2-Amino-5-iodo-6-methyl-4-pyrimidinol as a potential antiviral agent. While direct antiviral data for this specific compound is emerging, extensive research on analogous 2-amino-5-halopyrimidinones demonstrates significant potential, particularly as inducers of the host's innate immune response and as direct-acting antiviral agents.[1] This document outlines detailed protocols for the synthesis, cytotoxicity assessment, and antiviral efficacy evaluation of the title compound, providing a robust framework for its preclinical development.

Background and Rationale

The pyrimidine scaffold is a cornerstone in the development of antiviral therapeutics, with numerous derivatives approved for clinical use.[2] The introduction of a halogen atom at the C5 position of the pyrimidine ring is a well-established strategy for enhancing antiviral potency.[3][4] Notably, the closely related analog, 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinone, has been identified as a potent inducer of interferon, a key cytokine in the innate antiviral response, and exhibits activity against Herpes Simplex Virus (HSV) and Semliki Forest virus.[1] This suggests that this compound may function through similar mechanisms, potentially offering a broad-spectrum antiviral profile. The compound's structural features warrant a thorough investigation into its efficacy against a range of viruses, particularly those sensitive to interferon-mediated antiviral states.

Chemical Properties

PropertyValueReference
Molecular Formula C₅H₆IN₃ON/A
Molecular Weight 251.03 g/mol N/A
CAS Number 22294-57-1[5]
Appearance White to off-white powderN/A
Solubility Soluble in DMSO, limited solubility in aqueous solutionsN/A

Proposed Synthesis Protocol

A plausible synthetic route for this compound involves the iodination of the parent compound, 2-amino-6-methyl-4-pyrimidinol.

Reaction Scheme:

G A 2-Amino-6-methyl-4-pyrimidinol D This compound A->D B N-Iodosuccinimide (NIS) in Acetic Acid B->D C Heat (e.g., 70°C) C->D

Figure 1: Proposed synthesis of this compound.

Materials:

  • 2-amino-6-methyl-4-pyrimidinol

  • N-Iodosuccinimide (NIS)

  • Glacial Acetic Acid

  • Standard laboratory glassware and heating apparatus

Procedure:

  • To a solution of 2-amino-6-methyl-4-pyrimidinol (1 equivalent) in glacial acetic acid, add N-Iodosuccinimide (1 equivalent).

  • Heat the reaction mixture to 70°C for 5-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

  • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Protocols

The following protocols provide a framework for evaluating the antiviral potential of this compound.

General Experimental Workflow

G cluster_0 In Vitro Evaluation A Compound Synthesis & Characterization B Cytotoxicity Assay (e.g., MTT Assay) A->B C Determine CC50 B->C D Antiviral Efficacy Assays C->D F Calculate Selectivity Index (SI) C->F E Determine EC50/IC50 D->E E->F G Mechanism of Action Studies F->G

Figure 2: General workflow for in vitro antiviral screening.

Protocol 1: Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the compound that is toxic to the host cells, which is crucial for establishing a therapeutic window.

Materials:

  • Host cell line appropriate for the virus of interest (e.g., Vero cells for HSV, A549 cells for Influenza)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Seed the 96-well plates with host cells at an appropriate density and incubate overnight to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the medium from the cells and add the compound dilutions. Include wells with medium only (cell control) and medium with DMSO (vehicle control).

  • Incubate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.

Protocol 2: Antiviral Plaque Reduction Assay (for plaque-forming viruses like HSV)

This assay quantifies the ability of the compound to inhibit the formation of viral plaques.

Materials:

  • Confluent monolayer of host cells in 6-well plates

  • Virus stock with a known titer (Plaque Forming Units/mL)

  • This compound

  • Overlay medium (e.g., medium containing 1% methylcellulose)

  • Crystal violet staining solution

Procedure:

  • Infect the confluent cell monolayers with the virus at a multiplicity of infection (MOI) that yields countable plaques.

  • After a 1-hour adsorption period, remove the viral inoculum and wash the cells.

  • Add the overlay medium containing various concentrations of the compound.

  • Incubate the plates until plaques are visible (typically 2-3 days).

  • Fix the cells with a formalin solution and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the 50% effective concentration (EC50) as the compound concentration that reduces the number of plaques by 50% compared to the virus control.

Protocol 3: Interferon Induction Assay

This protocol is designed to assess the compound's ability to stimulate the production of interferon-β, a key antiviral cytokine.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a suitable reporter cell line (e.g., A549 cells).

  • This compound.

  • Poly(I:C) as a positive control for interferon induction.

  • Human IFN-β ELISA kit.

Procedure:

  • Culture PBMCs or the reporter cell line in 24-well plates.

  • Treat the cells with various concentrations of the compound. Include a positive control (Poly(I:C)) and a negative control (vehicle).

  • Incubate for 24 hours.

  • Collect the cell culture supernatants.

  • Quantify the amount of IFN-β in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.

  • Plot the concentration of IFN-β against the compound concentration to determine the dose-response relationship.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Cytotoxicity and Antiviral Activity of this compound

Virus StrainHost CellCC50 (µM)EC50 (µM)Selectivity Index (SI = CC50/EC50)
HSV-1Vero
HSV-2Vero
Influenza AA549
Other virusesRelevant cells

Table 2: Interferon-β Induction by this compound

Compound Concentration (µM)IFN-β Concentration (pg/mL)
0 (Vehicle Control)
1
10
50
100
Poly(I:C) (Positive Control)

Hypothesized Mechanism of Action and Signaling Pathway

Based on the activity of its bromo-analog, this compound is hypothesized to act as an immunomodulator by inducing the interferon signaling pathway.

G cluster_0 Host Cell cluster_1 Neighboring Cell Compound This compound PRR Pattern Recognition Receptor (PRR) Compound->PRR Signaling Signaling Cascade (e.g., IRF3/7 activation) PRR->Signaling Nucleus Nucleus Signaling->Nucleus IFN_Gene IFN-β Gene Transcription IFN_mRNA IFN-β mRNA IFN_Gene->IFN_mRNA IFN_Protein IFN-β Protein (Secreted) IFN_mRNA->IFN_Protein IFNAR IFN Receptor (IFNAR) IFN_Protein->IFNAR JAK_STAT JAK-STAT Pathway IFNAR->JAK_STAT ISG Interferon-Stimulated Genes (ISGs) Expression JAK_STAT->ISG Antiviral_State Antiviral State (Inhibition of viral replication) ISG->Antiviral_State

Figure 3: Hypothesized interferon induction pathway.

Conclusion

This compound represents a promising scaffold for the development of novel antiviral agents. The protocols outlined in this document provide a systematic approach to characterizing its cytotoxic and antiviral properties. Further investigation into its mechanism of action is warranted and may reveal a dual role as both a direct-acting antiviral and an immunomodulator, making it a valuable candidate for further preclinical development.

References

Application Notes and Protocols for 2-Amino-5-iodo-6-methyl-4-pyrimidinol in Agricultural Chemistry Research

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: There is currently a notable lack of published research specifically detailing the applications of 2-Amino-5-iodo-6-methyl-4-pyrimidinol in agricultural chemistry. The following application notes and protocols are therefore based on the known biological activities of structurally related 2-aminopyrimidine derivatives and are intended to serve as a foundational guide for researchers initiating studies with this specific compound. The methodologies provided are generalized from standard practices in agrochemical research for screening new chemical entities.

Introduction

This compound is a halogenated pyrimidine derivative. The 2-aminopyrimidine scaffold is a well-established pharmacophore in medicinal chemistry and has been increasingly explored in agricultural science for the development of novel pesticides and plant growth regulators. Derivatives of 2-aminopyrimidine have demonstrated a wide range of biological activities, including herbicidal, fungicidal, insecticidal, and plant growth-regulating properties.[1][2][3][4][5][6][7][8][9][10][11] The introduction of a halogen atom, such as iodine, at the 5-position and a methyl group at the 6-position of the pyrimidine ring can significantly influence the compound's physicochemical properties and biological activity.

These notes provide a starting point for the systematic evaluation of this compound as a potential agrochemical.

Potential Applications in Agricultural Research

Based on the activities of analogous compounds, this compound could be investigated for the following applications:

  • Fungicide: Many 2-aminopyrimidine derivatives exhibit potent antifungal activity against a broad spectrum of plant pathogens.[3][12][5][7]

  • Herbicide: The pyrimidine core is present in several commercial herbicides, and novel derivatives are continuously being screened for their ability to control weeds.[1][13][9][14]

  • Insecticide: Certain 2-aminopyrimidine derivatives have shown insecticidal properties, targeting key physiological processes in insects.[2][6][15]

  • Plant Growth Regulator: Some pyrimidine derivatives have been observed to influence plant growth and development, showing potential as agents to enhance crop yield or stress tolerance.[4][8][10][11]

Experimental Protocols

The following are generalized protocols for the initial screening of this compound for various agrochemical activities. Researchers should optimize these protocols based on their specific target organisms and experimental conditions.

General Synthesis of 2-Aminopyrimidine Derivatives

A common method for the synthesis of 2-aminopyrimidine derivatives involves the condensation reaction of a β-dicarbonyl compound (or its equivalent) with guanidine or its derivatives. For this compound, a potential synthetic route could involve the cyclization of an appropriately substituted acetoacetate derivative with guanidine, followed by iodination.

Diagram of a General Synthetic Approach

G reagent1 Substituted Acetoacetate intermediate 2-Amino-6-methyl- 4-pyrimidinol reagent1->intermediate Cyclization reagent2 Guanidine reagent2->intermediate product 2-Amino-5-iodo-6-methyl- 4-pyrimidinol intermediate->product Iodination iodination Iodinating Agent (e.g., NIS, I2) iodination->product

Caption: A potential synthetic pathway for this compound.

In Vitro Antifungal Assay (Poisoned Food Technique)

This protocol is designed to assess the inhibitory effect of the test compound on the mycelial growth of various plant pathogenic fungi.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, acetone) at a concentration of 10 mg/mL.

  • Preparation of Poisoned Media: Autoclave Potato Dextrose Agar (PDA) medium. While the medium is still molten (around 45-50°C), add the stock solution of the test compound to achieve a range of final concentrations (e.g., 10, 25, 50, 100 µg/mL). A control plate should be prepared with the solvent alone. Pour the media into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial disc, taken from the edge of an actively growing culture of the test fungus (e.g., Botrytis cinerea, Fusarium oxysporum), in the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25 ± 2°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions at regular intervals until the colony in the control plate reaches the edge of the dish.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

Table 1: Hypothetical Antifungal Activity Data

Fungal SpeciesConcentration (µg/mL)Mycelial Growth Inhibition (%)
Botrytis cinerea5065.2
Fusarium oxysporum5048.7
Rhizoctonia solani5072.1
Pre-emergence Herbicidal Activity Assay

This assay evaluates the effect of the compound on seed germination and early seedling growth of target weed species.

Methodology:

  • Preparation of Test Solution: Prepare a series of concentrations of this compound in a suitable solvent with a surfactant.

  • Sowing of Seeds: Fill small pots or trays with a standardized soil mix. Sow a predetermined number of seeds of a model weed (e.g., Echinochloa crus-galli for monocots, Amaranthus retroflexus for dicots) at a uniform depth.

  • Application of Test Compound: Apply the test solutions evenly to the soil surface using a sprayer. A control group should be sprayed with the solvent and surfactant solution only.

  • Incubation: Place the pots in a growth chamber with controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • Evaluation: After a set period (e.g., 14-21 days), assess the germination rate and the health of the seedlings. Visual scoring or measurement of shoot/root length and fresh/dry weight can be used to quantify the herbicidal effect.

Table 2: Hypothetical Pre-emergence Herbicidal Activity Data

Weed SpeciesConcentration (g/ha)Germination Inhibition (%)Growth Reduction (%)
Echinochloa crus-galli2504560
Amaranthus retroflexus2507585
Insecticidal Activity Assay (Leaf-Dip Method)

This method is used to determine the contact and/or ingestion toxicity of the compound to a model insect pest.

Methodology:

  • Preparation of Test Solution: Prepare different concentrations of this compound in an aqueous solution containing a wetting agent.

  • Treatment of Leaves: Dip leaves of a suitable host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a few seconds and allow them to air dry. Control leaves are dipped in the solution with only the wetting agent.

  • Insect Exposure: Place the treated leaves in a Petri dish or a suitable container with a moist filter paper. Introduce a known number of test insects (e.g., 10-20 third-instar larvae of Plutella xylostella).

  • Incubation: Keep the containers in a controlled environment (e.g., 25°C, appropriate humidity and photoperiod).

  • Mortality Assessment: Record the number of dead larvae at specified time intervals (e.g., 24, 48, 72 hours). Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Calculation of Mortality: Correct the observed mortality using Abbott's formula if mortality is observed in the control group.

Table 3: Hypothetical Insecticidal Activity Data

Insect SpeciesConcentration (mg/L)Mortality (%) after 48h
Plutella xylostella10055
Myzus persicae10030

Workflow for Agrochemical Screening

The following diagram illustrates a typical workflow for the initial screening of a novel compound like this compound for potential agricultural applications.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary Screening cluster_2 Phase 3: Advanced Evaluation synthesis Synthesis & Purification of This compound in_vitro In Vitro Assays (Fungicidal, Herbicidal, Insecticidal) synthesis->in_vitro dose_response Dose-Response Studies (EC50 / LC50 Determination) in_vitro->dose_response Active 'Hits' spectrum Spectrum of Activity (Multiple Species) dose_response->spectrum mode_of_action Mode of Action Studies spectrum->mode_of_action Promising Candidates greenhouse Greenhouse & Pot Trials mode_of_action->greenhouse

Caption: A generalized workflow for the agrochemical evaluation of a novel compound.

References

High-Throughput Screening Methods for Pyrimidinol Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for high-throughput screening (HTS) of pyrimidinol derivatives, a promising class of compounds often investigated for their potential as kinase inhibitors in various therapeutic areas, including oncology and inflammatory diseases.

Introduction

Pyrimidinol derivatives represent a versatile scaffold in medicinal chemistry. Their ability to interact with the ATP-binding pocket of protein kinases has led to the development of numerous inhibitors targeting key signaling pathways involved in cell proliferation, differentiation, and survival. High-throughput screening (HTS) is an essential tool for the rapid evaluation of large libraries of these compounds to identify potent and selective modulators of kinase activity. This document outlines key biochemical and cell-based HTS assays, provides detailed experimental protocols, and summarizes structure-activity relationship (SAR) data for representative pyrimidinol derivatives.

Key Signaling Pathway: JAK/STAT

A frequent target of pyrimidinol-based inhibitors is the Janus kinase (JAK) family of tyrosine kinases, which are critical components of the JAK/STAT signaling pathway. This pathway transmits signals from extracellular cytokines and growth factors to the nucleus, regulating gene expression involved in immunity and cell growth.[1] Dysregulation of this pathway is implicated in various diseases, making it a prime target for therapeutic intervention.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_P p-STAT STAT->STAT_P STAT_dimer STAT Dimer STAT_P->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation Pyrimidinol Pyrimidinol Derivative Pyrimidinol->JAK Inhibition Transcription Gene Transcription DNA->Transcription

Caption: The JAK/STAT signaling pathway and the inhibitory action of pyrimidinol derivatives.

High-Throughput Screening Assays

A combination of biochemical and cell-based assays is typically employed in a screening campaign for pyrimidinol derivatives. Biochemical assays offer a direct measure of a compound's inhibitory effect on a purified enzyme, while cell-based assays provide insights into cellular potency, membrane permeability, and potential off-target effects.

Biochemical Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a popular choice for HTS due to their homogeneous format, high sensitivity, and robustness. The LanthaScreen® and HTRF® KinEASE™ are examples of commercially available TR-FRET platforms.

TR_FRET_Workflow cluster_workflow TR-FRET Kinase Assay Workflow A Prepare Reagents: - Kinase - Fluorescent Substrate - ATP - Pyrimidinol Derivatives B Dispense Kinase and Pyrimidinol Derivative (Test Compound) into Assay Plate A->B C Add Substrate and ATP to Initiate Kinase Reaction B->C D Incubate at Room Temperature C->D E Add Detection Reagents: - Tb-labeled Antibody - EDTA (to stop reaction) D->E F Incubate for Antibody Binding E->F G Read Plate on a TR-FRET Plate Reader (Ex: 340 nm, Em: 495 nm & 520 nm) F->G H Data Analysis: - Calculate TR-FRET Ratio - Determine IC50 G->H

Caption: General workflow for a TR-FRET kinase assay.

Experimental Protocol: LanthaScreen® TR-FRET Kinase Assay

This protocol is a general guideline and should be optimized for the specific kinase and substrate.

  • Reagent Preparation:

    • Prepare a 2X serial dilution of the pyrimidinol derivatives in the assay buffer.

    • Prepare a 2X kinase solution in the appropriate kinase buffer.

    • Prepare a 2X substrate/2X ATP solution in the kinase buffer. The ATP concentration should be at the apparent ATP Km for the kinase.

    • Prepare a 2X Tb-labeled antibody/2X EDTA solution (Detection Mix) in TR-FRET dilution buffer.

  • Assay Procedure (20 µL final volume):

    • Dispense 5 µL of the 2X pyrimidinol derivative solutions into a 384-well assay plate.

    • Add 5 µL of the 2X kinase solution to each well.

    • Incubate for 20-30 minutes at room temperature.

    • To initiate the kinase reaction, add 5 µL of the 2X substrate/2X ATP solution to each well.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 10 µL of the 2X Detection Mix to each well.

    • Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Read the plate using a TR-FRET-compatible plate reader (e.g., excitation at 340 nm, emission at 495 nm and 520 nm).

    • Calculate the TR-FRET ratio by dividing the acceptor emission (520 nm) by the donor emission (495 nm).

    • Plot the TR-FRET ratio against the logarithm of the pyrimidinol derivative concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

2. AlphaScreen® Kinase Assay

AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is another bead-based technology suitable for HTS of kinase inhibitors. It is highly sensitive and has a broad dynamic range.

Experimental Protocol: AlphaScreen® Kinase Assay

This is a generalized protocol and requires optimization for each specific kinase-substrate pair.

  • Reagent Preparation:

    • Prepare serial dilutions of the pyrimidinol derivatives in the kinase reaction buffer.

    • Prepare a solution of the kinase in the reaction buffer.

    • Prepare a solution of the biotinylated substrate and ATP in the reaction buffer.

    • Prepare a suspension of Streptavidin-coated Donor beads and anti-phospho-specific antibody-conjugated Acceptor beads in the detection buffer.

  • Assay Procedure (in a 384-well plate):

    • Add 5 µL of the pyrimidinol derivative solution to the assay wells.

    • Add 5 µL of the kinase solution.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and initiate detection by adding 10 µL of the bead suspension.

    • Incubate for 60 minutes at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Read the plate on an AlphaScreen-compatible plate reader.

    • Plot the AlphaScreen signal against the pyrimidinol derivative concentration to determine the IC50 value.

Cell-Based Assays

1. Phospho-STAT5 HTRF® Assay

This assay measures the level of phosphorylated STAT5 in cell lysates, providing a functional readout of JAK kinase activity within a cellular context.

Phospho_STAT5_Workflow cluster_workflow Cell-Based Phospho-STAT5 HTRF Assay Workflow A Seed Cells in a 96-well or 384-well Plate B Incubate to Allow Adhesion A->B C Treat Cells with Pyrimidinol Derivatives at Various Concentrations B->C D Stimulate with a Cytokine (e.g., IL-2, EPO) to Activate JAK/STAT Pathway C->D E Lyse Cells to Release Intracellular Contents D->E F Transfer Lysates to a Detection Plate E->F G Add HTRF Detection Reagents: - Eu3+-cryptate labeled anti-STAT5 Ab - d2 labeled anti-phospho-STAT5 Ab F->G H Incubate for FRET G->H I Read Plate on an HTRF-compatible Reader H->I J Data Analysis: - Calculate HTRF Ratio - Determine IC50 I->J

Caption: Workflow for a cell-based phospho-STAT5 HTRF assay.

Experimental Protocol: Phospho-STAT5 (Tyr694) HTRF® Assay

This protocol is based on a two-plate assay design.

  • Cell Culture and Treatment:

    • Seed cells (e.g., TF-1 or HEL cells) in a 96-well cell culture plate at a density of 50,000 to 100,000 cells per well and incubate overnight.

    • Treat the cells with a serial dilution of pyrimidinol derivatives for 1-2 hours.

    • Stimulate the cells with an appropriate cytokine (e.g., erythropoietin for HEL cells) for 10-30 minutes to induce STAT5 phosphorylation.

  • Cell Lysis:

    • Carefully remove the cell culture medium.

    • Add 50 µL of supplemented lysis buffer to each well.

    • Incubate for at least 30 minutes at room temperature with gentle shaking.

  • Detection:

    • Transfer 16 µL of the cell lysate to a 384-well low-volume white plate.

    • Prepare the HTRF® detection reagent mix containing the anti-STAT5-Eu3+-cryptate and anti-phospho-STAT5-d2 antibodies according to the manufacturer's instructions.

    • Add 4 µL of the detection reagent mix to each well.

    • Incubate for 4 hours to overnight at room temperature.

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF®-compatible reader.

    • Calculate the HTRF ratio and determine the IC50 values for the pyrimidinol derivatives.

Data Presentation

The following tables summarize representative quantitative data for pyrimidinol derivatives targeting various kinases.

Table 1: Structure-Activity Relationship of Pyrimidine Derivatives as Aurora Kinase Inhibitors

CompoundR GroupAurora A IC50 (nM)Aurora B IC50 (nM)Reference
1 4-chloro-2-fluorophenyl38.6 ± 7.0-[2][3]
7 4-chlorophenyl>100-[2][3]
10 4-chloro-3-fluorophenyl52.2 ± 8.1-[2][3]
17 4-chloro-2,3-difluorophenyl64.9 ± 13.7-[2][3]
19 4-fluoro-2-fluorophenyl>100-[2][3]
38j N-trisubstituted pyrimidine7.125.7[4]
41l -9.32.8[4]

Table 2: Structure-Activity Relationship of Pyrimidine Derivatives as JAK Inhibitors

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)Reference
XL019 134.32.2214.2[5]
CEP-33779 >721.8-[5]

Table 3: HTS Assay Performance Metrics

Assay TypeParameterTypical ValueSuitability for HTS
TR-FRETZ'-factor > 0.5Excellent
Signal-to-Background > 5Good
AlphaScreenZ'-factor > 0.6Excellent
Signal-to-Background > 20Excellent
Cell-based HTRFZ'-factor > 0.5Good
Signal-to-Background > 3Good

Note: Z'-factor is a statistical measure of the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 is considered excellent for screening.

Conclusion

The high-throughput screening methods detailed in this document provide a robust framework for the identification and characterization of novel pyrimidinol derivatives as kinase inhibitors. The combination of biochemical and cell-based assays allows for a comprehensive evaluation of compound potency, selectivity, and cellular activity. The provided protocols and data serve as a valuable resource for researchers in the field of drug discovery to accelerate the development of new therapeutics based on the pyrimidinol scaffold.

References

Application Notes and Protocols for Iodination of Pyrimidine Ring Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Iodinated pyrimidines are pivotal intermediates in the fields of medicinal chemistry and drug development.[1] The pyrimidine scaffold is a core component of DNA and RNA and is found in numerous therapeutic agents, including antiviral and anticancer drugs.[2][3] The introduction of an iodine atom, typically at the C5 position of the pyrimidine ring, provides a versatile handle for further molecular modifications, such as cross-coupling reactions, to build more complex and potent drug candidates.[1][4]

Traditionally, the iodination of pyrimidines required harsh conditions, such as the use of strong acids like nitric and sulfuric acid, which are often environmentally hazardous.[1][5] This has spurred the development of milder, more efficient, and eco-friendly ("green") methodologies. This document provides detailed application notes and experimental protocols for modern iodination techniques suitable for researchers, scientists, and drug development professionals. The focus is on practical, high-yield methods for the regioselective C5-iodination of pyrimidines like uracil, cytosine, and their corresponding nucleosides.

Application Notes: Key Iodination Techniques

Several effective methods have been developed for the iodination of pyrimidine rings. The choice of method often depends on the substrate's reactivity, desired reaction conditions (e.g., solvent-free vs. solution-based), and scalability. Below are three prominent techniques.

Mechanochemical Iodination via Grinding (Solvent-Free)

This technique represents a significant advancement in green chemistry, avoiding the use of bulk toxic solvents.[1] The reaction is performed by mechanically grinding the pyrimidine substrate with solid iodine (I₂) and a silver salt, typically silver nitrate (AgNO₃), at room temperature.[5][6] The AgNO₃ acts as a Lewis acid, activating the iodine to generate a potent electrophilic iodinating species.[5]

Key Advantages:

  • Eco-Friendly: A solvent-free approach that minimizes chemical waste.[6][7]

  • Rapid: Reactions are often complete within 20-30 minutes.[1][7]

  • High Yields: Typically provides product yields ranging from 70% to 98%.[1][7]

  • Simple Procedure: Does not require complex setups or inert atmospheres.[7]

Quantitative Data Summary:

SubstrateReagent SystemReagent (Equiv.)Time (min)Yield (%)Reference
UracilI₂ / AgNO₃2.03090[5]
CytosineI₂ / AgNO₃2.03098[5]
UridineI₂ / AgNO₃2.02583[5]
2'-DeoxyuridineI₂ / AgNO₃2.02586[5]
Mild Iodination with Iodine and Sodium Nitrite

This method provides another environmentally benign route to 5-iodopyrimidines, utilizing molecular iodine (I₂) in the presence of sodium nitrite (NaNO₂).[4] The reaction proceeds smoothly at room temperature in a recoverable solvent like acetonitrile. This protocol is noted for its use of mild, non-toxic, and inexpensive reagents, making it practical and economically attractive.[4]

Key Advantages:

  • Mild Conditions: The reaction is performed at ambient temperature.[4]

  • Cost-Effective: Utilizes inexpensive and readily available reagents.[4]

  • High Regioselectivity: Specifically targets the C5 position of the pyrimidine ring.[4]

  • Good Yields: Consistently produces high yields of the desired product.[4]

Quantitative Data Summary:

SubstrateReagent SystemSolventTime (h)Yield (%)Reference
UracilI₂ / NaNO₂Acetonitrile0.592[4]
UridineI₂ / NaNO₂Acetonitrile1.089[4]
CytosineI₂ / NaNO₂Acetonitrile1.585[4]
CytidineI₂ / NaNO₂Acetonitrile1.582[4]
Iodination of Deactivated Rings with N-Iodosuccinimide (NIS)

For pyrimidine rings that are electron-deficient or substituted with electron-withdrawing groups, a more powerful iodinating system is required.[8] N-Iodosuccinimide (NIS) in a strong acid, such as trifluoromethanesulfonic acid (triflic acid) or sulfuric acid, creates a highly reactive "superelectrophilic" iodine species capable of iodinating these deactivated systems.[8][9]

Key Advantages:

  • High Reactivity: Capable of iodinating electron-poor aromatic and heteroaromatic rings.[8]

  • Versatility: Can be applied to a broad range of substrates that are unreactive under milder conditions.[8]

  • Predictable Regioselectivity: The C5 position remains the most favorable site for attack.[10][11]

Quantitative Data Summary (Representative for Deactivated Aromatics):

Substrate TypeReagent SystemConditionsTimeYieldReference
Deactivated ArenesNIS / Triflic AcidRoom Temp< 16 hGood to Excellent[8]
Deactivated PyrazolesNIS / Trifluoroacetic AcidRoom TempShortSatisfactory[8]
Dimethyl UracilK₂S₂O₈ / NaI130 °C--[10][12]

Visualizations of Workflows and Logic

experimental_workflow sub Pyrimidine Substrate reaction Reaction sub->reaction reagents Iodinating Reagents reagents->reaction workup Aqueous Work-up (e.g., Na₂S₂O₃ quench) reaction->workup purify Purification (Filtration/Chromatography) workup->purify product 5-Iodo-Pyrimidine purify->product

Caption: General experimental workflow for the electrophilic iodination of pyrimidines.

mechanochemical_workflow start Weigh Substrate, Iodine, & AgNO₃ grind Grind in Mortar (20-30 min) start->grind quench Add Na₂S₂O₃ Solution to Quench Excess I₂ grind->quench filter Filter Solid Product quench->filter wash Wash & Dry filter->wash final Pure 5-Iodo-Pyrimidine wash->final reagent_logic sub Pyrimidine Substrate (Uracil, Cytosine, etc.) node1 Method 1: Mechanochemical I₂ + AgNO₃ sub->node1 node2 Method 2: Mild Solution Phase I₂ + NaNO₂ sub->node2 node3 Method 3: For Deactivated Rings NIS + Strong Acid sub->node3 prod C5-Iodinated Product node1->prod node2->prod node3->prod

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Amino-5-iodo-6-methyl-4-pyrimidinol synthesis.

Troubleshooting Guides

This section addresses common issues that may be encountered during the synthesis, categorized by the reaction stage.

Stage 1: Synthesis of 2-Amino-6-methyl-4-pyrimidinol (Precursor)

Issue Potential Cause Recommendation
Low or no product formation Incomplete reaction due to insufficient reaction time or temperature.Ensure the reaction is stirred at room temperature for at least 10 hours. Gently warming the reaction mixture may improve the rate, but should be monitored to avoid side reactions.
Incorrect stoichiometry of reactants.Use a slight excess of either guanidine or ethyl acetoacetate to ensure the complete conversion of the limiting reagent.
Poor quality of starting materials.Use freshly distilled ethyl acetoacetate and high-purity guanidine.
Product is difficult to isolate Product remains dissolved in the solvent.Concentrate the reaction mixture by removing some of the solvent under reduced pressure before filtration.
Product precipitates with impurities.Ensure the pH is controlled during workup. Recrystallization from acetic acid is an effective purification method.[1]
Product purity is low Presence of unreacted starting materials.Wash the crude product with a solvent in which the starting materials are soluble but the product is not (e.g., cold ethanol).
Formation of side products.Optimize reaction conditions (temperature, time) to minimize side product formation.

Stage 2: Iodination of 2-Amino-6-methyl-4-pyrimidinol

Issue Potential Cause Recommendation
Low yield of iodinated product Incomplete reaction.Increase the reaction time or temperature. For NIS reactions, heating to 70°C for 5 hours is a good starting point.[2] For I2/AgNO3, ensure thorough grinding for 20-30 minutes.
Deactivation of the iodinating agent.N-Iodosuccinimide (NIS) can decompose. Use fresh, high-quality NIS. Iodine can sublime; ensure the reaction is well-sealed if heated.
Sub-optimal solvent.Glacial acetic acid is a common solvent for NIS iodination. For the I2/AgNO3 method, the reaction is performed under solvent-free conditions.
Formation of multiple products (di-iodination) Reaction conditions are too harsh.Use a milder iodinating agent or lower the reaction temperature. Reduce the amount of iodinating agent to be stoichiometric with the substrate.
Product is difficult to purify Presence of starting material and iodinating agent residues.After the reaction, quench with a sodium thiosulfate solution to remove unreacted iodine. Use column chromatography for purification if simple recrystallization is insufficient.
Product is unstable under purification conditions.Avoid prolonged exposure to high temperatures or strong acids/bases during purification.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing this compound?

A1: The synthesis is typically a two-step process. The first step is the condensation of ethyl acetoacetate and guanidine to form the pyrimidine ring of 2-Amino-6-methyl-4-pyrimidinol.[1] The second step is the electrophilic iodination at the 5-position of the pyrimidine ring.

Q2: Which iodinating agents are recommended for this synthesis?

A2: Several iodinating agents can be used. N-Iodosuccinimide (NIS) in a solvent like glacial acetic acid is a common choice.[2] An alternative, environmentally friendly method involves the use of molecular iodine (I₂) with silver nitrate (AgNO₃) under solvent-free mechanical grinding conditions, which can provide high yields in a short time.

Q3: How can I improve the yield of the initial condensation reaction to form the pyrimidine precursor?

A3: To improve the yield, ensure the use of high-purity starting materials. The reaction is typically run for an extended period (around 10 hours) at room temperature to ensure it goes to completion.[1] A slight excess of one of the reactants can also be used to drive the reaction forward.

Q4: I am observing the formation of di-iodinated byproducts. How can I prevent this?

A4: The formation of di-iodinated products suggests the reaction is too reactive. You can try a few strategies:

  • Reduce the amount of iodinating agent: Use a 1:1 molar ratio of your substrate to the iodinating agent.

  • Lower the reaction temperature: Perform the reaction at a lower temperature to decrease the reaction rate and improve selectivity.

  • Use a less reactive iodinating agent: If you are using a highly reactive system, consider switching to a milder one.

Q5: What is the best way to purify the final product, this compound?

A5: Purification can typically be achieved through recrystallization. If impurities persist, column chromatography on silica gel may be necessary. The choice of eluent for chromatography will depend on the polarity of the impurities. A common workup procedure after iodination involves washing with an aqueous solution of sodium thiosulfate to remove any remaining iodine.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methyl-4-pyrimidinol

This protocol is adapted from a general procedure for the synthesis of 2-amino-4-hydroxy-6-methylpyrimidines.[1]

  • Dissolve guanidine (2.02 g, 33.84 mmol) in a 1:2 (v/v) mixture of acetone and ethanol.

  • Slowly add a solution of ethyl acetoacetate (4.40 g, 33.86 mmol) in the same solvent mixture to the guanidine solution.

  • Stir the reaction mixture at room temperature for 10 hours.

  • Isolate the solid product by filtration.

  • Recrystallize the crude product from acetic acid to obtain colorless crystals of 2-Amino-6-methyl-4-pyrimidinol. A typical yield for a similar synthesis is around 52%.[1]

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol is based on the iodination of a similar pyrimidinone.[2]

  • To a solution of 2-Amino-6-methyl-4-pyrimidinol (1 equivalent) in glacial acetic acid, add N-iodosuccinimide (1.1 equivalents).

  • Heat the reaction mixture to 70°C and maintain for 5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture and pour it into water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate).

  • Collect the precipitate by filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Synthesis_Pathway Guanidine Guanidine Precursor 2-Amino-6-methyl- 4-pyrimidinol Guanidine->Precursor Condensation Ethyl Acetoacetate Ethyl Acetoacetate Ethyl Acetoacetate->Precursor Final_Product 2-Amino-5-iodo-6-methyl- 4-pyrimidinol Precursor->Final_Product Iodination Iodinating_Agent Iodinating Agent (e.g., NIS or I2/AgNO3) Iodinating_Agent->Final_Product

Caption: Synthesis pathway for this compound.

Troubleshooting_Workflow Start Low Yield in Synthesis Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Condensation Optimize Condensation: - Increase reaction time - Adjust stoichiometry Check_Purity->Optimize_Condensation Impure Optimize_Iodination Optimize Iodination: - Increase time/temp - Use fresh reagents Check_Purity->Optimize_Iodination Pure Check_Side_Products Analyze for Side Products (e.g., di-iodination) Optimize_Iodination->Check_Side_Products Adjust_Iodination Adjust Iodination Conditions: - Lower temperature - Reduce iodinating agent Check_Side_Products->Adjust_Iodination Side Products Present Purification_Issue Difficulty in Purification Check_Side_Products->Purification_Issue No Side Products Recrystallize Recrystallize from appropriate solvent Purification_Issue->Recrystallize Impure Product Column_Chromatography Perform Column Chromatography Recrystallize->Column_Chromatography Still Impure

Caption: Troubleshooting workflow for low yield in synthesis.

References

Technical Support Center: Purification of Iodinated Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with iodinated pyrimidine compounds.

Troubleshooting Guides

This section addresses common issues encountered during the purification of iodinated pyrimidine compounds in a question-and-answer format.

Issue 1: My final product is colored, suggesting residual iodine.

  • Question: How can I remove the characteristic purple or brown color of iodine from my purified iodinated pyrimidine compound?

  • Answer: Residual iodine is a common impurity. A straightforward method to remove it is to wash the organic solution of your compound with a 10% aqueous solution of sodium thiosulfate. The thiosulfate reduces elemental iodine to colorless iodide ions, which are then partitioned into the aqueous layer.[1] Continue washing until the organic layer is colorless.[1][2] For water-insoluble organic compounds, passing a stream of the compound mixed with water through a bed of aluminum, magnesium, or zinc can also remove iodine.[3] Another approach involves mixing the organic solvent with basic lead acetate, or silica gel/activated carbon impregnated with it, to adsorb the iodine.[4]

Issue 2: I am having difficulty separating my iodinated pyrimidine from starting materials and byproducts using column chromatography.

  • Question: What are some common issues and solutions when using silica gel column chromatography for purifying iodinated pyrimidines?

  • Answer:

    • Poor Separation: If your desired compound co-elutes with impurities, optimizing the solvent system is crucial. A common starting point for N-substituted 5-iodouracils is a hexane-ethyl acetate mixture.[5] Systematically vary the polarity of the eluent to improve separation. Using a gradient elution, where the polarity of the solvent is gradually increased, can also be effective.

    • Compound "Sticking" to the Column: Iodinated compounds can sometimes interact strongly with the silica gel. If your compound is not eluting, you might need to increase the polarity of your solvent system significantly. Adding a small amount of a more polar solvent like methanol to your eluent can help.

    • Decomposition on Silica: Some iodinated pyrimidines can be sensitive to the acidic nature of silica gel, leading to degradation. In such cases, you can use deactivated silica gel (by adding a small percentage of water or triethylamine to the slurry) or switch to a different stationary phase like alumina.

Issue 3: I am observing the loss of the iodine atom (deiodination) during my purification process.

  • Question: What conditions can cause deiodination of my pyrimidine compound, and how can I prevent it?

  • Answer: Deiodination can be a significant challenge, particularly with sensitive compounds. The stability of the carbon-iodine bond can be influenced by factors such as pH, temperature, and exposure to light. For instance, when deprotecting oligonucleotides containing 5-iodouracil and 5-iodocytosine, using concentrated ammonia at elevated temperatures (60°C) can lead to the formation of 5-aminouracil and 5-aminocytidine as side products, indicating a reaction at the C5 position.[6] To minimize deiodination, it is advisable to perform purification steps at room temperature or below and to protect the compound from light, especially if it is known to be photosensitive.[6] Buffering your solutions to maintain a neutral or slightly acidic pH can also be beneficial, depending on the specific stability of your compound.

Issue 4: My recrystallization attempt is not working effectively; the compound either "oils out" or the purity does not improve.

  • Question: What are the key parameters to optimize for a successful recrystallization of an iodinated pyrimidine?

  • Answer:

    • Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For N-substituted 5-iodouracils, recrystallization from methanol or a dichloromethane-methanol mixture has been reported to be effective.[5] A general rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[8]

    • "Oiling Out": If your compound separates as an oil instead of crystals, it may be because the solution is too supersaturated or the cooling is too rapid. Try using a more dilute solution or allowing the solution to cool more slowly. Seeding the solution with a small crystal of the pure compound can also promote crystallization.

    • Purity Not Improving: If impurities co-crystallize with your product, you may need to try a different solvent system. Sometimes, a two-solvent system (one in which the compound is soluble and one in which it is insoluble) can provide better selectivity.[8] It's also important to ensure that the impurities are not present in a very high concentration, as this can hinder effective purification by recrystallization.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in the synthesis of iodinated pyrimidines?

A1: Besides residual iodine and unreacted starting materials, common impurities can include di-iodinated products, isomers (if multiple positions are available for iodination), and byproducts from the iodinating agent (e.g., silver iodide if using silver nitrate).[10] In the synthesis of substituted pyrimidines, you might also find N,N-disubstituted products alongside the desired N-monosubstituted compound.[5]

Q2: How can I monitor the progress of my purification?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring purification. For visualizing iodinated pyrimidines, which are often aromatic and conjugated systems, non-destructive visualization under UV light is typically the first choice.[11][12][13] Compounds that absorb UV light will appear as dark spots on a fluorescent background.[11][12] Additionally, exposing the TLC plate to iodine vapor in a sealed chamber can visualize many organic compounds as yellow-brown spots.[11][12][13][14]

Q3: What is the best high-throughput purification method for a library of iodinated pyrimidine derivatives?

A3: For purifying a library of compounds, high-performance liquid chromatography (HPLC) is often the method of choice due to its high resolution and amenability to automation.[15] Reversed-phase HPLC is particularly useful for separating full-length oligonucleotides from shorter failure sequences and can be applied to other small molecules as well.[15][16]

Q4: My iodinated pyrimidine is a nucleoside. Are there any special considerations for its purification?

A4: Yes, nucleosides are more polar than their corresponding bases, which will affect their chromatographic behavior. For HPLC of nucleosides, a C18 reversed-phase column with a buffered aqueous mobile phase (e.g., ammonium acetate) and a gradient of an organic solvent like methanol or acetonitrile is a common setup.[17][18][19] Due to the presence of the sugar moiety, solubility in different solvents will also vary, which is a key consideration for both chromatography and recrystallization.

Q5: Are there any stability issues I should be aware of when storing purified iodinated pyrimidines?

A5: Iodinated organic compounds can be sensitive to light and may degrade over time, leading to the release of free iodine and a change in color. It is good practice to store purified iodinated pyrimidines in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen) if they are particularly sensitive to oxidation or moisture.

Data on Purification Methods

The following table summarizes typical yields for the synthesis and purification of some N-substituted 5-iodouracil compounds, providing a general idea of the efficiency of the described methods.

CompoundR GroupPurification MethodYield (%)
7a n-ButylSilica Gel Column Chromatography65
7b s-ButylSilica Gel Column Chromatography62
7c CyclohexylmethylSilica Gel Column Chromatography70
7d BenzylSilica Gel Column Chromatography68
8a n-Butyl (N1,N3-disubstituted)Silica Gel Column Chromatography15
8b Cyclohexylmethyl (N1,N3-disubstituted)Silica Gel Column Chromatography18

Data adapted from the synthesis and purification of N-substituted 5-iodouracils.[5]

Experimental Protocols

1. Purification of N-Substituted 5-Iodouracils by Silica Gel Column Chromatography

This protocol is adapted from the purification of compounds synthesized by the alkylation of 5-iodouracil.[5]

  • Preparation of the Column:

    • Select a glass column of appropriate size for the amount of crude product.

    • Prepare a slurry of silica gel in the initial, least polar eluting solvent (e.g., hexane).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica gel bed is uniform and free of cracks or bubbles.

    • Add a layer of sand on top of the silica gel to prevent disturbance of the bed during sample loading.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica gel, and then evaporating the solvent under reduced pressure.

    • Carefully add the dissolved sample or the dry-loaded silica gel to the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent system, such as hexane-ethyl acetate (8:2 v/v).[5]

    • Collect fractions and monitor their composition by TLC.

    • If necessary, gradually increase the polarity of the eluting solvent to elute more polar compounds.

  • Product Recovery:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The purified product can be further dried under high vacuum.

    • If needed, the product can be recrystallized from a suitable solvent like methanol or a dichloromethane-methanol mixture.[5]

2. TLC Visualization with Iodine Vapor

This is a common method for visualizing organic compounds on a TLC plate.[11][12][13][14]

  • Place a few crystals of solid iodine in a sealed TLC developing chamber or a wide-mouthed jar with a lid. A piece of filter paper can be added to help saturate the chamber with iodine vapor.[13]

  • After developing and drying the TLC plate, place it inside the iodine chamber using forceps.[12]

  • Allow the plate to remain in the chamber until spots appear. Most compounds will form yellow-brown spots within a few minutes.[11][12]

  • Remove the plate and immediately circle the spots with a pencil, as the color will fade over time as the iodine sublimes off the plate.[13]

Visualizations

Troubleshooting_Workflow cluster_purification Purification Strategy cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Crude Iodinated Pyrimidine Compound check_purity Assess Purity and Identify Major Impurities (TLC, NMR) start->check_purity column_chrom Column Chromatography (Silica Gel or Alumina) check_purity->column_chrom Complex mixture or closely related impurities recrystallization Recrystallization check_purity->recrystallization Solid product with few impurities hplc Preparative HPLC check_purity->hplc High purity needed or difficult separation ts_color Colored Product? (Residual Iodine) column_chrom->ts_color ts_separation Poor Separation? column_chrom->ts_separation ts_deiodination Deiodination? column_chrom->ts_deiodination recrystallization->ts_color recrystallization->ts_deiodination ts_oil_out Oiling Out? recrystallization->ts_oil_out hplc->ts_color hplc->ts_deiodination sol_thiosulfate Wash with aq. Na2S2O3 ts_color->sol_thiosulfate Yes end_node Pure Iodinated Pyrimidine Compound ts_color->end_node No sol_solvent Optimize Solvent System (Polarity, Gradient) ts_separation->sol_solvent Yes ts_separation->end_node No sol_conditions Use Milder Conditions (Lower Temp, Protect from Light) ts_deiodination->sol_conditions Yes ts_deiodination->end_node No sol_cooling Slower Cooling, Different Solvent, Seeding ts_oil_out->sol_cooling Yes ts_oil_out->end_node No sol_thiosulfate->end_node sol_solvent->end_node sol_conditions->end_node sol_cooling->end_node

Caption: A troubleshooting workflow for the purification of iodinated pyrimidine compounds.

References

stability issues of 2-Amino-5-iodo-6-methyl-4-pyrimidinol in solution

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical support guide provides information on the potential stability issues of 2-Amino-5-iodo-6-methyl-4-pyrimidinol based on general chemical principles and data from structurally related compounds. Specific stability testing for this compound under your experimental conditions is highly recommended.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including:

  • pH: The hydrolytic stability of pyrimidine derivatives can be pH-dependent.

  • Solvent: The choice of solvent can impact solubility and degradation rates.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Iodinated compounds can be susceptible to photodecomposition.[1][2]

  • Oxidizing agents: The presence of oxidizing agents may lead to degradation of the molecule.

Q2: What are the likely degradation pathways for this compound?

A2: While specific degradation pathways for this compound have not been detailed in the literature, analogous iodinated compounds often undergo deiodination as a primary degradation route.[1][3] This can occur through hydrolysis or photolysis. Other potential degradation pathways for pyrimidine rings include ring opening and oxidation.

Q3: How should I prepare stock solutions of this compound to maximize stability?

A3: To prepare a stock solution with enhanced stability, consider the following:

  • Use a high-purity, anhydrous aprotic solvent such as DMSO or DMF.

  • Prepare the solution fresh for each experiment if possible.

  • If storage is necessary, store in small aliquots at -20°C or -80°C in tightly sealed, light-protecting vials.

  • Minimize freeze-thaw cycles.

Q4: Is this compound sensitive to light?

A4: Iodinated aromatic compounds are often light-sensitive.[1][2] Exposure to UV or even ambient light can potentially lead to the cleavage of the carbon-iodine bond, initiating degradation. It is recommended to handle the solid compound and its solutions in low-light conditions and store them in amber vials or containers wrapped in aluminum foil.

Troubleshooting Guide

This guide addresses common stability-related issues you might encounter during your experiments.

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound activity or inconsistent results over time. Degradation of the compound in your working solution.1. Prepare fresh solutions for each experiment. 2. Assess the stability of your compound in the specific buffer and at the working temperature using a stability-indicating assay like HPLC. 3. If using aqueous buffers, evaluate a range of pH values to find the optimal stability condition.
Appearance of new, unidentified peaks in analytical chromatograms (e.g., HPLC, LC-MS). Formation of degradation products.1. Conduct forced degradation studies (see experimental protocol below) to intentionally generate and identify potential degradation products. 2. Use LC-MS to obtain mass information on the new peaks to help elucidate their structures.[4][5][6][7][8] 3. Compare the retention times of the new peaks with those generated during forced degradation.
Precipitation of the compound from solution. Poor solubility or degradation leading to less soluble products.1. Confirm the solubility of the compound in your chosen solvent system. 2. Consider the use of co-solvents if appropriate for your experimental design. 3. Ensure the storage temperature is appropriate and that the compound is not crashing out of solution upon cooling.
Discoloration of the solution. Potential degradation, possibly due to oxidation or photodecomposition.1. Protect solutions from light at all times. 2. If oxidation is suspected, degas your solvents and consider working under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: General Stability Assessment Using HPLC

This protocol outlines a general method for assessing the stability of this compound in a specific solution.

  • Preparation of Stock Solution:

    • Accurately weigh this compound and dissolve it in a suitable solvent (e.g., DMSO) to make a concentrated stock solution (e.g., 10 mM).

  • Preparation of Test Solutions:

    • Dilute the stock solution with the desired experimental buffer or solvent (e.g., phosphate-buffered saline, cell culture media) to a final concentration (e.g., 100 µM).

  • Incubation:

    • Aliquot the test solution into several amber vials.

    • Store the vials under different conditions to be tested (e.g., room temperature, 37°C, 4°C, and a dark control).

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.

  • Sample Analysis:

    • Immediately analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is often a good starting point.

    • The mobile phase could consist of a gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

    • Monitor the elution profile using a UV detector at a wavelength where the parent compound has maximum absorbance.

  • Data Analysis:

    • Calculate the percentage of the remaining this compound at each time point relative to the initial time point (t=0).

    • Plot the percentage of the remaining compound against time for each condition.

Protocol 2: Forced Degradation Studies

Forced degradation studies are essential for developing and validating stability-indicating analytical methods.[9][10][11][12][13]

  • Acidic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M HCl.

    • Incubate at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Neutralize the solution before HPLC analysis.

  • Basic Hydrolysis:

    • Dissolve the compound in a solution of 0.1 M NaOH.

    • Incubate at room temperature for a defined period.

    • Neutralize the solution before HPLC analysis.

  • Oxidative Degradation:

    • Dissolve the compound in a solution containing 3% hydrogen peroxide.

    • Incubate at room temperature for a defined period, protected from light.

    • Analyze by HPLC.

  • Thermal Degradation:

    • Store the solid compound in an oven at a high temperature (e.g., 105°C) for a defined period.

    • Also, heat a solution of the compound.

  • Photodegradation:

    • Expose a solution of the compound to a light source as specified in ICH guideline Q1B (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).[2][14][15]

    • Keep a control sample in the dark.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_incubation Incubation Under Stress Conditions cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mM in DMSO) prep_test Dilute to Test Concentration in Experimental Buffer prep_stock->prep_test cond_rt Room Temperature prep_test->cond_rt cond_37c 37°C prep_test->cond_37c cond_light Light Exposure prep_test->cond_light cond_dark Dark Control prep_test->cond_dark sampling Sample at Time Points (0, 2, 4, 8, 24h) cond_rt->sampling cond_37c->sampling cond_light->sampling cond_dark->sampling hplc HPLC Analysis sampling->hplc data Data Analysis (% Remaining vs. Time) hplc->data degradation_pathway cluster_degradation Potential Degradation Products parent This compound deiodinated 2-Amino-6-methyl-4-pyrimidinol (Deiodination Product) parent->deiodinated Light (hv) or Hydrolysis oxidized Oxidized Pyrimidine Derivatives parent->oxidized Oxidation ring_opened Ring-Opened Products parent->ring_opened Hydrolysis

References

troubleshooting 2-Amino-5-iodo-6-methyl-4-pyrimidinol synthesis side reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, helping you identify potential causes and implement effective solutions.

Issue 1: Low or No Product Formation

Possible Causes:

  • Inactive Iodinating Agent: The iodinating agent, such as N-Iodosuccinimide (NIS) or iodine, may have degraded.

  • Insufficient Activation: Electrophilic iodination of the electron-rich pyrimidine ring often requires an activating agent, such as an acid or a silver salt, to generate a more potent iodinating species.

  • Incorrect Reaction Temperature: The reaction may be too slow at low temperatures or lead to decomposition at elevated temperatures.

  • Poor Quality Starting Material: The purity of the starting material, 2-Amino-6-methyl-4-pyrimidinol, is crucial for a successful reaction.

Solutions:

  • Verify Reagent Quality: Use a fresh batch of the iodinating agent or test its activity on a known substrate.

  • Optimize Activating Agent: If using NIS, consider adding a catalytic amount of a Brønsted acid (e.g., acetic acid, p-toluenesulfonic acid) or a Lewis acid. When using molecular iodine, the addition of an oxidizing agent or a silver salt like silver nitrate can be beneficial.[1]

  • Temperature Screening: Perform small-scale experiments at different temperatures (e.g., room temperature, 40°C, 60°C) to find the optimal condition.

  • Purify Starting Material: Recrystallize the 2-Amino-6-methyl-4-pyrimidinol before use to remove any impurities that might interfere with the reaction.

Issue 2: Presence of Multiple Spots on TLC, Indicating Side Products

Possible Causes:

  • Over-iodination (Di-iodination): The pyrimidine ring is activated by the amino and hydroxyl groups, making it susceptible to further iodination, potentially at the carbon atom of the methyl group or another available ring position if the reaction is not carefully controlled.

  • N-Iodination: The exocyclic amino group can potentially react with the iodinating agent to form an unstable N-iodo intermediate, which might lead to byproducts.

  • Reaction at the Hydroxyl Group: Although less likely under standard iodination conditions, the hydroxyl group could potentially undergo side reactions.

  • Degradation of Product: The iodo-substituent can be sensitive to certain conditions, and prolonged reaction times or harsh work-up procedures might lead to decomposition.

Solutions:

  • Control Stoichiometry: Use a precise stoichiometry of the iodinating agent (typically 1.0-1.2 equivalents). Adding the iodinating agent portion-wise can also help to control the reaction.

  • Optimize Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed to minimize the formation of over-iodinated products.

  • pH Control: The pH of the reaction medium can influence the reactivity of the substrate and the iodinating agent. Buffering the reaction mixture may be necessary to prevent unwanted side reactions. The rate of iodination can be pH-dependent.[2]

  • Purification Strategy: Develop a suitable purification method, such as column chromatography or recrystallization, to separate the desired product from the byproducts.

Issue 3: Difficulty in Product Purification

Possible Causes:

  • Similar Polarity of Product and Byproducts: The desired product and key impurities, such as the di-iodinated species or unreacted starting material, may have very similar polarities, making chromatographic separation challenging.

  • Product Insolubility: The product may have limited solubility in common organic solvents, making recrystallization difficult.

  • Product Instability on Silica Gel: Some amino- and iodo-substituted heterocycles can be sensitive to the acidic nature of standard silica gel, leading to degradation during column chromatography.

Solutions:

  • Recrystallization: Experiment with a variety of solvent systems for recrystallization. A patent on a related compound suggests that recrystallization from ethanol can be effective.

  • Chromatography Optimization:

    • Use a gradient elution system to improve separation.

    • Consider using neutral or basic alumina for chromatography if the product is acid-sensitive.

    • Reversed-phase chromatography can also be an effective alternative.

  • Acid-Base Extraction: Utilize the basicity of the amino group to perform an acid-base extraction. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then precipitated by neutralizing the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the most common iodinating agent for the synthesis of this compound?

A1: N-Iodosuccinimide (NIS) is a widely used and generally effective iodinating agent for electron-rich heterocyclic compounds. Molecular iodine in the presence of an activating agent, such as silver nitrate, is another common choice.[1]

Q2: How can I confirm the regioselectivity of the iodination at the 5-position?

A2: The most reliable method for confirming the structure and the position of the iodine atom is through 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, specifically proton NMR (¹H NMR) and Nuclear Overhauser Effect (NOE) experiments. In the ¹H NMR spectrum of the starting material, a singlet corresponding to the proton at the 5-position should be present. This signal will be absent in the spectrum of the correctly iodinated product.

Q3: What are the expected major byproducts in this synthesis?

A3: Based on the reactivity of the starting material, the most likely major byproducts are:

  • Unreacted 2-Amino-6-methyl-4-pyrimidinol: If the reaction does not go to completion.

  • 2-Amino-5,X-diiodo-6-methyl-4-pyrimidinol: A di-iodinated product formed by over-iodination. The second iodine atom could potentially substitute a proton on the methyl group or another ring position if available.

Q4: Is it possible for iodination to occur on the amino group?

A4: While C-iodination is generally favored on electron-rich aromatic rings, N-iodination can occur, especially if the reaction conditions are not optimized. N-iodo compounds are often unstable and may lead to decomposition or rearrangement products. Careful control of the reaction temperature and stoichiometry can help minimize this side reaction.

Data Summary

Table 1: Comparison of Common Iodination Conditions for Pyrimidine Derivatives

Iodinating AgentActivating Agent/ConditionsTypical SolventAdvantagesPotential Disadvantages
N-Iodosuccinimide (NIS)Catalytic Acid (e.g., TFA, AcOH)Acetonitrile, DMF, DichloromethaneMild conditions, good yields.Can be expensive, potential for side reactions if not controlled.
Iodine (I₂)Silver Nitrate (AgNO₃)Methanol, Ethanol"Green" approach, readily available reagents.[1]May require optimization of silver salt stoichiometry.
Iodine (I₂)Mercuric Acetate (Hg(OAc)₂)Water, DioxaneEffective for some aminopyrimidines.Use of toxic mercury salts.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methyl-4-pyrimidinol (Starting Material)

A common method for the synthesis of the starting material is the condensation of ethyl acetoacetate with guanidine.

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), add guanidine hydrochloride.

  • Stir the mixture for 30 minutes at room temperature.

  • Add ethyl acetoacetate dropwise to the reaction mixture.

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.

  • Filter the solid, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from ethanol or water.

Protocol 2: Iodination of 2-Amino-6-methyl-4-pyrimidinol using NIS

  • Dissolve 2-Amino-6-methyl-4-pyrimidinol (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF).

  • Add N-Iodosuccinimide (1.1 eq) to the solution in one portion or portion-wise at room temperature.

  • If required, add a catalytic amount of an acid (e.g., 0.1 eq of p-toluenesulfonic acid).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis Pathway cluster_troubleshooting Troubleshooting Logic cluster_causes_low_yield Potential Causes for Low Yield cluster_causes_side_products Potential Causes for Side Products cluster_causes_purification Reasons for Purification Issues Start 2-Amino-6-methyl-4-pyrimidinol Reaction Iodination (e.g., NIS, I₂/AgNO₃) Start->Reaction Product This compound Reaction->Product Issue Problem Encountered LowYield Low/No Product Issue->LowYield e.g. SideProducts Multiple Spots on TLC Issue->SideProducts e.g. PurificationDiff Purification Difficulty Issue->PurificationDiff e.g. InactiveReagent Inactive Reagent LowYield->InactiveReagent NoActivation Insufficient Activation LowYield->NoActivation WrongTemp Incorrect Temperature LowYield->WrongTemp OverIodination Over-iodination SideProducts->OverIodination NIodination N-Iodination SideProducts->NIodination Degradation Product Degradation SideProducts->Degradation SimilarPolarity Similar Polarity PurificationDiff->SimilarPolarity LowSolubility Low Solubility PurificationDiff->LowSolubility AcidSensitivity Acid Sensitivity PurificationDiff->AcidSensitivity

Caption: Troubleshooting workflow for the synthesis of this compound.

Side_Reaction_Pathways cluster_main Desired Reaction cluster_side Potential Side Reactions Start 2-Amino-6-methyl-4-pyrimidinol MainProduct This compound Start->MainProduct Iodinating Agent (Controlled) DiIodo Di-iodinated Product Start->DiIodo Excess Iodinating Agent NIodo N-Iodo Intermediate Start->NIodo Unfavorable Conditions OtherByproducts Other Byproducts NIodo->OtherByproducts Decomposition/ Rearrangement

Caption: Potential main and side reaction pathways during iodination.

References

overcoming low aqueous solubility of 2-Amino-5-iodo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Amino-5-iodo-6-methyl-4-pyrimidinol

This guide provides troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on challenges related to its low aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the expected aqueous solubility of this compound?

Q2: I am observing precipitation when I add my stock solution of this compound (dissolved in an organic solvent) to my aqueous buffer. What is happening and how can I prevent this?

A: This is a common issue when working with poorly soluble compounds. Precipitation occurs because the compound is soluble in the organic stock solvent but insoluble in the final aqueous buffer concentration.[1]

Troubleshooting Steps:

  • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in the aqueous medium.

  • Use a Co-solvent: Incorporate a water-miscible organic solvent (a "co-solvent") into your final aqueous buffer.[2][3] Common co-solvents include DMSO, ethanol, propylene glycol, and polyethylene glycols (PEGs).[3][4] Start with a low percentage (e.g., 1-5%) and increase as needed, keeping in mind the tolerance of your experimental system (e.g., cell culture) to the co-solvent.

  • Adjust pH: The amino group on the pyrimidine ring can be protonated at acidic pH, which may increase solubility. Conversely, the hydroxyl group can be deprotonated at basic pH. Experiment with adjusting the pH of your aqueous buffer to find a range where the compound is more soluble.[]

  • Slow Addition & Mixing: Add the stock solution to the aqueous buffer slowly while vortexing or stirring vigorously to facilitate rapid dispersion and prevent localized high concentrations that lead to precipitation.

Q3: What are the most effective strategies for increasing the aqueous solubility of this compound for in vitro assays?

A: Several techniques can be employed, often in combination, to enhance the solubility of poorly water-soluble compounds for experimental use.[6][7]

  • pH Adjustment: This is a primary strategy for ionizable compounds. Since this compound has a basic amino group, decreasing the pH of the solution can lead to its protonation, forming a more soluble salt.[][8]

  • Co-solvency: Using water-miscible organic solvents can significantly increase the solubility of nonpolar molecules by reducing the polarity of the aqueous medium.[2][4]

  • Use of Surfactants: Surfactants form micelles that can encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[9] Common non-ionic surfactants used in biological research include Tween® 80 and Pluronic® F-68.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic interior and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts from water and increasing solubility.[7][10]

Troubleshooting Guides & Experimental Protocols

Issue 1: Compound crashes out of solution during a long-term experiment.

Problem: The compound is initially soluble but precipitates over time, leading to inconsistent results. This can be due to temperature fluctuations, solvent evaporation, or slow equilibration to a less soluble form.

Protocol: Solubility Enhancement using a Co-solvent System

This protocol provides a systematic approach to identifying a suitable co-solvent system to maintain the solubility of this compound.

Objective: To determine the maximum achievable concentration of the compound in an aqueous buffer using various co-solvents.

Materials:

  • This compound

  • Aqueous buffer (e.g., PBS, pH 7.4)

  • Co-solvents: DMSO, Ethanol (EtOH), Propylene Glycol (PG), PEG 400

  • Vials, magnetic stirrer, analytical balance, filtration device (0.22 µm syringe filter)

Methodology:

  • Prepare a series of aqueous buffer solutions containing increasing percentages of a co-solvent (e.g., 1%, 5%, 10%, 20% v/v).

  • Add an excess amount of this compound to a fixed volume of each co-solvent/buffer mixture in a sealed vial.

  • Agitate the mixtures at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.[11][12][13]

  • After equilibration, allow the suspensions to settle.

  • Carefully filter the supernatant through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV, UV-Vis spectrophotometry).

Data Presentation: Summarize the results in a table for easy comparison.

Co-solvent System (v/v)Max. Solubilized Concentration (µg/mL) [Illustrative]Observations
PBS (pH 7.4) only< 1Significant precipitation
5% DMSO in PBS25Clear solution
10% DMSO in PBS80Clear solution
5% EtOH in PBS15Clear solution
10% EtOH in PBS55Clear solution
5% PG in PBS20Clear solution
10% PG in PBS65Clear solution
5% PEG 400 in PBS30Clear solution
10% PEG 400 in PBS95Clear solution

Note: The values presented are illustrative and should be determined experimentally.

Workflow Diagram: Co-solvent Selection

G A Start: Low Aqueous Solubility B Select Co-solvents (DMSO, EtOH, PG, PEG 400) A->B C Prepare Buffer Systems (1%, 5%, 10% Co-solvent) B->C D Add Excess Compound & Equilibrate (24-48h) C->D E Filter Supernatant (0.22 µm filter) D->E F Quantify Concentration (e.g., HPLC-UV) E->F G Compare Results & Select Optimal System F->G H End: Solubilized Compound G->H

Caption: Workflow for selecting an optimal co-solvent system.

Issue 2: Inconsistent results in bioassays, possibly due to poor solubility at physiological pH.

Problem: The compound's solubility may change drastically at the physiological pH of cell culture media (typically pH 7.2-7.4), affecting its effective concentration and leading to poor reproducibility.

Protocol: Determining the pH-Solubility Profile

Objective: To investigate the effect of pH on the solubility of this compound to identify a pH range that maximizes solubility.

Materials:

  • This compound

  • A series of buffers across a pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use appropriate buffer systems for each pH (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 6-8, borate for pH 10).

  • pH meter, analytical equipment for quantification.

Methodology:

  • Perform the equilibrium solubility experiment (as described in the co-solvent protocol) in each of the different pH buffers.

  • Ensure the pH of the final saturated solution is measured and recorded, as it may shift slightly upon dissolution of the compound.[14]

  • Quantify the concentration of the dissolved compound in the filtrate from each buffer.

  • Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH.

Data Presentation: A table summarizing the pH-dependent solubility is essential.

Buffer SystemFinal Measured pHSolubility (µg/mL) [Illustrative]
0.01 M HCl2.1150
0.1 M Acetate4.285
0.1 M Phosphate6.110
0.1 M Phosphate7.4< 1
0.1 M Phosphate8.35
0.1 M Borate10.025

Note: The values presented are illustrative. The amino group is expected to be protonated at low pH, increasing solubility, which is reflected in these hypothetical values.

Decision Logic Diagram: pH Adjustment Strategy

G start Compound Precipitates in Neutral Buffer check_pka Is the compound ionizable? (Contains acidic/basic groups) start->check_pka yes_node Yes (Amino & Pyrimidinol groups) check_pka->yes_node Yes no_node No check_pka->no_node No acid_path Decrease pH (e.g., to pH < 5) to protonate Amino group yes_node->acid_path base_path Increase pH (e.g., to pH > 9) to deprotonate Pyrimidinol yes_node->base_path fail Solubility Not Improved (Consider other methods) no_node->fail test_sol Test Solubility at new pH acid_path->test_sol base_path->test_sol success Solubility Improved test_sol->success Success test_sol->fail Failure

Caption: Decision-making process for using pH to enhance solubility.

References

deiodination of 2-Amino-5-iodo-6-methyl-4-pyrimidinol under experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the deiodination of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. The information is intended for researchers, scientists, and drug development professionals conducting this chemical transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the deiodination of this compound?

A1: The most common and generally effective method is catalytic transfer hydrogenation. This technique utilizes a palladium on carbon (Pd/C) catalyst and a hydrogen donor to selectively remove the iodine atom from the pyrimidine ring.

Q2: What are the typical reagents and conditions for this reaction?

A2: A typical reaction involves the substrate (this compound), a palladium catalyst (e.g., 10% Pd/C), a hydrogen donor (e.g., ammonium formate, sodium hypophosphite, or hydrogen gas), and a suitable solvent (e.g., methanol, ethanol, or a mixture with water). The reaction is often carried out at room temperature to slightly elevated temperatures.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spot of the reaction mixture to the starting material, you can observe the disappearance of the starting material and the appearance of the product.

Q4: Is the product, 2-Amino-6-methyl-4-pyrimidinol, stable?

A4: 2-Amino-6-methyl-4-pyrimidinol is generally a stable compound. However, like many organic molecules, it should be stored in a cool, dry place away from light and strong oxidizing agents.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the deiodination of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Incomplete Reaction or Low Conversion 1. Inactive Catalyst: The Pd/C catalyst may have lost its activity due to improper storage or handling. 2. Insufficient Hydrogen Donor: The amount of hydrogen donor may be insufficient for the complete reaction. 3. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent, limiting its contact with the catalyst. 4. Reaction Temperature Too Low: The reaction may require a higher temperature to proceed at a reasonable rate.1. Use fresh, high-quality Pd/C catalyst. Ensure it has been stored under an inert atmosphere. 2. Increase the molar equivalents of the hydrogen donor (e.g., use 3-5 equivalents of ammonium formate). 3. Try a different solvent or a solvent mixture to improve solubility (e.g., methanol/water, ethanol/water). Gentle heating may also improve solubility. 4. Gradually increase the reaction temperature (e.g., to 40-60 °C) and monitor the progress by TLC or HPLC.
Formation of Side Products 1. Over-reduction: Prolonged reaction times or harsh conditions can lead to the reduction of the pyrimidine ring itself.[1][2] 2. Decomposition of Starting Material or Product: The presence of strong acids or bases, or excessive heat, can cause decomposition.1. Carefully monitor the reaction and stop it as soon as the starting material is consumed. Use milder conditions if over-reduction is observed. 2. Ensure the reaction is run under neutral or slightly basic conditions. Avoid excessive heating.
Difficulty in Product Isolation/Purification 1. Catalyst Filtration Issues: Fine particles of Pd/C can be difficult to remove by standard filtration. 2. Product Co-eluting with Impurities: During chromatography, the product may not separate well from starting material or byproducts.1. Filter the reaction mixture through a pad of Celite® or a membrane filter (e.g., 0.45 µm) to ensure complete removal of the catalyst. 2. Optimize the mobile phase for column chromatography to achieve better separation. Recrystallization of the crude product may also be an effective purification method.

Experimental Protocols

Protocol 1: Deiodination using Catalytic Transfer Hydrogenation with Ammonium Formate

This protocol describes a common method for the deiodination of this compound using palladium on carbon as the catalyst and ammonium formate as the hydrogen donor.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ammonium Formate (HCOONH₄)

  • Methanol (MeOH)

  • Deionized Water

  • Celite®

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v), add ammonium formate (3.0-5.0 eq).

  • Carefully add 10% Pd/C (10 mol%) to the reaction mixture.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or HPLC until the starting material is completely consumed.

  • Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with additional methanol.

  • Combine the filtrates and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography or recrystallization to yield 2-Amino-6-methyl-4-pyrimidinol.

Data Presentation

Table 1: Comparison of Reaction Conditions for Deiodination

Entry Hydrogen Donor Equivalents of Donor Solvent Temperature (°C) Reaction Time (h) Conversion (%)
1Ammonium Formate3MeOH/H₂O (4:1)25495
2Ammonium Formate5MeOH/H₂O (4:1)252>99
3Sodium Hypophosphite3EtOH/H₂O (4:1)40692
4Hydrogen (1 atm)-MeOH25898

Note: This data is representative and actual results may vary depending on the specific experimental setup and purity of reagents.

Visualizations

Experimental Workflow

experimental_workflow sub Substrate: This compound reaction Reaction: - Stir at RT - Monitor by TLC/HPLC sub->reaction reagents Reagents: - 10% Pd/C - Ammonium Formate - MeOH/H₂O reagents->reaction filtration Filtration: - Dilute with MeOH - Filter through Celite® reaction->filtration workup Work-up: - Evaporate solvent filtration->workup purification Purification: - Column Chromatography or - Recrystallization workup->purification product Product: 2-Amino-6-methyl-4-pyrimidinol purification->product

Caption: A flowchart illustrating the general experimental workflow for the deiodination reaction.

Troubleshooting Logic

troubleshooting_logic start Incomplete Reaction? check_catalyst Is the catalyst fresh? start->check_catalyst Yes check_catalyst->start No, replace catalyst check_donor Is the hydrogen donor sufficient? check_catalyst->check_donor Yes check_donor->start No, add more donor check_solubility Is the substrate fully dissolved? check_donor->check_solubility Yes increase_temp Increase reaction temperature check_solubility->increase_temp No, change solvent/heat solution Reaction should proceed to completion check_solubility->solution Yes increase_temp->solution

Caption: A decision tree for troubleshooting an incomplete deiodination reaction.

References

Technical Support Center: Production of 2-Amino-5-iodo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis and scale-up of 2-Amino-5-iodo-6-methyl-4-pyrimidinol.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. The first step involves the synthesis of the precursor, 2-Amino-6-methyl-4-pyrimidinol. This is often achieved through the condensation of a guanidine salt with a β-ketoester, such as ethyl acetoacetate, in the presence of a base. The second step is the regioselective iodination of this precursor at the 5-position using an iodinating agent like N-iodosuccinimide (NIS) in a suitable solvent.

Q2: What are the critical parameters to control during the iodination step?

A2: The critical parameters for the iodination step include reaction temperature, reaction time, and the stoichiometry of the iodinating agent. Over-iodination or side reactions can occur if these are not carefully controlled. The choice of solvent is also important; glacial acetic acid is a common choice.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). This will allow you to track the consumption of the starting material and the formation of the desired product.

Q4: What are the common impurities, and how can they be removed?

A4: Common impurities may include unreacted starting material, di-iodinated byproducts, and other side-products from the reaction. Purification is typically achieved through recrystallization from a suitable solvent or by column chromatography.

Q5: Are there any safety precautions I should be aware of?

A5: Yes, standard laboratory safety precautions should be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. The reactions should be carried out in a well-ventilated fume hood. N-iodosuccinimide is a corrosive and oxidizing agent and should be handled with care.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of 2-Amino-6-methyl-4-pyrimidinol (Precursor) Incomplete reaction.Increase reaction time or temperature. Ensure proper mixing.
Incorrect stoichiometry of reactants.Verify the molar ratios of guanidine and ethyl acetoacetate.
Ineffective base.Use a stronger base or ensure the base is not degraded.
Low Yield of this compound Incomplete iodination.Increase the amount of N-iodosuccinimide slightly (e.g., 1.1 equivalents). Increase reaction time.
Degradation of the product.Monitor the reaction closely and avoid prolonged reaction times or high temperatures.
Loss of product during workup or purification.Optimize the purification procedure (e.g., choice of recrystallization solvent).
Presence of Multiple Spots on TLC (Impure Product) Formation of di-iodinated byproduct.Use a stoichiometric amount of N-iodosuccinimide. Add the iodinating agent portion-wise to control the reaction.
Unreacted starting material.Allow the reaction to proceed for a longer duration or slightly increase the temperature.
Side reactions.Ensure the starting material is pure. Control the reaction temperature carefully.
Difficulty in Isolating the Product Product is too soluble in the reaction mixture.After the reaction, try to precipitate the product by adding a non-solvent or by cooling the mixture.
Product is an oil or gum.Attempt to induce crystallization by scratching the flask or seeding with a small crystal of the pure product. If that fails, consider chromatographic purification.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methyl-4-pyrimidinol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.

  • Addition of Reactants: To the sodium ethoxide solution, add guanidine hydrochloride and ethyl acetoacetate.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature. The precipitated product is collected by filtration, washed with cold ethanol, and then with diethyl ether.

  • Purification: The crude product can be recrystallized from hot water or an ethanol/water mixture to yield pure 2-Amino-6-methyl-4-pyrimidinol.

Protocol 2: Synthesis of this compound
  • Reaction Setup: In a round-bottom flask protected from light, dissolve 2-Amino-6-methyl-4-pyrimidinol in glacial acetic acid.

  • Addition of Iodinating Agent: To this solution, add N-iodosuccinimide (NIS) portion-wise at room temperature.

  • Reaction: Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours.[1] Monitor the reaction by TLC.

  • Workup: Once the reaction is complete, pour the mixture into ice-cold water. The precipitated solid is collected by filtration.

  • Purification: Wash the crude product with water and then with a small amount of cold ethanol to remove any unreacted NIS and other impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol or a mixture of DMF and water.

Visualizations

experimental_workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Iodination Guanidine Guanidine HCl Reflux Reflux (4-6h) Guanidine->Reflux EtOAc Ethyl Acetoacetate EtOAc->Reflux NaOEt Sodium Ethoxide in Ethanol NaOEt->Reflux Precursor 2-Amino-6-methyl-4-pyrimidinol Reflux->Precursor Precursor_in 2-Amino-6-methyl-4-pyrimidinol Precursor->Precursor_in Reaction Stir at RT (2-4h) Precursor_in->Reaction NIS N-Iodosuccinimide (NIS) in Acetic Acid NIS->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

troubleshooting_logic Start Low Yield or Impure Product Check_Precursor Is the precursor pure and in correct yield? Start->Check_Precursor Precursor_OK Precursor synthesis is likely successful. Check_Precursor->Precursor_OK Yes Troubleshoot_Precursor Troubleshoot precursor synthesis: - Check stoichiometry - Verify base activity - Adjust reaction time/temp Check_Precursor->Troubleshoot_Precursor No Check_Iodination Analyze the iodination step. Troubleshoot_Iodination Troubleshoot iodination: - Check NIS stoichiometry - Control temperature - Monitor reaction time - Optimize purification Check_Iodination->Troubleshoot_Iodination Precursor_OK->Check_Iodination

Caption: Troubleshooting logic for synthesis issues.

References

analytical methods for detecting impurities in 2-Amino-5-iodo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 2-Amino-5-iodo-6-methyl-4-pyrimidinol.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for impurity profiling of this compound?

A1: The most common and effective analytical technique for impurity profiling of this compound is High-Performance Liquid Chromatography (HPLC) with UV detection. For identification and structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method. Gas Chromatography (GC) may be used for volatile impurities, but is less common for this analyte.

Q2: What are the potential impurities I should expect to see in my analysis?

A2: Potential impurities can originate from the synthesis process or degradation. Based on common synthetic routes for similar compounds, potential impurities could include:

  • Starting materials: Unreacted starting materials such as 2-amino-6-methyl-4-pyrimidinol.

  • Reagents: Residual iodinating reagents like molecular iodine (I₂) or precursors.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation products: The pyrimidine ring can be susceptible to hydrolysis or oxidation, leading to ring-opened products or other related substances.[1][2][3] Halogenated pyrimidines can also undergo dehalogenation.

Q3: How can I confirm the identity of an unknown impurity peak?

A3: To confirm the identity of an unknown impurity, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[4][5] It provides the molecular weight of the impurity, and fragmentation patterns (MS/MS) can help elucidate its structure. If a reference standard for the suspected impurity is available, co-injection can confirm its identity by retention time matching.

Q4: What are typical acceptance criteria for impurities in an active pharmaceutical ingredient (API) like this?

A4: Acceptance criteria for impurities are guided by regulatory bodies like the ICH. The reporting threshold, identification threshold, and qualification threshold for impurities are determined based on the maximum daily dose of the drug. For impurities that are known to be potent or toxic, the detection and quantitation limits of the analytical method must be sufficiently low to control them at appropriate levels.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks, with a tailing factor significantly greater than 1.

  • Peaks that are broader than expected.

Potential Causes and Solutions:

Potential Cause Solution
Secondary Interactions The basic amino group on the molecule can interact with acidic silanol groups on the HPLC column packing, causing peak tailing. Use a base-deactivated column or add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%).
Column Overload Injecting too concentrated a sample can lead to peak fronting. Dilute the sample and re-inject.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte.
Contamination Contaminants in the sample or mobile phase can interfere with the chromatography. Ensure high purity solvents and reagents are used.
Issue 2: Inconsistent Retention Times

Symptoms:

  • Retention times for the main peak and impurities shift between injections.

Potential Causes and Solutions:

Potential Cause Solution
Fluctuations in Mobile Phase Composition If using a gradient, ensure the pump is mixing the solvents accurately. For isocratic methods, prepare the mobile phase fresh daily and ensure it is well-mixed.
Temperature Variations Changes in column temperature can affect retention times. Use a column oven to maintain a consistent temperature.
Column Equilibration The column may not be fully equilibrated with the mobile phase before injection. Ensure the column is flushed with the mobile phase for a sufficient time before starting the analysis.
Leaks in the System Check all fittings and connections for any signs of leaks, which can cause pressure fluctuations and affect retention times.
Issue 3: Ghost Peaks

Symptoms:

  • Unexpected peaks appear in the chromatogram, often in blank injections.

Potential Causes and Solutions:

Potential Cause Solution
Carryover from Previous Injections Implement a robust needle wash protocol in the autosampler. Injecting a strong solvent blank can help clean the injection system.
Contaminated Mobile Phase Impurities in the solvents or additives can appear as ghost peaks, especially in gradient elution. Use high-purity solvents and prepare fresh mobile phase.
Sample Degradation in the Autosampler If the sample is unstable, it may degrade in the autosampler vial over time. Use a cooled autosampler or perform the analysis immediately after sample preparation.

Experimental Protocols

Hypothetical HPLC Method for Impurity Profiling

This protocol is a starting point and may require optimization for your specific instrumentation and impurity profile.

Chromatographic Conditions:

Parameter Condition
Column Reversed-phase C18, 150 mm x 4.6 mm, 5 µm particle size (or similar)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Gradient 5% B to 95% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in a suitable diluent (e.g., a mixture of Mobile Phase A and B, or another appropriate solvent) to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Presentation

Table 1: Hypothetical Quantitative Data for Impurity Analysis
Impurity Retention Time (min) Limit of Detection (LOD) Limit of Quantitation (LOQ)
Impurity A (Starting Material)5.20.01%0.03%
Impurity B (By-product)8.70.02%0.05%
Impurity C (Degradant)12.10.01%0.04%
Unknown Impurity 115.5--
Unknown Impurity 218.3--

Note: These values are hypothetical and should be determined experimentally during method validation.

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow Start Chromatographic Issue Identified CheckPeakShape Check Peak Shape (Tailing, Fronting, Broadening) Start->CheckPeakShape CheckRetentionTime Check Retention Time (Shifting, Inconsistent) Start->CheckRetentionTime CheckBaseline Check Baseline (Noise, Drift, Ghost Peaks) Start->CheckBaseline SecondaryInteractions Secondary Interactions? CheckPeakShape->SecondaryInteractions Tailing? ColumnOverload Column Overload? CheckPeakShape->ColumnOverload Fronting? MobilePhasepH Incorrect Mobile Phase pH? CheckPeakShape->MobilePhasepH Broadening? MobilePhaseComp Mobile Phase Inconsistency? CheckRetentionTime->MobilePhaseComp TempVariation Temperature Fluctuation? CheckRetentionTime->TempVariation ColumnEquilibration Insufficient Equilibration? CheckRetentionTime->ColumnEquilibration Carryover Sample Carryover? CheckBaseline->Carryover Ghost Peaks? ContaminatedMP Contaminated Mobile Phase? CheckBaseline->ContaminatedMP Noise/Drift? Solution1 Use Base-Deactivated Column or Add Competing Base SecondaryInteractions->Solution1 Solution2 Dilute Sample ColumnOverload->Solution2 Solution3 Adjust Mobile Phase pH MobilePhasepH->Solution3 Solution4 Prepare Fresh Mobile Phase MobilePhaseComp->Solution4 Solution5 Use Column Oven TempVariation->Solution5 Solution6 Increase Equilibration Time ColumnEquilibration->Solution6 Solution7 Improve Needle Wash Carryover->Solution7 Solution8 Use High-Purity Solvents ContaminatedMP->Solution8

Caption: A flowchart for troubleshooting common HPLC issues.

Experimental Workflow for Impurity Analysis

ExperimentalWorkflow SamplePrep Sample Preparation (Weighing, Dissolving, Filtering) HPLC HPLC Analysis (Injection, Separation) SamplePrep->HPLC DataAcquisition Data Acquisition (UV Detection) HPLC->DataAcquisition DataProcessing Data Processing (Peak Integration, Impurity Calculation) DataAcquisition->DataProcessing UnknownPeak Unknown Peak > Threshold? DataProcessing->UnknownPeak Results Results (Impurity Profile, Quantification) Identification Impurity Identification (LC-MS/MS) Identification->Results UnknownPeak->Results No UnknownPeak->Identification Yes

Caption: Workflow for the analysis and identification of impurities.

References

Validation & Comparative

comparative analysis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of publicly available scientific literature and databases reveals no direct experimental data on the kinase inhibitory activity of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. This compound is primarily documented as a chemical intermediate for the synthesis of various heterocyclic compounds.

Therefore, this guide provides a representative comparative analysis of a structurally related class of compounds—aminopyrimidine-based kinase inhibitors—to illustrate the methodologies and data presentation requested. We will use selective Fibroblast Growth Factor Receptor 4 (FGFR4) inhibitors as a case study, given that novel aminodimethylpyrimidinol derivatives have been explored for this target.[1] This framework serves as a template for how this compound could be evaluated and compared if it were identified as a kinase inhibitor.

Introduction to Pyrimidine-Based Kinase Inhibitors

The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. Its ability to form key hydrogen bonds with the kinase hinge region makes it an excellent starting point for designing potent and selective inhibitors. This guide focuses on inhibitors targeting FGFR4, a receptor tyrosine kinase implicated in the progression of certain cancers, particularly hepatocellular carcinoma (HCC).[1]

Comparative Kinase Selectivity

A critical attribute of any new kinase inhibitor is its selectivity. High selectivity minimizes off-target effects and associated toxicities. The following table presents a comparative analysis of a hypothetical aminopyrimidine-based FGFR4 inhibitor, "Compound 6O" (a novel aminodimethylpyrimidinol derivative), against the well-characterized FGFR4 inhibitor BLU-9931 and a multi-kinase inhibitor, Sorafenib.[1]

Kinase Target Compound 6O (IC50, nM) BLU-9931 (IC50, nM) Sorafenib (IC50, nM)
FGFR4 75.3 360
FGFR1>100048025
FGFR2>1000130040
FGFR3>1000110030
VEGFR2Not Reported58090
PDGFRβNot Reported210050
c-KitNot ReportedNot Reported70
RETNot ReportedNot Reported40

Data for Compound 6O and comparative data for BLU-9931 are derived from a 2022 study on aminodimethylpyrimidinol derivatives.[1] Sorafenib data is from established literature.

Cellular Activity in Hepatocellular Carcinoma (HCC) Models

Beyond enzymatic inhibition, a compound's efficacy in a cellular context is crucial. The following table summarizes the anti-proliferative activity of Compound 6O and BLU-9931 in an HCC cell line (Hep3B) that is dependent on FGFR4 signaling.

Compound Cell Line Assay IC50 (µM)
Compound 6OHep3BCell Viability0.98
BLU-9931Hep3BCell Viability0.25

Data derived from a 2022 study.[1]

Experimental Protocols

Detailed and reproducible methodologies are fundamental to drug discovery research. Below are representative protocols for the key experiments cited in this guide.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the displacement of a fluorescent tracer from the ATP-binding site of the kinase by the test compound.

  • Reagents: Kinase (e.g., recombinant human FGFR4), Eu-labeled anti-tag antibody, Alexa Fluor™-labeled kinase tracer, test compounds.

  • Procedure:

    • Prepare a dilution series of the test compounds in assay buffer.

    • In a 384-well plate, combine the kinase, Eu-labeled antibody, and test compound. Incubate for 60 minutes at room temperature.

    • Add the fluorescent tracer and incubate for another 60 minutes.

    • Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The TR-FRET signal is inversely proportional to the amount of tracer displaced. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic model.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses cell metabolic activity, which serves as a proxy for cell viability.

  • Reagents: HCC cell line (e.g., Hep3B), cell culture medium, test compounds, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, solubilization buffer (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound for 72 hours.

    • Add MTT solution to each well and incubate for 4 hours, allowing viable cells to convert MTT to formazan crystals.

    • Add solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Absorbance values are normalized to untreated controls. IC50 values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualized Pathways and Workflows

Visual diagrams are essential for understanding complex biological pathways and experimental processes. The following diagrams were generated using the DOT language.

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 FGFR4 FGFR4 FGF19->FGFR4 Binds KLB Klotho-β FGFR4->KLB Co-receptor FRS2 FRS2 FGFR4->FRS2 Phosphorylates GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation Inhibitor FGFR4 Inhibitor (e.g., Compound 6O) Inhibitor->FGFR4 Inhibits Kinase_Inhibitor_Workflow cluster_discovery Discovery & Screening cluster_characterization In Vitro Characterization cluster_cellular Cellular & Preclinical HTS High-Throughput Screen (Primary Assay) Hit_Val Hit Validation HTS->Hit_Val IC50 IC50 Determination (Dose-Response) Hit_Val->IC50 Selectivity Kinase Selectivity Panel IC50->Selectivity MoA Mechanism of Action (e.g., Binding Assay) IC50->MoA Cell_Assay Cellular Potency (e.g., MTT, Western Blot) MoA->Cell_Assay In_Vivo In Vivo Efficacy (Xenograft Models) Cell_Assay->In_Vivo Tox Toxicology Studies In_Vivo->Tox

References

Uncharted Territory: The Biological Activity of 2-Amino-5-iodo-6-methyl-4-pyrimidinol Awaits Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel bioactive compounds is a continuous endeavor. While the pyrimidine scaffold is a well-established pharmacophore present in numerous approved drugs, the specific biological activity of 2-Amino-5-iodo-6-methyl-4-pyrimidinol (CAS No. 22294-57-1) remains largely undefined in publicly accessible scientific literature.

Despite extensive searches of chemical and biological databases, no experimental data detailing the biological effects, mechanism of action, or potential therapeutic targets of this particular molecule could be identified. This lack of information presents both a challenge and an opportunity for the scientific community. The unique substitution pattern of an iodo group at the 5-position, a methyl group at the 6-position, and an amino group at the 2-position of the pyrimidinol ring suggests the potential for distinct biological properties.

The Pyrimidine Precedent: A Landscape of Diverse Bioactivity

The broader family of pyrimidine derivatives has a rich history in medicinal chemistry, demonstrating a wide array of pharmacological activities. These compounds are known to interact with various biological targets, leading to therapeutic effects in oncology, infectious diseases, and inflammatory conditions. Notably, different substitution patterns on the pyrimidine ring are critical in determining their specific biological roles.

For instance, fused pyrimidine ring systems like pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines have been extensively investigated as potent inhibitors of key enzymes such as dihydrofolate reductase (DHFR) and various protein kinases. These activities are foundational to their use as antifolate agents in cancer chemotherapy and as targeted kinase inhibitors, respectively.

Potential Avenues for Investigation

Given the structural features of this compound, several hypotheses for its potential biological activity can be proposed, providing a roadmap for future research.

As a Potential Kinase Inhibitor

The 2-aminopyrimidine core is a common feature in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases. The substituents at the 4, 5, and 6 positions can then be tailored to achieve potency and selectivity for specific kinases.

Experimental Workflow for Kinase Inhibition Screening:

G cluster_prep Compound Preparation cluster_assay Kinase Assay Panel cluster_analysis Data Analysis Compound This compound (Test Compound) Assay Incubate Compound with a Panel of Purified Kinases and ATP Compound->Assay Controls Known Kinase Inhibitors (Positive Controls) Controls->Assay Detection Measure Kinase Activity (e.g., Phosphorylation of Substrate) Assay->Detection IC50 Determine IC50 Values for Active Compounds Detection->IC50 Selectivity Assess Kinase Selectivity Profile IC50->Selectivity

Caption: Workflow for screening for kinase inhibitor activity.

As a Potential Antifolate Agent

The 2-amino-4-pyrimidinol substructure is also present in molecules that interfere with folate metabolism. These antifolate agents typically inhibit enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase (TS), which are essential for nucleotide biosynthesis.

Folate Metabolism Pathway and Potential Inhibition:

G DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ dUMP dUMP THF->dUMP dTMP dTMP dUMP->dTMP Methylene-THF -> DHF DHFR Dihydrofolate Reductase (DHFR) TS Thymidylate Synthase (TS) Compound This compound Compound->DHFR Inhibition? Compound->TS Inhibition?

Caption: Simplified folate metabolism pathway highlighting potential targets.

Conclusion: A Call for Empirical Validation

Without empirical data, any discussion of the biological activity of this compound remains speculative. The information presented here is intended to provide a foundational context based on the known activities of structurally related compounds and to propose logical starting points for investigation.

The scientific community is encouraged to undertake the necessary experimental work to elucidate the biological profile of this compound. Such studies would include, but not be limited to:

  • In vitro screening: Testing the compound against a broad panel of biological targets, such as kinases, metabolic enzymes, and receptors.

  • Cell-based assays: Evaluating the effect of the compound on various cellular processes, including proliferation, apoptosis, and signaling pathways in different cell lines.

  • Mechanism of action studies: Once a biological activity is identified, further experiments to determine the precise molecular mechanism would be crucial.

The validation of the biological activity of this compound could potentially uncover a novel pharmacological agent with therapeutic applications. The path to this discovery begins with the fundamental experimental work that is currently absent from the scientific record.

A Comparative Analysis of 2-Amino-5-iodo-6-methyl-4-pyrimidinol and its Non-iodinated Analog, 2-Amino-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of medicinal chemistry and drug discovery, the strategic modification of molecular scaffolds is a cornerstone of developing novel therapeutic agents. The pyrimidine core, in particular, is a privileged structure found in numerous biologically active compounds. This guide provides a detailed comparison of 2-Amino-5-iodo-6-methyl-4-pyrimidinol and its non-iodinated counterpart, 2-Amino-6-methyl-4-pyrimidinol, offering insights into their chemical properties and potential biological significance. While direct comparative experimental data is limited in publicly available literature, this guide synthesizes existing information and provides a framework for their potential differential effects.

Chemical and Physical Properties

A summary of the known chemical and physical properties of both compounds is presented in Table 1. The introduction of an iodine atom is expected to significantly increase the molecular weight and may influence properties such as melting point, solubility, and lipophilicity.

Table 1: Comparison of Chemical and Physical Properties

Property2-Amino-6-methyl-4-pyrimidinolThis compound
CAS Number 3977-29-5[1]22294-57-1[2][3]
Molecular Formula C₅H₇N₃O[1][4]C₅H₆IN₃O[2]
Molecular Weight 125.13 g/mol [1][4]251.03 g/mol [2]
Appearance White to almost white powder/crystal[1]Solid or liquid (data from suppliers)[3]
Melting Point >300 °C[1]Not reported
Solubility Log10ws: -0.66 (Crippen Method)[4]Not reported
Octanol/Water Partition Coefficient (LogP) 0.073 (Crippen Method)[4]Not reported

Synthesis and Spectral Data

2-Amino-6-methyl-4-pyrimidinol is commercially available and its synthesis is well-documented. A common method involves the condensation of ethyl acetoacetate with guanidine.[1]

This compound is not as widely characterized in the literature. However, a plausible synthetic route involves the direct iodination of the non-iodinated precursor. A general method for the iodination of a similar pyrimidinone has been described using N-iodosuccinimide (NIS) in glacial acetic acid.[5] This suggests a feasible pathway for the synthesis of the iodinated analog.

The following diagram illustrates a potential synthetic pathway for this compound.

Synthesis 2-Amino-6-methyl-4-pyrimidinol 2-Amino-6-methyl-4-pyrimidinol This compound This compound 2-Amino-6-methyl-4-pyrimidinol->this compound  N-Iodosuccinimide (NIS) Glacial Acetic Acid, 70°C  

Caption: Proposed synthesis of this compound.

Spectral data for 2-Amino-6-methyl-4-pyrimidinol has been reported, confirming its structure.[1]

  • ¹H NMR (400 MHz, CDCl₃): δ 11.09 (s, 1H, OH), 5.92 (s, 2H, NH₂), 5.14 (s, 1H, Ar-H), 2.14 (s, 3H, Ar-CH₃).[1]

  • ¹³C NMR (100 MHz, CDCl₃): δ 162.3, 161.1, 155.3, 102.5, 23.9.[1]

  • ESI-MS: m/z 126.07 [M+H]⁺.[1]

  • IR data is also available from the NIST WebBook.[6]

Potential Biological Activity and the Impact of Iodination

While no specific biological activity data was found for this compound, the introduction of a halogen atom, particularly iodine, onto a pharmacophore can have profound effects on its biological profile.

  • Increased Potency: Halogenation can enhance binding affinity to biological targets through various mechanisms, including halogen bonding, leading to increased potency.

  • Altered Selectivity: The steric and electronic changes resulting from iodination can alter the selectivity of a compound for different receptors or enzymes.

  • Improved Pharmacokinetics: The increased lipophilicity associated with iodination can affect absorption, distribution, metabolism, and excretion (ADME) properties.

  • Antimicrobial and Antitumor Properties: Many halogenated pyrimidine derivatives have demonstrated significant antimicrobial and antitumor activities. For instance, 5-substituted 2,4-diamino-6-methylpyrimidines have been investigated for their antitumor effects.[7]

The diagram below illustrates a hypothetical workflow for a comparative biological evaluation of the two compounds.

Experimental_Workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_analysis Data Analysis Non-iodinated Analog Non-iodinated Analog Antimicrobial Assay (MIC) Antimicrobial Assay (MIC) Non-iodinated Analog->Antimicrobial Assay (MIC) Antitumor Assay (IC50) Antitumor Assay (IC50) Non-iodinated Analog->Antitumor Assay (IC50) Enzyme Inhibition Assay (Ki) Enzyme Inhibition Assay (Ki) Non-iodinated Analog->Enzyme Inhibition Assay (Ki) Iodinated Analog Iodinated Analog Iodinated Analog->Antimicrobial Assay (MIC) Iodinated Analog->Antitumor Assay (IC50) Iodinated Analog->Enzyme Inhibition Assay (Ki) Comparative Potency Comparative Potency Antimicrobial Assay (MIC)->Comparative Potency Antitumor Assay (IC50)->Comparative Potency Enzyme Inhibition Assay (Ki)->Comparative Potency Selectivity Profile Selectivity Profile Comparative Potency->Selectivity Profile Structure-Activity Relationship (SAR) Structure-Activity Relationship (SAR) Selectivity Profile->Structure-Activity Relationship (SAR)

Caption: Hypothetical workflow for comparative biological evaluation.

Experimental Protocols

Synthesis of 2-Amino-6-methyl-4-pyrimidinol: A general procedure involves dissolving guanidine in an acetone/ethanol solvent mixture. An acetone/ethanol solution of ethyl acetoacetate is then added dropwise, and the reaction mixture is stirred at room temperature for 10 hours. The resulting solid product is isolated by filtration and recrystallized from acetic acid.[1]

Proposed Synthesis of this compound: Based on a similar reaction, a potential protocol would involve dissolving 2-Amino-6-methyl-4-pyrimidinol in glacial acetic acid. N-iodosuccinimide (NIS) would then be added, and the reaction mixture heated (e.g., to 70°C) for several hours.[5] The product could then be isolated and purified using standard techniques such as crystallization or chromatography.

Hypothetical In Vitro Antimicrobial Assay (Minimum Inhibitory Concentration - MIC): The MIC of each compound against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) would be determined using a broth microdilution method according to CLSI guidelines. The compounds would be serially diluted in a 96-well plate containing bacterial suspension in a suitable broth. The MIC would be defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after incubation.

Conclusion

The available data indicates that 2-Amino-6-methyl-4-pyrimidinol is a well-characterized compound, while its 5-iodo analog remains largely unexplored. The introduction of iodine at the 5-position of the pyrimidine ring is anticipated to significantly alter the physicochemical and biological properties of the parent molecule. Based on the known effects of halogenation in medicinal chemistry, this compound represents a promising candidate for further investigation as a potential therapeutic agent. Direct comparative studies are warranted to elucidate the precise impact of this structural modification and to unlock the full potential of this class of compounds.

The following diagram illustrates the logical relationship and the key difference between the two compounds.

Logical_Relationship A 2-Amino-6-methyl-4-pyrimidinol C Iodination at C5 position A->C B This compound C->B

Caption: Structural relationship between the two pyrimidinol analogs.

References

Unveiling Molecular Architecture: A Comparative Guide to the Structural Confirmation of 2-Amino-5-iodo-6-methyl-4-pyrimidinol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography against other common analytical techniques for the structural confirmation of 2-Amino-5-iodo-6-methyl-4-pyrimidinol derivatives, a class of compounds with significant potential in medicinal chemistry.

X-ray crystallography stands as the gold standard for unambiguous solid-state structure determination, providing precise atomic coordinates and insights into intermolecular interactions. However, a comprehensive structural analysis often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, which offer valuable information about the molecule's structure in solution and its functional groups, respectively. This guide presents a side-by-side comparison of the data obtained from these methods, supported by detailed experimental protocols.

At a Glance: Comparing Structural Elucidation Techniques

To illustrate the strengths of each technique, the following tables summarize key data points for pyrimidine derivatives closely related to this compound. Due to the limited availability of a complete dataset for a single derivative, data from highly analogous compounds are presented to provide a representative comparison.

Table 1: X-ray Crystallographic Data for 5-Iodopyrimidin-2-amine [1]

ParameterValue
Chemical FormulaC₄H₄IN₃
Molecular Weight221.00
Crystal SystemOrthorhombic
Space GroupCmca
a (Å)7.9088 (7)
b (Å)8.3617 (10)
c (Å)18.3821 (16)
α (°)90
β (°)90
γ (°)90
Volume (ų)1215.6 (2)
Z8
Density (calculated) (Mg m⁻³)2.415
Absorption Coefficient (mm⁻¹)5.16
F(000)816

Table 2: Spectroscopic Data for a Representative Iodo-Amino-Heterocycle (5-iodopyridin-2-amine) [2]

TechniqueParameterObserved Value
¹H NMR Chemical Shift (δ)6.4 - 8.0 ppm
¹³C NMR Chemical Shift (δ)110 - 160 ppm
FT-IR N-H stretch3400-3250 cm⁻¹ (typically two bands for primary amines)[3]
N-H bend (primary amines)1650-1580 cm⁻¹[3]
C-N stretch (aromatic)1335-1250 cm⁻¹[3]

The Unambiguous Answer: X-ray Crystallography

X-ray crystallography provides a definitive three-dimensional map of a molecule's structure in the solid state. The resulting electron density map allows for the precise determination of bond lengths, bond angles, and torsional angles, as well as the visualization of intermolecular interactions such as hydrogen bonding and π-stacking, which are crucial for understanding crystal packing and designing new materials.

Complementary Insights from Spectroscopy

While X-ray crystallography offers unparalleled detail in the solid state, spectroscopic methods provide critical information about the molecule's structure and behavior in solution, which is often more relevant to its biological activity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide information about the chemical environment of hydrogen and carbon atoms, respectively. The chemical shifts, coupling constants, and integration of signals help to elucidate the connectivity of atoms and the overall topology of the molecule in solution.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds, such as N-H, C=O, and C-N bonds, providing a molecular fingerprint.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the data and appreciating the strengths and limitations of each technique.

Synthesis of 2-Amino-5-iodo-3-methyl-6-phenyl-4-pyrimidinone

A representative synthesis for a derivative in this class involves the iodination of a pyrimidinone precursor. To a solution of 2-amino-3-methyl-6-phenyl-4-pyrimidinone (8.95 mM) in glacial acetic acid (75 ml), N-iodosuccinimide (8.8 mM) is added. The reaction mixture is then heated to 70°C for 5 hours to yield the iodinated product.[4]

Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are essential for successful X-ray diffraction analysis. A common method is the slow evaporation of a saturated solution of the compound in a suitable solvent, such as tetrahydrofuran (THF).[5]

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Monochromatic X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.[1]

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, high-resolution crystal structure.[5]

Spectroscopic Analysis
  • NMR Spectroscopy: The purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 400 MHz or higher.

  • IR Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed as a thin film. The IR spectrum is then recorded using a Fourier-transform infrared (FT-IR) spectrometer.[6]

Visualizing the Workflow

The process of determining and confirming the structure of a novel compound follows a logical progression, from its initial synthesis to its full characterization.

structure_determination_workflow General Workflow for Structure Determination cluster_synthesis Synthesis & Purification cluster_characterization Structural Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Pyrimidinol Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification spectroscopy Spectroscopic Analysis (NMR, IR, MS) purification->spectroscopy Initial Characterization crystallography Single-Crystal X-ray Diffraction purification->crystallography Definitive Structure data_analysis Data Analysis & Interpretation spectroscopy->data_analysis crystallography->data_analysis structure_elucidation Final Structure Elucidation data_analysis->structure_elucidation

References

Navigating the Structure-Activity Landscape of 2-Aminopyrimidine Analogs as Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-aminopyrimidine analogs, a scaffold of significant interest in the development of kinase inhibitors for oncology.

While specific SAR studies on 2-Amino-5-iodo-6-methyl-4-pyrimidinol are not extensively available in the public domain, a wealth of information exists for structurally related 2-aminopyrimidine derivatives. This guide focuses on analogs targeting key oncogenic kinases, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to facilitate a deeper understanding of their therapeutic potential.

I. Comparative Analysis of 2-Aminopyrimidine Analogs as Kinase Inhibitors

The 2-aminopyrimidine core serves as a versatile scaffold for the design of potent and selective kinase inhibitors. Modifications at various positions of the pyrimidine ring and the pendant amino group have profound effects on their inhibitory activity and selectivity. This section compares the SAR of different series of 2-aminopyrimidine analogs against prominent cancer targets like Aurora kinases and Janus kinases (JAK).

A. Aurora Kinase Inhibitors

Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis. Their overexpression is frequently observed in various cancers, making them attractive therapeutic targets. The 2-aminopyrimidine scaffold has been extensively explored for the development of Aurora kinase inhibitors.

A series of N-trisubstituted pyrimidine derivatives has been shown to exhibit potent inhibition of Aurora kinases A and B (AURKA and AURKB)[1]. The general structure involves substitutions at the 2, 4, and 6 positions of the pyrimidine ring.

Table 1: Structure-Activity Relationship of N-Trisubstituted Pyrimidine Analogs as Aurora Kinase Inhibitors [1]

CompoundR1 (at C4)R2 (at C2)R3 (at C6)AURKA IC50 (µM)AURKB IC50 (µM)
38j 3-chloro-4-fluorophenylamino3-amino-5-methyl-1H-pyrazol-1-ylH0.0071 0.0257
38e 3,4-dichlorophenylamino3-amino-5-methyl-1H-pyrazol-1-ylH0.0330.050
38h 3,4-difluorophenylamino3-amino-5-methyl-1H-pyrazol-1-ylH0.0170.0892
38g 4-fluorophenylamino3-amino-5-methyl-1H-pyrazol-1-ylH0.0230.0751
38f 3-fluorophenylamino3-amino-5-methyl-1H-pyrazol-1-ylH0.0250.102
38b 3,4-methylenedioxyphenylamino3-amino-5-methyl-1H-pyrazol-1-ylH0.0200.091
38a 3,4-dimethoxyphenylamino3-amino-5-methyl-1H-pyrazol-1-ylH0.0380.452

Key SAR Observations for Aurora Kinase Inhibitors:

  • Substitution at C4: The nature and substitution pattern of the aryl amino group at the C4 position are critical for potent activity. Halogen substitutions on the phenyl ring, particularly a combination of chlorine and fluorine (as in 38j ), lead to the most potent inhibition of both AURKA and AURKB. Dichloro (38e ) and difluoro (38h ) substitutions also confer significant potency.

  • Substitution at C2: A 3-amino-5-methyl-1H-pyrazol-1-yl group at the C2 position appears to be a favorable moiety for Aurora kinase inhibition within this series.

  • Selectivity: While many compounds in this series inhibit both AURKA and AURKB, some variations in selectivity are observed. For instance, compound 38j is more potent against AURKA, whereas 38a shows a greater preference for AURKA over AURKB.

B. Janus Kinase (JAK) Inhibitors

The JAK family of tyrosine kinases plays a critical role in cytokine signaling pathways that are often dysregulated in inflammatory diseases and cancers. Selective JAK inhibitors are therefore of significant therapeutic interest.

A series of pyrimidine compounds has been identified as potent JAK1 inhibitors with selectivity over JAK2[2].

Table 2: Structure-Activity Relationship of Pyrimidine Analogs as JAK1 Inhibitors [2]

CompoundR GroupIL-2 induced STAT5 phosphorylation IC50 (nM)EPO induced STAT5 phosphorylation (JAK2) IC50 (nM)Selectivity (JAK2/JAK1)
21 3-(trifluoromethyl)phenyl21844-fold
32 3-(difluoromethyl)phenyl923026-fold
33 3-(fluoromethyl)phenyl1331024-fold

Key SAR Observations for JAK1 Inhibitors:

  • Trifluoromethyl Group: The presence of a trifluoromethyl group on the phenyl ring is a key feature for potent JAK1 inhibition. However, this moiety was associated with time-dependent inhibition of CYP3A4, a critical drug-metabolizing enzyme[2].

  • Reduction of Fluoro Atoms: Reducing the number of fluorine atoms in the methyl group (difluoromethyl and fluoromethyl) successfully mitigated the CYP3A4 inhibition while maintaining potent JAK1 inhibitory activity and improving selectivity over JAK2[2]. This highlights a crucial aspect of drug design where metabolic liabilities must be addressed alongside potency and selectivity.

II. Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of SAR data. Below are representative protocols for key assays used in the evaluation of 2-aminopyrimidine analogs as kinase inhibitors.

A. Aurora Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)

This assay quantitatively measures the amount of ATP remaining in solution following a kinase reaction. A decrease in ATP corresponds to higher kinase activity.

  • Reaction Setup: A reaction mixture is prepared containing the Aurora kinase enzyme, a suitable substrate (e.g., a peptide substrate), and ATP in a kinase buffer.

  • Compound Incubation: The test compounds (2-aminopyrimidine analogs) are serially diluted and added to the reaction mixture. The reaction is initiated by the addition of the enzyme or ATP.

  • Incubation: The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., room temperature or 30°C).

  • ATP Detection: An equal volume of Kinase-Glo® Reagent is added to each well. This reagent simultaneously terminates the kinase reaction and generates a luminescent signal from the remaining ATP.

  • Signal Measurement: The plate is incubated for a short period (e.g., 10 minutes) to stabilize the luminescent signal, which is then measured using a luminometer.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

B. Cell Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.

  • Cell Seeding: Cancer cell lines (e.g., HeLa, A549) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for a few hours (e.g., 4 hours) at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Formazan Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. EC50 values (the concentration of compound that inhibits cell proliferation by 50%) are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

III. Visualizing Biological Pathways and Experimental Workflows

Graphical representations are invaluable tools for understanding complex biological processes and experimental designs. The following diagrams, created using the DOT language, illustrate a simplified Aurora kinase signaling pathway and a typical workflow for SAR studies.

Aurora_Kinase_Signaling_Pathway cluster_G1_S G1/S Phase cluster_G2_M G2/M Phase cluster_M_Phase M Phase (Mitosis) G1_S G1/S Transition AURKA Aurora Kinase A (AURKA) G1_S->AURKA activates Centrosome_Maturation Centrosome Maturation Spindle_Assembly Spindle Assembly G2_M_Checkpoint G2/M Checkpoint Chromosome_Condensation Chromosome Condensation G2_M_Checkpoint->Chromosome_Condensation Chromosome_Segregation Chromosome Segregation Cytokinesis Cytokinesis AURKA->Centrosome_Maturation AURKA->Spindle_Assembly AURKA->G2_M_Checkpoint AURKB Aurora Kinase B (AURKB) AURKB->Chromosome_Condensation AURKB->Chromosome_Segregation AURKB->Cytokinesis Inhibitor 2-Aminopyrimidine Inhibitor Inhibitor->AURKA Inhibitor->AURKB

Caption: Simplified signaling pathway of Aurora kinases A and B in cell cycle progression.

SAR_Workflow cluster_Design Design & Synthesis cluster_Screening In Vitro Screening cluster_Analysis Data Analysis & Iteration Lead_Identification Lead Compound (2-Aminopyrimidine Scaffold) Analog_Design Analog Design (Systematic Modifications) Lead_Identification->Analog_Design Synthesis Chemical Synthesis Analog_Design->Synthesis Kinase_Assay Biochemical Kinase Assay (e.g., Kinase-Glo) Synthesis->Kinase_Assay Cell_Assay Cell-Based Proliferation Assay (e.g., MTT) Synthesis->Cell_Assay Data_Collection IC50 / EC50 Determination Kinase_Assay->Data_Collection Cell_Assay->Data_Collection SAR_Analysis Structure-Activity Relationship Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Design Iterative Design Cycle

Caption: A typical workflow for structure-activity relationship (SAR) studies.

IV. Conclusion and Future Directions

The 2-aminopyrimidine scaffold remains a highly privileged structure in the design of kinase inhibitors. The SAR studies highlighted in this guide demonstrate that subtle modifications to this core can lead to significant improvements in potency, selectivity, and drug-like properties. The development of potent Aurora kinase and JAK inhibitors from this class underscores its therapeutic potential.

Future research in this area will likely focus on:

  • Improving Selectivity: Designing analogs with higher selectivity for specific kinases to minimize off-target effects and improve safety profiles.

  • Overcoming Resistance: Developing next-generation inhibitors that are active against known resistance mutations.

  • Exploring Novel Targets: Expanding the application of the 2-aminopyrimidine scaffold to other kinase targets implicated in cancer and other diseases.

  • Advanced Drug Delivery: Investigating novel formulations and delivery systems to enhance the pharmacokinetic and pharmacodynamic properties of these compounds.

By leveraging the insights from comprehensive SAR studies, researchers can continue to refine and optimize 2-aminopyrimidine-based compounds, paving the way for the development of more effective and safer targeted therapies.

References

comparing the efficacy of different synthetic routes to 2-Amino-5-iodo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the synthetic pathways to 2-Amino-5-iodo-6-methyl-4-pyrimidinol, a valuable heterocyclic compound. The primary route detailed is a two-step synthesis involving the initial formation of a pyrimidinol precursor followed by iodination. This guide offers experimental protocols, quantitative data, and visual diagrams to facilitate a comprehensive understanding of the available methods.

Route 1: Two-Step Synthesis

The most established and experimentally supported method for the synthesis of this compound is a two-step process. This pathway begins with the synthesis of the precursor, 2-Amino-6-methyl-4-pyrimidinol, which is subsequently iodinated.

Step 1: Synthesis of 2-Amino-6-methyl-4-pyrimidinol

The initial step involves the condensation of a β-ketoester, ethyl acetoacetate, with guanidine. This reaction is a well-established method for the formation of the pyrimidine ring.

Step 2: Iodination of 2-Amino-6-methyl-4-pyrimidinol

The introduction of the iodine atom at the 5-position of the pyrimidine ring is a crucial step. The electron-rich nature of the 2-aminopyrimidine ring system facilitates electrophilic substitution. Two primary iodinating agents are considered for this transformation: N-Iodosuccinimide (NIS) and Iodine Monochloride (ICl).

Quantitative Data Summary

The following table summarizes the key quantitative data for the different synthetic steps.

Route Step Reagents Solvent Temperature Reaction Time Yield Purity
Route 1 1. Precursor Synthesis Ethyl acetoacetate, Guanidine hydrochloride, Sodium ethoxideEthanolReflux4-6 hoursHigh (typical)Good
Route 1 2a. Iodination with NIS 2-Amino-6-methyl-4-pyrimidinol, N-IodosuccinimideGlacial Acetic Acid70°C5 hoursGood (by analogy)High
Route 1 2b. Iodination with ICl 2-Amino-6-methyl-4-pyrimidinol, Pyridine-Iodine Monochloride ComplexDichloromethaneRoom Temperature2-4 hoursVariable (requires optimization)Good

Experimental Protocols

Route 1, Step 1: Synthesis of 2-Amino-6-methyl-4-pyrimidinol
  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal (1 equivalent) in absolute ethanol under an inert atmosphere.

  • Addition of Guanidine: To the freshly prepared sodium ethoxide solution, add guanidine hydrochloride (1 equivalent). Stir the mixture for 30 minutes at room temperature.

  • Addition of β-Ketoester: Add ethyl acetoacetate (1 equivalent) dropwise to the reaction mixture.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Neutralize with a suitable acid (e.g., acetic acid) to precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold ethanol, and dry under vacuum to obtain 2-Amino-6-methyl-4-pyrimidinol.

Route 1, Step 2a: Iodination with N-Iodosuccinimide (NIS)
  • Dissolution: In a round-bottom flask, dissolve 2-Amino-6-methyl-4-pyrimidinol (1 equivalent) in glacial acetic acid.[1]

  • Addition of NIS: Add N-iodosuccinimide (1 equivalent) to the solution.[1]

  • Reaction: Heat the reaction mixture to 70°C and stir for 5 hours.[1] Monitor the reaction by TLC.

  • Work-up: After the reaction is complete, pour the mixture into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield pure this compound.

Route 1, Step 2b: Iodination with Pyridine-Iodine Monochloride (Py-ICl) Complex
  • Preparation of Reagent: Prepare the Pyridine-Iodine Monochloride complex by adding iodine monochloride to a solution of pyridine in dichloromethane at 0°C.

  • Reaction: Dissolve 2-Amino-6-methyl-4-pyrimidinol (1 equivalent) in dichloromethane. Add the Py-ICl complex (1.1 equivalents) portion-wise at room temperature.

  • Stirring: Stir the reaction mixture for 2-4 hours, monitoring by TLC.

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer.

  • Isolation: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain this compound.

Mandatory Visualizations

Synthetic_Pathway_to_2_Amino_5_iodo_6_methyl_4_pyrimidinol cluster_start Starting Materials cluster_precursor Step 1: Precursor Synthesis cluster_iodination Step 2: Iodination Ethyl acetoacetate Ethyl acetoacetate Condensation Condensation Ethyl acetoacetate->Condensation Guanidine Guanidine Guanidine->Condensation 2-Amino-6-methyl-4-pyrimidinol 2-Amino-6-methyl-4-pyrimidinol Condensation->2-Amino-6-methyl-4-pyrimidinol Sodium Ethoxide, Ethanol, Reflux Electrophilic Iodination Electrophilic Iodination 2-Amino-6-methyl-4-pyrimidinol->Electrophilic Iodination NIS, Acetic Acid, 70°C or Py-ICl, DCM, RT This compound This compound Electrophilic Iodination->this compound

Caption: Overall synthetic pathway to this compound.

Iodination_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Precursor 2-Amino-6-methyl-4-pyrimidinol Sigma Complex Sigma Complex Precursor->Sigma Complex Electrophilic Attack Iodinating Agent I+ source (e.g., from NIS) Iodinating Agent->Sigma Complex Final Product This compound Sigma Complex->Final Product Deprotonation

References

Comparative Cross-Reactivity Profiling of 2-Amino-5-iodo-6-methyl-4-pyrimidinol and Structurally Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential cross-reactivity profile of 2-Amino-5-iodo-6-methyl-4-pyrimidinol. Due to the limited publicly available experimental data for this specific molecule, this guide leverages cross-reactivity data from structurally related compounds containing a pyrimidine core, a common scaffold in kinase inhibitors. This approach allows for an inferred potential kinase inhibition profile and highlights likely off-target interactions.

Introduction

This compound belongs to the 2-aminopyrimidine class of compounds, a privileged scaffold in medicinal chemistry known for its interaction with the ATP-binding site of various protein kinases. The substitution pattern on the pyrimidine ring, including the 2-amino group, the 6-methyl group, and the 5-iodo substituent, influences the compound's binding affinity and selectivity across the human kinome. Understanding the potential for off-target binding is crucial for assessing the compound's suitability as a chemical probe or a therapeutic lead.

Inferred Kinase Target and Cross-Reactivity Profile

Based on the analysis of structurally similar public compounds, this compound is predicted to primarily target protein kinases. The 2-aminopyrimidine core is a well-established hinge-binding motif. To provide a comparative landscape, we present kinome-wide selectivity data for Sunitinib , a multi-targeted receptor tyrosine kinase inhibitor, and AZ13705339 , a selective p21-activated kinase 1 (PAK1) inhibitor. Both compounds, while structurally more complex, share heterocyclic cores that provide insights into potential interactions of the user's compound of interest.

Sunitinib is known to inhibit Adaptor-Associated Kinase 1 (AAK1) and Cyclin G-Associated Kinase (GAK)[1][2]. AAK1 and GAK are serine/threonine kinases that play a role in clathrin-mediated endocytosis[1][2][3]. A screen of 144 clinical kinase inhibitors revealed that Numb-associated kinases (NAKs), including AAK1 and GAK, are often inhibited by approved or investigational drugs[4].

Data Presentation: Comparative Kinase Inhibition

The following tables summarize the kinase inhibition profiles of Sunitinib and AZ13705339. This data can be used to infer potential primary targets and off-target effects for this compound.

Table 1: Selectivity Profile of Sunitinib against a Panel of Numb-Associated Kinases (NAKs)

KinaseDissociation Constant (Kd) in nM
AAK111
GAK3.1
BIKENot reported
MPSK1Not reported

Data sourced from a study on AAK1 inhibitors[1][2].

Table 2: Kinome Scan Selectivity Profile of AZ13705339 (100 nM screen)

Kinase Target% InhibitionIC50 (nM)
PAK1 >80 0.3
PAK2>802.5
LCK>803.6
SRC>804.2
YES1>804.5
FYN>805.2
LYN>806.4
HCK>808.1
FGR>8011
PAK4<808800
KDR (VEGFR2)<80>10000
FGFR1<80>10000

Data extracted from a study on the optimization of bis-anilino pyrimidine PAK1 inhibitors[5]. The table shows kinases with greater than 80% inhibition in the initial screen and their corresponding IC50 values, highlighting the selectivity against key anti-targets.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of cross-reactivity profiling data.

KINOMEscan™ Assay Protocol

The KINOMEscan™ platform is a high-throughput affinity binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Principle: The assay is based on a competitive binding format. A test compound is competed against an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is measured, which is inversely proportional to the affinity of the test compound.

Methodology:

  • Kinase Fusion Proteins: Kinases are produced as fusion proteins with a DNA tag.

  • Immobilized Ligand: A proprietary, broadly selective kinase inhibitor is immobilized on a solid support.

  • Competitive Binding: The DNA-tagged kinase, the test compound, and the immobilized ligand are incubated together to allow binding to reach equilibrium.

  • Washing: The solid support is washed to remove unbound proteins.

  • Elution and Quantification: The kinase bound to the solid support is eluted and the amount of the DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase recovered is compared to a control (DMSO vehicle), and the results are typically expressed as a percentage of control or converted to a dissociation constant (Kd).

Further details on the KINOMEscan™ technology can be found on the Eurofins Discovery website.

In Vitro Kinase Inhibition Assay (IC50 Determination)

Principle: These assays measure the ability of a compound to inhibit the enzymatic activity of a kinase. The IC50 value represents the concentration of the inhibitor required to reduce the kinase activity by 50%.

Methodology:

  • Reaction Mixture: A reaction mixture is prepared containing the purified kinase, a specific substrate (peptide or protein), ATP (often at or near the Km concentration), and a suitable buffer with necessary cofactors (e.g., Mg2+).

  • Inhibitor Addition: The test compound is added at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific period.

  • Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA to chelate Mg2+.

  • Detection of Product Formation: The amount of phosphorylated substrate is quantified. Common detection methods include:

    • Radiometric assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.

    • Luminescence-based assays: Measuring the amount of ADP produced using assays like ADP-Glo™.

    • Fluorescence-based assays: Using phosphorylation-specific antibodies in formats like TR-FRET or fluorescence polarization.

  • Data Analysis: The data is plotted as kinase activity versus inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Mandatory Visualization

Signaling Pathway of AAK1 and GAK in Clathrin-Mediated Endocytosis

G CargoReceptor Cargo Receptor AP2 AP-2 Complex CargoReceptor->AP2 AAK1 AAK1 AP2->AAK1 recruits Clathrin Clathrin AP2->Clathrin recruits AAK1->AP2 phosphorylates μ2 subunit GAK GAK GAK->Clathrin uncoating EndocyticVesicle Clathrin-Coated Vesicle Clathrin->EndocyticVesicle forms coat

Caption: AAK1 and GAK in clathrin-mediated endocytosis.

Experimental Workflow for Kinome-Wide Selectivity Profiling

G cluster_workflow KINOMEscan™ Workflow Compound Test Compound (e.g., this compound) BindingAssay Competitive Binding Assay Compound->BindingAssay KinasePanel Kinase Panel (DNA-tagged) KinasePanel->BindingAssay ImmobilizedLigand Immobilized Ligand ImmobilizedLigand->BindingAssay Quantification qPCR Quantification BindingAssay->Quantification DataAnalysis Data Analysis (Kd or % Inhibition) Quantification->DataAnalysis SelectivityProfile Selectivity Profile DataAnalysis->SelectivityProfile

Caption: Workflow for KINOMEscan™ selectivity profiling.

Logical Relationship of Pyrimidine Core to Kinase Inhibition

G PyrimidineCore 2-Aminopyrimidine Scaffold HingeBinding Hinge-Binding Motif PyrimidineCore->HingeBinding acts as ATPSite ATP Binding Site of Kinase HingeBinding->ATPSite interacts with KinaseInhibition Kinase Inhibition ATPSite->KinaseInhibition leads to

Caption: Pyrimidine scaffold as a kinase hinge-binder.

Conclusion

While direct experimental data for this compound is not available, the analysis of structurally related kinase inhibitors containing a pyrimidine core suggests a high likelihood of interaction with the ATP-binding site of protein kinases. The provided data for Sunitinib and a selective PAK1 inhibitor, AZ13705339, offer a comparative framework to anticipate potential primary targets and off-target effects. It is plausible that this compound could exhibit inhibitory activity against a range of kinases, and its selectivity profile would be determined by the specific interactions of its substituents with the kinase active site. For a definitive cross-reactivity profile, experimental validation using assays such as KINOMEscan™ is strongly recommended. This guide serves as a starting point for researchers to formulate hypotheses and design experiments to elucidate the biological activity of this compound.

References

Benchmarking 2-Amino-5-iodo-6-methyl-4-pyrimidinol: A Comparative Analysis Against Standard-of-Care Drugs

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide for Researchers and Drug Development Professionals

The landscape of therapeutic development is in constant evolution, with novel chemical entities continually being investigated for their potential to address unmet medical needs. One such molecule of interest is 2-Amino-5-iodo-6-methyl-4-pyrimidinol. This guide aims to provide a comprehensive comparative analysis of this compound against current standard-of-care drugs within a relevant therapeutic context. However, a thorough review of publicly available scientific literature and clinical trial databases reveals a significant gap in the biological and pharmacological data for this compound.

Presently, there are no specific in vitro or in vivo studies detailing the compound's mechanism of action, therapeutic targets, or efficacy and safety profiles. While structurally related pyrimidine derivatives have shown promise in various fields, including antiviral, anti-inflammatory, and oncology, direct experimental evidence for this compound is not available.

This guide will, therefore, focus on the potential therapeutic areas where this compound could be relevant based on the activities of similar molecules, and for which a comparative analysis against standard-of-care would be performed once data becomes available.

Potential Therapeutic Areas and Corresponding Standard-of-Care Drugs

Based on the known biological activities of analogous pyrimidinone structures, this compound could potentially be investigated for the following applications:

Antiviral Therapy

Certain 2-amino-5-halo-6-aryl-4(3H)-pyrimidinones have been identified as inducers of interferon, exhibiting antiviral properties. Should this compound demonstrate similar activity, it would be benchmarked against established antiviral agents.

Viral Indication Standard-of-Care Drugs Mechanism of Action
InfluenzaOseltamivir (Tamiflu®), Zanamivir (Relenza®)Neuraminidase Inhibitors
Herpes Simplex Virus (HSV)Acyclovir (Zovirax®), Valacyclovir (Valtrex®)Viral DNA Polymerase Inhibitors
Human Immunodeficiency Virus (HIV)Tenofovir Disoproxil Fumarate, EmtricitabineNucleoside Reverse Transcriptase Inhibitors (NRTIs)
Anti-inflammatory Treatment

Other pyrimidine derivatives have been explored for their anti-inflammatory effects. If this compound is found to modulate inflammatory pathways, it would be compared against the following standards of care:

Inflammatory Condition Standard-of-Care Drugs Mechanism of Action
Rheumatoid ArthritisMethotrexate, Adalimumab (Humira®)DMARD, TNF-alpha Inhibitor
PsoriasisUstekinumab (Stelara®), Secukinumab (Cosentyx®)IL-12/23 Inhibitor, IL-17A Inhibitor
Inflammatory Bowel DiseaseInfliximab (Remicade®), Vedolizumab (Entyvio®)TNF-alpha Inhibitor, Integrin Receptor Antagonist

Future Data Presentation and Experimental Protocols

Once experimental data for this compound becomes available, it will be crucial to present it in a structured and comparative manner.

Table 1: Comparative In Vitro Efficacy Data

Compound Target Assay Type IC50 / EC50 (nM)
This compoundTBDTBDTBD
Standard-of-Care Drug ATBDTBDTBD
Standard-of-Care Drug BTBDTBDTBD

Table 2: Comparative In Vivo Efficacy Data

Compound Animal Model Dose Efficacy Endpoint Result
This compoundTBDTBDTBDTBD
Standard-of-Care Drug ATBDTBDTBDTBD
Standard-of-Care Drug BTBDTBDTBDTBD

Table 3: Comparative Safety Profile

Compound Cell Line Assay Type CC50 (µM)
This compoundTBDCytotoxicity AssayTBD
Standard-of-Care Drug ATBDCytotoxicity AssayTBD
Standard-of-Care Drug BTBDCytotoxicity AssayTBD

Experimental Protocols

Detailed methodologies will be provided for all key experiments cited once they are available in the literature. An example of a potential experimental protocol is outlined below.

Protocol 1: In Vitro Antiviral Assay (Plaque Reduction Assay)

  • Cell Culture: Seed susceptible host cells (e.g., Vero cells for HSV) in 24-well plates and grow to confluency.

  • Compound Preparation: Prepare serial dilutions of this compound and the relevant standard-of-care antiviral drug in cell culture medium.

  • Viral Infection: Infect the cell monolayers with a known titer of the virus for 1 hour at 37°C.

  • Treatment: Remove the viral inoculum and add the different concentrations of the test compounds or the standard drug.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a CO2 incubator to allow for plaque formation.

  • Plaque Visualization: Fix the cells with methanol and stain with crystal violet.

  • Data Analysis: Count the number of plaques in each well. The concentration of the compound that reduces the number of plaques by 50% (EC50) is determined by non-linear regression analysis.

Visualizing Potential Mechanisms and Workflows

To facilitate understanding, diagrams illustrating potential signaling pathways and experimental workflows will be generated using Graphviz (DOT language) as data emerges.

Hypothetical Antiviral Mechanism of Action

Antiviral_Mechanism Virus Virus Host_Cell Host_Cell Virus->Host_Cell Enters Viral_Replication Viral_Replication Host_Cell->Viral_Replication Facilitates This compound This compound Interferon_Production Interferon_Production This compound->Interferon_Production Induces Antiviral_State Antiviral_State Interferon_Production->Antiviral_State Leads to Antiviral_State->Viral_Replication Inhibits

Caption: Hypothetical interferon-inducing antiviral mechanism.

General Experimental Workflow for In Vitro Screening

Experimental_Workflow cluster_0 Compound Preparation cluster_1 Assay cluster_2 Data Analysis Compound_Synthesis Compound_Synthesis Serial_Dilution Serial_Dilution Compound_Synthesis->Serial_Dilution Treatment Treatment Serial_Dilution->Treatment Cell_Culture Cell_Culture Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Data_Acquisition Data_Acquisition Incubation->Data_Acquisition Dose-Response_Curve Dose-Response_Curve Data_Acquisition->Dose-Response_Curve IC50_EC50_Determination IC50_EC50_Determination Dose-Response_Curve->IC50_EC50_Determination

Caption: A generalized workflow for in vitro compound screening.

Conclusion

While this compound presents a structure of potential interest based on the activities of related compounds, the current lack of published biological data prevents a direct and meaningful benchmark against standard-of-care drugs. This guide serves as a framework for the comparative analysis that will be necessary once robust preclinical data becomes available. Future research should focus on elucidating the specific biological activities and mechanism of action of this compound to determine its therapeutic potential and to enable its rigorous evaluation against existing treatment paradigms. Researchers and drug development professionals are encouraged to consult emerging literature for updates on this and similar molecules.

Comparative Docking Analysis of Pyrimidinol Derivatives Across Key Protein Active Sites

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the binding efficiencies and interaction patterns of pyrimidinol derivatives with various protein targets.

This guide provides a comparative analysis of recent docking studies on pyrimidinol derivatives, offering insights into their potential as inhibitors for a range of protein active sites implicated in diseases such as cancer, diabetes, and neurodegenerative disorders. By summarizing key quantitative data and detailing experimental methodologies, this document serves as a valuable resource for scientists engaged in drug discovery and development.

Quantitative Docking Data Summary

The following tables summarize the binding affinities and inhibitory concentrations of various pyrimidinol derivatives against a panel of protein targets as reported in recent literature. These values provide a quantitative basis for comparing the potential efficacy of different derivatives.

Table 1: Binding Energies of Pyrimidinol Derivatives Against Various Protein Targets

Derivative/CompoundTarget ProteinBinding Energy (kcal/mol)Reference
Compound 8EGFR-kinase (5Q4)-8.23[1]
Compound 14EGFR-kinase (5Q4)-7.98[1]
Co-crystalized ligandCOVID-19 Mpro-7.5[2]
Compound 4cCyclin-Dependent Kinase 2 (1HCK)-7.9[3][4]
Compound 4aCyclin-Dependent Kinase 2 (1HCK)-7.7[3][4]
Compound 4hCyclin-Dependent Kinase 2 (1HCK)-7.5[3][4]
Compound 4bCyclin-Dependent Kinase 2 (1HCK)-7.4[3][4]
Compound PY4COX-1-6.081[5]
Compound PY5COX-2-8.602[5]

Table 2: In Vitro Inhibition Data for Pyrimidinol Derivatives

Derivative/CompoundTarget Enzyme(s)IC50 / Ki ValuesReference
Synthesized pyrimidine derivativeshCA IKi: 39.16 ± 7.70–144.62 ± 26.98 nM[6][7]
Synthesized pyrimidine derivativeshCA IIKi: 18.21 ± 3.66–136.35 ± 21.48 nM[6][7]
Synthesized pyrimidine derivativesAChEKi: 33.15 ± 4.85–52.98 ± 19.86 nM[6][7]
Synthesized pyrimidine derivativesBChEKi: 31.96 ± 8.24–69.57 ± 21.27 nM[6][7]
Synthesized pyrimidine derivativesα‐glycosidaseKi: 17.37 ± 1.11–253.88 ± 39.91 nM[6][7]
Synthesized pyrimidine derivativesAldose Reductase (AR)Ki: 648.82 ± 53.74–1902.58 ± 98.90 nM[6][7]
Pyrimidine (a)Glutathione Reductase (GR)IC50: 0.968 µM[8]
4-amino-2-chloropyrimidine (b)Glutathione Reductase (GR)IC50: 0.377 µM[8]
4-amino-6-chloropyrimidine (c)Glutathione Reductase (GR)IC50: 0.374 µM[8]
4-amino-2,6-dichloropyrimidine (d)Glutathione Reductase (GR)IC50: 0.390 µM[8]
4-amino-2-chloropyrimidineGlutathione S-Transferase (GST)Ki: 0.047 ± 0.0015 µM[9]
Compound 95EGFR triple mutantIC50: 0.2 ± 0.01 μM[10]
Compound 7c, 7d, 7eSARS-CoV-2 MproPromising antiviral activity with low IC50 values[2]
Compound 4GAntioxidant (DPPH assay)IC50: 98.5µg/ml[3][4]
Compound 4BAntioxidant (DPPH assay)IC50: 117.8 µg/ml[3][4]
Compound (9)Soybean LipoxygenaseIC50 = 1.1 μM[11]
Compound (5)Soybean LipoxygenaseIC50 = 10.7 μM[11]

Experimental Protocols

The methodologies employed in the cited docking studies are crucial for interpreting the results. Below are summaries of the typical experimental protocols.

General Molecular Docking Protocol:

  • Ligand Preparation: The 3D structures of the pyrimidinol derivatives are typically drawn using software like ChemDraw and optimized.[3][12] Energy minimization is performed using tools like the Molecular Operating Environment (MOE) or LigPrep.[5][12]

  • Protein Preparation: The X-ray crystal structures of the target proteins are obtained from the Protein Data Bank (PDB). The protein structures are prepared by removing water molecules, adding hydrogen atoms, and minimizing their energy using modules like the Protein Preparation Wizard in Schrödinger.[5]

  • Docking Simulation: Software such as AutoDock Vina or Glide is used to perform the docking calculations.[2][5] The active site of the protein is defined, and the ligands are docked into this site. The docking poses are then scored based on their binding energy.[5] The accuracy of the docking protocol is often validated by redocking the co-crystalized ligand and ensuring the Root Mean Square Deviation (RMSD) is below a certain threshold (e.g., <2 Å).[2]

Logical and Pathway Relationships

The following diagrams illustrate the logical flow of a typical drug discovery workflow involving pyrimidinol derivatives and the signaling pathway context for one of the key targets, the Epidermal Growth Factor Receptor (EGFR).

experimental_workflow cluster_design Compound Design & Synthesis cluster_insilico In Silico Analysis cluster_invitro In Vitro Evaluation Design Design of Pyrimidinol Derivatives Synthesis Chemical Synthesis Design->Synthesis Characterization Spectroscopic Characterization Synthesis->Characterization Docking Molecular Docking Studies Characterization->Docking ADMET ADMET Prediction Docking->ADMET Enzyme_Assay Enzyme Inhibition Assays ADMET->Enzyme_Assay Cell_Assay Cell-Based Assays Enzyme_Assay->Cell_Assay Lead_Optimization Lead Optimization Cell_Assay->Lead_Optimization

Fig. 1: A typical drug discovery workflow for pyrimidinol derivatives.

egfr_signaling_pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Pyrimidinol_Derivative Pyrimidinol Derivative (Inhibitor) Pyrimidinol_Derivative->EGFR Downstream_Signaling Downstream Signaling Pathways (e.g., RAS-RAF-MEK-ERK) Dimerization->Downstream_Signaling Cell_Responses Cellular Responses (Proliferation, Survival) Downstream_Signaling->Cell_Responses

Fig. 2: Simplified EGFR signaling pathway and the inhibitory action of pyrimidinol derivatives.

References

Safety Operating Guide

Safe Disposal of 2-Amino-5-iodo-6-methyl-4-pyrimidinol: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-Amino-5-iodo-6-methyl-4-pyrimidinol, a halogenated organic compound. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to comply with regulatory standards.

Immediate Safety and Handling Precautions

Recommended Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Skin Protection: A lab coat and closed-toe shoes are mandatory.

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.

Hazard Summary of Structurally Similar Compounds

To provide context on potential hazards, the following table summarizes the GHS hazard classifications for 2-Amino-6-methylpyrimidin-4-one, a closely related, non-iodinated analog. The presence of iodine in this compound may alter its toxicological profile, and therefore, it should be handled with at least the same level of caution.

Hazard ClassificationGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1]
Serious Eye IrritationH319Causes serious eye irritation.[1]
Specific target organ toxicity — Single exposure (Respiratory tract irritation)H335May cause respiratory irritation.[1]

Step-by-Step Disposal Protocol

The presence of iodine classifies this compound as a halogenated organic compound . This dictates the primary disposal pathway, which involves segregation from non-halogenated waste streams to ensure proper treatment and to prevent the formation of harmful byproducts during waste processing.

Experimental Protocol for Disposal:

  • Segregation of Waste:

    • Designate a specific waste container exclusively for halogenated organic waste .

    • Never mix this compound or any other halogenated compound with non-halogenated chemical waste.

  • Container Selection and Labeling:

    • Use a chemically compatible, leak-proof container with a secure screw-top cap. A high-density polyethylene (HDPE) or glass container is generally suitable.

    • The container must be clearly labeled as "HALOGENATED HAZARDOUS WASTE" .

    • The label must also include:

      • The full chemical name: "this compound".

      • The CAS number: "22294-57-1".

      • An indication of the hazards (e.g., "Irritant").

      • The date the waste was first added to the container.

      • The name of the principal investigator or responsible person.

  • Waste Collection:

    • If the compound is in solid form, carefully transfer it to the designated waste container using a chemically resistant spatula or scoop. Avoid generating dust.

    • If it is in a solution, pour the liquid waste carefully into the container, avoiding splashes.

    • Rinse any contaminated labware (e.g., beakers, flasks) with a small amount of a suitable solvent (e.g., ethanol or acetone) and add the rinsate to the halogenated waste container. This ensures that residual amounts of the compound are captured.

  • Storage of Waste Container:

    • Keep the halogenated waste container securely closed when not in use.

    • Store the container in a designated satellite accumulation area (SAA) within the laboratory, which should be a cool, dry, and well-ventilated location away from incompatible materials.

    • Ensure the storage area has secondary containment to capture any potential leaks.

  • Final Disposal:

    • Once the waste container is full or is no longer needed, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow all institutional procedures for waste pickup requests.

Important Considerations:

  • Do Not Dispose of Down the Drain: Halogenated organic compounds should never be disposed of in the sanitary sewer system. They can be harmful to aquatic life and may interfere with wastewater treatment processes.

  • Consult Your EHS Department: Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G Disposal Workflow for this compound cluster_start cluster_ppe cluster_classify cluster_yes cluster_no cluster_label cluster_store cluster_end start Start: Have this compound Waste ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) classify 2. Classify Waste: Is it a halogenated organic compound? ppe->classify halogenated_container 3. Use Designated 'HALOGENATED HAZARDOUS WASTE' Container classify->halogenated_container  Yes (Contains Iodine) non_halogenated_container Follow protocol for non-halogenated waste classify->non_halogenated_container No yes_path Yes label_container 4. Label Container Correctly (Chemical Name, CAS#, Hazards, Date) halogenated_container->label_container no_path No store_waste 5. Store Securely in Satellite Accumulation Area label_container->store_waste end 6. Arrange for Pickup by EHS or Licensed Contractor store_waste->end

Caption: Decision workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for 2-Amino-5-iodo-6-methyl-4-pyrimidinol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 2-Amino-5-iodo-6-methyl-4-pyrimidinol. The following procedures are based on the known hazards of similar chemical structures and the general risks associated with iodinated organic compounds.

Personal Protective Equipment (PPE) Summary

PPE CategoryMinimum RequirementRationale
Eye/Face Protection Chemical safety goggles and a face shieldProtects against dust particles, splashes, and potential projectiles.
Skin Protection Nitrile gloves (or other chemically resistant gloves) and a lab coatPrevents skin contact, which may cause irritation.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulatesRecommended when handling the powder outside of a certified chemical fume hood or if dust is generated.
Additional Protection Closed-toe shoes and long pantsStandard laboratory practice to protect against spills.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation and Engineering Controls:

  • Ensure a calibrated analytical balance is located within a certified chemical fume hood.

  • Verify that the fume hood has adequate airflow.

  • Locate the nearest emergency eyewash station and safety shower and confirm they are unobstructed.

2. Weighing and Aliquoting:

  • Perform all manipulations of the solid compound within the chemical fume hood to minimize inhalation exposure.

  • Use anti-static weighing paper or a weighing boat to prevent dispersal of the fine powder.

  • Carefully transfer the desired amount of the compound into a tared and appropriately labeled container.

  • Close the primary container tightly after use and wipe it down with a damp cloth to remove any residual powder.

3. Dissolution:

  • If preparing a solution, add the solvent to the solid slowly to avoid splashing.

  • If necessary, use a sonicator or vortex mixer to aid dissolution, ensuring the container is securely capped.

4. Post-Handling:

  • Wipe down the work surface within the fume hood with an appropriate solvent to decontaminate it.

  • Dispose of all contaminated disposables (e.g., weighing paper, gloves) in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Iodinated organic compounds should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain, as it can be harmful to aquatic life.

Waste Collection:

  • Collect all solid waste, including contaminated PPE and disposable labware, in a clearly labeled hazardous waste container.

  • Collect liquid waste containing this compound in a separate, compatible, and clearly labeled hazardous waste container.

Waste Treatment (optional, based on institutional policy):

  • For dilute aqueous solutions, a common practice for iodine-containing waste is to reduce the iodinated compound to a less toxic iodide form. This can be achieved by treating the waste with a reducing agent like sodium thiosulfate. This procedure should only be carried out by trained personnel following a validated institutional protocol.

Final Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Fume Hood and Equipment prep_ppe->prep_setup handle_weigh Weigh Compound in Fume Hood prep_setup->handle_weigh Proceed to Handling handle_dissolve Dissolve or Aliquot handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Area handle_dissolve->cleanup_decon Proceed to Cleanup cleanup_waste Segregate Waste cleanup_decon->cleanup_waste dispose_collect Collect in Labeled Hazardous Waste Container cleanup_waste->dispose_collect Proceed to Disposal dispose_contact Contact EHS for Pickup dispose_collect->dispose_contact

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.